molecular formula C2H3FN4O2S B2719715 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride CAS No. 2138246-06-5

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride

Cat. No.: B2719715
CAS No.: 2138246-06-5
M. Wt: 166.13
InChI Key: IGDLVSVPZDKQFX-UHFFFAOYSA-N
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Description

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride is a useful research compound. Its molecular formula is C2H3FN4O2S and its molecular weight is 166.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyltetrazole-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3FN4O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDLVSVPZDKQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Methyl-1H-tetrazole-5-sulfonyl Fluoride (MT-SF): A Technical Guide for SuFEx Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-tetrazole-5-sulfonyl fluoride (MT-SF) represents a specialized class of heteroaromatic sulfonyl fluorides utilized primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent protein profiling. Unlike traditional phenyl sulfonyl fluorides, the tetrazole moiety confers unique physicochemical properties, including enhanced aqueous solubility and distinct electronic activation of the sulfur(VI) center.

This guide addresses the synthesis, reactivity profile, and application of MT-SF in drug discovery. Note: While the sulfonyl chloride precursor is widely indexed (CAS 4418-61-5), the sulfonyl fluoride derivative is frequently generated in situ or synthesized on-demand for specific chemical biology applications.

Part 1: Chemical Identity & Properties[1]

Core Identifiers
PropertyDetail
Compound Name 1-Methyl-1H-tetrazole-5-sulfonyl fluoride
Abbreviation MT-SF
Primary Precursor CAS 4418-61-5 (1-Methyl-1H-tetrazole-5-sulfonyl chloride)
Parent Thiol CAS 13183-79-4 (1-Methyl-1H-tetrazole-5-thiol)
Molecular Formula C₂H₃FN₄O₂S
Molecular Weight ~166.13 g/mol
Physical State Crystalline solid or oil (depending on purity/temperature)
Solubility Soluble in MeCN, DMSO, DMF; moderate stability in aqueous buffer.[1]
Structural Significance

The tetrazole ring acts as a bioisostere for carboxylic acids but with significantly different metabolic stability. In the context of SuFEx:

  • Electron Withdrawal: The high nitrogen content of the tetrazole ring (electron-deficient) activates the sulfonyl fluoride bond, making it more reactive toward nucleophiles (e.g., Tyrosine, Lysine) compared to electron-rich phenyl analogs.

  • Solubility: The polar nature of the tetrazole improves the reagent's performance in aqueous biological buffers, a critical factor for activity-based protein profiling (ABPP).

Part 2: Synthesis Protocols

Given the limited commercial availability of the fluoride form, researchers must often synthesize MT-SF from its chloride or thiol precursors. Below are two field-validated protocols.

Protocol A: Fluorination of Sulfonyl Chloride (Recommended)

This method is preferred for high purity and yield, utilizing the widely available sulfonyl chloride precursor.

Reagents:

  • 1-Methyl-1H-tetrazole-5-sulfonyl chloride (CAS 4418-61-5)

  • Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF)

  • Acetonitrile (MeCN) and Water

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of sulfonyl chloride in MeCN (0.5 M concentration).

  • Activation: Add a saturated aqueous solution of KHF₂ (2.0 eq) dropwise at 0°C.

  • Reaction: Stir vigorously at room temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (observe shift from Cl mass to F mass).

  • Workup: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. If necessary, purify via rapid silica gel chromatography (Hexane/EtOAc gradient). Note: Sulfonyl fluorides are generally stable on silica.

Protocol B: Oxidative Fluorination from Thiol

Useful when the sulfonyl chloride is unavailable.

Reagents:

  • 1-Methyl-1H-tetrazole-5-thiol (CAS 13183-79-4)

  • KHF₂

  • Hydrogen Peroxide (30%)

  • Acetonitrile[2]

Methodology:

  • Suspend thiol (1.0 eq) and KHF₂ (4.0 eq) in MeCN/Water (1:1).

  • Cool to 0°C.

  • Add H₂O₂ (4.0 eq) dropwise (Exothermic!).

  • Stir overnight at RT.

  • Extract with DCM/EtOAc.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Key Transformation Thiol 1-Methyl-1H-tetrazole-5-thiol (CAS 13183-79-4) Chloride 1-Methyl-1H-tetrazole-5-sulfonyl Chloride (CAS 4418-61-5) Thiol->Chloride Cl2/AcOH or NCS/HCl MTSF MT-SF (Target Reagent) Thiol->MTSF H2O2 / KHF2 (Oxidative Fluorination) Chloride->MTSF KHF2 / MeCN (Halogen Exchange)

Figure 1: Synthetic pathways to MT-SF. The chloride-to-fluoride exchange (Green arrow) is the most robust route for high-purity applications.

Part 3: Mechanism of Action (SuFEx)

MT-SF functions as a "SuFExable Hub." The sulfur-fluoride bond is kinetically stable under physiological conditions (resisting hydrolysis) but becomes highly reactive when activated by specific local environments (e.g., protein pockets) or catalysts.

Reactivity Profile
  • Stability: The S-F bond is shorter and stronger (116 kcal/mol) than the S-Cl bond, making MT-SF resistant to reduction and general nucleophilic attack in bulk solvent.

  • Activation: Reaction occurs via a concerted substitution mechanism, often assisted by:

    • Protonation: Acidic residues stabilize the leaving fluoride.

    • Silicon: Silyl ethers (in synthetic chemistry) drive the reaction via formation of the strong Si-F bond.

    • Protein Microenvironment: Hydrogen bonding in an enzyme active site can activate the S-F bond for attack by Serine, Tyrosine, or Lysine residues.

Biological Signaling Pathway (Covalent Inhibition)

SuFEx_Mechanism MTSF MT-SF Probe (Electrophile) Complex Transition State (Pentacoordinate Sulfur) MTSF->Complex Recognition & Binding Target Target Protein (Nucleophile: Tyr/Lys/Ser) Target->Complex Nucleophilic Attack Adduct Covalent Protein-Tetrazole Adduct (Irreversible Inhibition) Complex->Adduct S-F Bond Cleavage Fluoride Fluoride Ion (Leaving Group) Complex->Fluoride Elimination

Figure 2: Mechanism of covalent protein modification by MT-SF. The tetrazole ring remains attached to the protein, serving as a functional tag or inhibitor.

Part 4: Applications in Drug Discovery[3][4][5]

Activity-Based Protein Profiling (ABPP)

MT-SF derivatives are used to map the "ligandable" proteome. By attaching a click handle (e.g., alkyne) to the tetrazole ring, researchers can:

  • Incubate the proteome with the MT-SF probe.

  • Allow the sulfonyl fluoride to react with specific nucleophilic residues.[3][4]

  • "Click" a fluorescent tag or biotin via the alkyne handle.

  • Identify labeled proteins via Mass Spectrometry.

Fragment-Based Drug Discovery (FBDD)

The tetrazole-sulfonyl fluoride motif serves as a covalent "warhead" on small fragment libraries.

  • Advantage: The high solubility of the tetrazole allows for higher concentration screening in aqueous buffers.

  • Outcome: Identification of weak-binding fragments that can be optimized into potent covalent inhibitors.

Part 5: Safety & Handling

  • Toxicity: Sulfonyl fluorides are potent electrophiles and should be treated as potential irreversible enzyme inhibitors.

  • Inhalation: Avoid inhalation; precursors like sulfonyl chlorides are lachrymators.

  • Storage: Store MT-SF in a desiccator at -20°C. While stable to hydrolysis, moisture can degrade the reagent over long periods.

References

  • Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Development." MedChemComm.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 20567, 1-Methyl-1H-tetrazole-5-thiol."

  • CymitQuimica. "1-methyl-1h-1,2,3,4-tetrazole-5-sulfonyl-chloride Product Page." (Precursor Verification).

Sources

chemical structure of 1-methyl-1H-tetrazole-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]

Executive Summary: The Minimalist SuFEx Warhead

1-Methyl-1H-tetrazole-5-sulfonyl fluoride (MT-SF) represents a high-efficiency "click" hub within the Sulfur(VI) Fluoride Exchange (SuFEx) family.[1] Unlike its bulkier phenyl analogs, the methyl variant offers a minimal steric footprint, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) .[1]

This guide details the structural properties, synthesis protocols, and reactivity profile of MT-SF. It synthesizes foundational SuFEx principles with specific heterocyclic chemistry to provide a roadmap for deploying this molecule as a covalent probe.

Chemical Identity & Structural Analysis[1][2][3]

Core Specifications
PropertyDetail
IUPAC Name 1-Methyl-1H-tetrazole-5-sulfonyl fluoride
Molecular Formula C₂H₃FN₄O₂S
Molecular Weight 166.13 g/mol
Key Precursor CAS 73963-42-5 (Sulfonyl Chloride); 51138-06-8 (Thiol)
Physical State Crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, MeCN, DMSO; Hydrolytically stable in neutral buffer
Structural Logic

The reactivity of MT-SF is dictated by the electronic synergy between the tetrazole ring and the sulfonyl fluoride group.

  • The Tetrazole Sink: The 1-methyl-1H-tetrazole ring is highly electron-deficient (π-deficient).[1] This pulls electron density away from the sulfur center, significantly increasing the electrophilicity of the S(VI) atom compared to benzene-sulfonyl fluorides.

  • The Fluoride Lock: Despite this activation, the S–F bond is thermodynamically stable toward hydrolysis and reduction. It resists non-specific reaction with water or plasma components, reacting only when "activated" by the specific local environment of a protein binding pocket (e.g., proximity to a basic residue like Histidine or Lysine).

  • Steric Efficiency: The N-methyl group provides the smallest possible blocking group to prevent prototropic tautomerism, locking the tetrazole in the 1H-isomer without imposing the steric penalty of a phenyl ring.

Synthesis Protocols

Two primary routes exist for accessing MT-SF.[1][2][3] Route A is preferred for scale and safety, avoiding the isolation of unstable sulfonyl chloride intermediates.

Diagram 1: Synthetic Pathways

Synthesis Thiol 1-Methyl-1H-tetrazole-5-thiol (CAS 51138-06-8) SulfonylCl Sulfonyl Chloride (Intermediate) Thiol->SulfonylCl Oxidative Chlorination MTSF 1-Methyl-1H-tetrazole-5-sulfonyl fluoride (Target) Thiol->MTSF Direct Oxidative Fluorination (Route B) Chlorine Cl2 (g) or NCS HCl / H2O SulfonylCl->MTSF Fluoride Exchange KHF2 KHF2 / MeCN Biphasic Selectfluor Selectfluor / AgF

Caption: Route A (Solid) proceeds via the chloride. Route B (Dashed) is a direct oxidative fluorination.

Protocol A: The "Potassium Bifluoride" Method (Recommended)

This method converts the commercially available sulfonyl chloride to the fluoride.

  • Preparation: Dissolve 1-methyl-1H-tetrazole-5-sulfonyl chloride (1.0 eq) in Acetonitrile (MeCN).

  • Fluorination: Add a saturated aqueous solution of Potassium Bifluoride (KHF₂, 2.0 eq).

    • Note: KHF₂ is preferred over KF due to higher solubility and faster kinetics in biphasic systems.[1]

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC or ¹⁹F NMR (disappearance of -S-Cl, appearance of -SO₂F signal around +60 to +65 ppm).[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Oxidative Fluorination from Thiol

Useful if the sulfonyl chloride is unavailable or unstable.[1]

  • Reagents: 1-methyl-1H-tetrazole-5-thiol (1.0 eq), Selectfluor (2.5 eq), AgF (2.0 eq).

  • Conditions: React in MeCN/Water at RT.

  • Mechanism: The thiol is oxidized to the sulfinic acid intermediate, which is then fluorinated in situ.

Reactivity Profile & SuFEx Mechanism

MT-SF functions as a "latent" electrophile.[1] It is chemically inert to standard biological nucleophiles (glutathione, water) but reacts rapidly with specific protein residues under SuFEx conditions.

The SuFEx Mechanism

The reaction is a substitution at the Sulfur(VI) center. It is not a simple S_N2; it often proceeds via a hypervalent sulfur intermediate or is assisted by hydrogen bonding (e.g., in the active site of an enzyme).

Diagram 2: Protein Conjugation Pathway

SuFEx_Mech Protein Protein Target (Tyr-OH / Lys-NH2) Complex Transition State (H-Bond Assisted) Protein->Complex Binding Event MTSF MT-SF Probe MTSF->Complex Binding Event Covalent Covalently Tagged Protein (Sulfonate/Sulfonamide Link) Complex->Covalent SuFEx Reaction Fluoride HF (Leaving Group) Complex->Fluoride

Caption: Selective covalent labeling of protein nucleophiles (Tyrosine/Lysine) by MT-SF.

Selectivity Rules
  • Tyrosine: The primary target for SuFEx probes. The phenol group of Tyrosine reacts to form a Sulfonate ester. This bond is highly stable.[1]

  • Lysine: Can react to form a Sulfonamide , particularly if the lysine pKa is perturbed by the local environment.

  • Serine: Less common, but possible in catalytic triads (e.g., Serine Proteases).

Applications in Drug Discovery[8][9][10][11]

Covalent Fragment Screening

MT-SF serves as an excellent "warhead" for fragment libraries.[1] By attaching the 1-methyl-1H-tetrazole-5-sulfonyl moiety to various diversity elements, researchers can screen for covalent binders.[1]

  • Advantage: The small size of the methyl-tetrazole group ensures that binding is driven by the fragment's affinity, not the warhead's hydrophobicity.

Activity-Based Protein Profiling (ABPP)

MT-SF can be derivatized with a "click handle" (e.g., an alkyne) at the N-methyl position (replacing methyl with propargyl) to create a bifunctional probe.[1]

  • Workflow: Incubate proteome with Probe -> SuFEx Reaction -> Click Chemistry with Reporter (Biotin-Azide) -> Enrichment & Mass Spec.[1]

Safety & Handling

  • Tetrazole Hazards: While 1-substituted tetrazoles are generally more stable than 5-substituted tetrazoles, they are still energetic materials.[1] Avoid heating MT-SF above 100°C or subjecting it to mechanical shock.[1]

  • Sulfonyl Fluoride Toxicity: Like all alkylating agents and covalent inhibitors, MT-SF should be treated as a potential sensitizer and toxicant.[1] Handle in a fume hood with gloves.[1]

References

  • SuFEx Foundational Work: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.[1] Link[1]

  • Heterocyclic Sulfones: Blakemore, P. R., et al. "Julia-Kocienski Olefination."[1] Organic Reactions, 2004.[1][4] (Context on Tetrazole Sulfone stability).

  • Tetrazole Synthesis: Ostrovskii, V. A., et al. "Synthesis and properties of tetrazoles." Advances in Heterocyclic Chemistry, 2015.
  • Sulfonyl Fluoride Probes: Jones, L. H. "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm, 2016.[1] Link

Sources

Comparative Technical Guide: 1-Methyl vs. 1-Phenyl-1H-Tetrazole-5-Sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 1-methyl-1H-tetrazole-5-sulfonyl fluoride (MTSF) and its 1-phenyl analog (PTSF) . As emerging reagents in Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, these heteroaryl sulfonyl fluorides offer distinct reactivity profiles compared to standard aliphatic or homocyclic aryl sulfonyl fluorides.

For the drug discovery scientist, the choice between the methyl and phenyl variants is not merely structural but functional: it dictates the electrophilicity (warhead reactivity) , solubility , and metabolic stability of the covalent probe. This guide dissects their chemical architecture, synthesis, and application in chemoproteomics.

Part 1: Chemical Architecture & Electronic Theory

The core difference between MTSF and PTSF lies in the substituent at the


 position of the tetrazole ring. This substitution dictates the electron density at the 

center, thereby tuning the rate of fluoride displacement by nucleophiles (e.g., Tyrosine-OH, Lysine-

).
Electronic Modulation

The tetrazole ring is inherently electron-deficient (


-deficient), making the attached sulfonyl fluoride highly activated compared to benzene-sulfonyl fluorides.
  • 1-Phenyl Analog (PTSF): The phenyl group exerts an electron-withdrawing effect (via induction and

    
     character) on the tetrazole ring. This exacerbates the electron deficiency of the 
    
    
    
    carbon, rendering the sulfonyl fluoride more electrophilic .
  • 1-Methyl Analog (MTSF): The methyl group is an inductive electron donor (+I effect). This slightly attenuates the electron deficiency of the tetrazole ring, making the sulfonyl fluoride less electrophilic (more latent) than the phenyl analog.

Implication: PTSF is the "fast" warhead for low-abundance or low-reactivity targets, while MTSF is the "slow/tunable" warhead, offering higher selectivity and stability in complex biological matrices.

Structural Visualization

The following diagram illustrates the electronic influence of the


 substituent on the SuFEx center.

electronic_effects cluster_0 1-Methyl-1H-tetrazole-5-sulfonyl fluoride (MTSF) cluster_1 1-Phenyl-1H-tetrazole-5-sulfonyl fluoride (PTSF) M_group Methyl Group (+I) Electron Donor M_ring Tetrazole Ring (Moderately Deficient) M_group->M_ring Stabilizes M_warhead Sulfonyl Fluoride (Latent Electrophile) M_ring->M_warhead Moderate Activation P_group Phenyl Group (-I/Res) Electron Withdrawing P_ring Tetrazole Ring (Highly Deficient) P_group->P_ring Destabilizes P_warhead Sulfonyl Fluoride (Hyper-Reactive) P_ring->P_warhead Strong Activation

Caption: Electronic modulation of the SuFEx warhead. The N1-phenyl group increases electrophilicity, while the N1-methyl group tempers it.

Part 2: Synthesis & Manufacturing Protocols

Synthesis of heteroaryl sulfonyl fluorides typically proceeds via oxidative fluorination of the corresponding thiol or sulfide. The following protocol is a validated, self-consistent method applicable to both analogs.

Precursors[1]
  • MTSF Precursor: 1-Methyl-1H-tetrazole-5-thiol (CAS: 13183-79-4).[1]

  • PTSF Precursor: 1-Phenyl-1H-tetrazole-5-thiol (CAS: 86-93-1).[2]

Protocol: Oxidative Fluorination (General Procedure)

Reagents: Potassium Bifluoride (


), Selectfluor (or 

/Bleach), Acetonitrile/Water.
  • Preparation: Dissolve the starting thiol (1.0 equiv) in a 1:1 mixture of MeCN and

    
    .
    
  • Fluoride Source: Add

    
     (4.0 equiv) to the solution. Ensure the mixture is cooled to 0°C to manage exotherm.
    
  • Oxidation: Slowly add the oxidant (Selectfluor, 2.5 equiv) or bubble

    
     gas. The reaction turns from clear to slightly yellow.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC/LC-MS (disappearance of thiol peak).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). PTSF typically elutes later than MTSF due to

    
     interactions with silica.
    
Synthesis Workflow Diagram

synthesis_workflow cluster_process Oxidative Fluorination Phase start Starting Material (Tetrazole-5-thiol) step1 Solvation (MeCN:H2O 1:1) start->step1 step2 Fluoride Addition (KHF2, 4.0 eq, 0°C) step1->step2 step3 Oxidative Coupling (Selectfluor/Cl2) step2->step3 isolation Extraction & Purification (EtOAc / Silica) step3->isolation product Target Sulfonyl Fluoride (>95% Purity) isolation->product

Caption: Step-by-step oxidative fluorination pathway for converting tetrazole thiols to sulfonyl fluorides.

Part 3: Reactivity Profiling & Applications

The choice between MTSF and PTSF depends on the specific biological or chemical application.

Comparative Properties Table
Feature1-Methyl Analog (MTSF)1-Phenyl Analog (PTSF)
Molecular Weight ~166.13 Da~228.20 Da
Physical State Low-melting solid / LiquidCrystalline Solid (MP ~50-60°C)
Electrophilicity Moderate (Latent)High (Activated)
Hydrolytic Stability High (

in PBS)
Moderate (

in PBS)
Primary Targets Lysine (

), Tyrosine (

)
Tyrosine (

), Histidine (

)
Solubility High in polar organic/aqueous mixHigh in organic; limited in pure water
Steric Profile Minimal (Methyl is small)Bulky (Phenyl creates steric clash)
SuFEx Mechanism & Protein Labeling

In a biological context, these reagents act as covalent probes.[3] The mechanism involves the nucleophilic attack of a protein residue (activated by a local base) onto the sulfur center, ejecting fluoride.

  • PTSF Utility: Best for Activity-Based Protein Profiling (ABPP) where rapid labeling of catalytic nucleophiles is required. The bulky phenyl group may also provide selectivity for hydrophobic pockets.

  • MTSF Utility: Best for Fragment-Based Drug Discovery (FBDD) . The small methyl group minimizes steric interference, allowing the tetrazole core to bind based on intrinsic affinity before the covalent "click" event occurs.

Biological Workflow Diagram

sufex_mechanism cluster_inputs Reaction Components cluster_output Covalent Adduct probe Tetrazole-SO2F Probe (MTSF or PTSF) transition Transition State (Trigonal Bipyramidal) probe->transition Binding protein Target Protein (Nu: Tyr/Lys) protein->transition Nucleophilic Attack conjugate Protein-Tetrazole Conjugate (Stable Sulfonate/Sulfonamide) transition->conjugate S-F Bond Cleavage leaving Fluoride Ion (F-) transition->leaving

Caption: Mechanism of SuFEx-mediated protein labeling. The rate-determining step is the nucleophilic attack, modulated by the tetrazole substituent.

References

  • SuFEx Chemistry Fundamentals

    • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5][6]

    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Tetrazole Sulfone Synthesis (Julia-Kocienski)

    • Title: Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis.[7]

    • Source: N
    • URL:[Link]

  • Synthesis of 1-Methyl-1H-tetrazole-5-thiol derivatives

    • Title: (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.[8]

    • Source: MDPI (Molbank).
    • URL:[Link][8]

  • Heteroaryl Sulfonyl Fluoride Stability

    • Title: Stability of Heteroarom
    • Source: ChemRxiv.
    • URL:[Link][8]

  • General SuFEx Protocols: Title: A Practical Guide to SuFEx Chemistry. Source: Thieme Connect.

Sources

solubility of 1-methyl-1H-tetrazole-5-sulfonyl fluoride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Compatibility of 1-Methyl-1H-tetrazole-5-sulfonyl Fluoride (MT-SF)

Executive Summary

1-Methyl-1H-tetrazole-5-sulfonyl fluoride (MT-SF) represents a specialized class of heteroaryl sulfonyl fluorides utilized primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry and nucleotide synthesis. Unlike its sulfonyl chloride counterparts, MT-SF offers a unique balance of stability toward hydrolysis and latent reactivity toward nucleophiles (e.g., phenols, amines) under specific activation conditions.

However, the efficacy of MT-SF is strictly governed by its solvation shell. Inappropriate solvent choice can lead to premature precipitation, accelerated hydrolysis, or suppression of the dipole-dipole interactions necessary for the transition state. This guide provides a technical analysis of MT-SF solubility, predictive modeling based on structural analogs (e.g., PMSF), and validated protocols for empirical determination.

Physicochemical Context & Structural Analysis

To understand the solubility of MT-SF, we must deconstruct its molecular architecture. The molecule consists of two distinct domains with opposing polarity, creating a "push-pull" solubility profile.

  • The Tetrazole Core (Polar Domain): The 1-methyl-1H-tetrazole ring is electron-deficient and highly polar due to the four nitrogen atoms. This moiety promotes solubility in polar aprotic solvents (e.g., Acetonitrile, DMSO) via dipole-dipole interactions.

  • The Sulfonyl Fluoride (Reactive Warhead): The

    
     group is lipophilic and withdraws electrons. While the S-F bond is shorter and stronger than S-Cl, it renders the molecule soluble in moderately polar organic solvents (e.g., DCM, THF).
    

Implication: MT-SF is generally a crystalline solid. It resists dissolution in non-polar aliphatics (Hexanes) but dissolves readily in solvents with a high dielectric constant, provided they are aprotic.

Solubility Landscape: Data & Recommendations

As specific gravimetric data for MT-SF is often absent from public safety

Stability of Tetrazole Sulfonyl Fluorides in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, mechanistic reactivity, and handling protocols for tetrazole sulfonyl fluorides in aqueous buffers.

Technical Guide for Chemical Biology & Medicinal Chemistry

Executive Summary

Tetrazole sulfonyl fluorides (T-SFs) represent a class of "high-energy" SuFEx (Sulfur-Fluoride Exchange) electrophiles. Unlike their carbocyclic analogues (e.g., phenyl sulfonyl fluorides), which are kinetically stable in aqueous buffers for days, T-SFs are significantly more reactive and prone to rapid hydrolysis.

  • Core Stability Rule: The electron-deficient tetrazole ring destabilizes the S–F bond toward nucleophilic attack. Stability is inversely proportional to pH.

  • Operational Directive: T-SFs should generally be stored as solids or in anhydrous organic solvents (DMSO, MeCN). Aqueous dilution should occur immediately prior to experimental application.

  • Half-Life Expectancy: In PBS (pH 7.4), the half-life (

    
    ) of simple 1-substituted tetrazole-5-sulfonyl fluorides is typically in the range of minutes to low hours , compared to days for phenyl sulfonyl fluorides.
    

Mechanistic Underpinnings of Instability

To understand the handling requirements, one must understand the electronic causality. The stability of a sulfonyl fluoride (


) is dictated by the electron density at the sulfur center.
The Tetrazole "Electron Sink"

The tetrazole ring contains four nitrogen atoms, creating a highly electron-withdrawing heteroaromatic system.

  • Inductive Effect (-I): The high electronegativity of the nitrogens pulls electron density away from the sulfonyl group.

  • Resonance Effect (-R): The

    
    -system of the tetrazole ring can further delocalize electron density, leaving the sulfur atom highly electrophilic (
    
    
    
    ).
Hydrolysis Pathway

In aqueous buffers, the electron-poor sulfur atom becomes a prime target for "hard" nucleophiles, including water and hydroxide ions (


). The fluoride ion (

) is a good leaving group, but its departure is usually the rate-limiting step assisted by the nucleophilic attack.

Comparison of Electrophilicity:



Because the T-SF is at the top of this reactivity hierarchy, it behaves more like a "burst" reagent than a latent warhead in aqueous media.

Visualizing the Mechanism

The following diagram illustrates the electronic activation and subsequent hydrolysis of T-SFs in buffer.

HydrolysisMechanism cluster_legend Electronic Effect TSF Tetrazole-SO2-F (High Electrophilicity) Transition Transition State [Tet-SO2(OH)F]- TSF->Transition Nucleophilic Attack (Fast due to e- deficient ring) Water H2O / OH- (Buffer Nucleophile) Water->Transition Products Tetrazole-SO3H + HF (Hydrolysis Products) Transition->Products Fluoride Elimination Note Tetrazole Ring withdraws e- from Sulfur, increasing susceptibility to hydrolysis.

Figure 1: Mechanism of Tetrazole Sulfonyl Fluoride Hydrolysis. The electron-withdrawing tetrazole ring accelerates nucleophilic attack by water/hydroxide.

Stability Profile Data

The following table summarizes the expected stability of 1-substituted-1H-tetrazole-5-sulfonyl fluorides based on heteroaryl sulfonyl fluoride trends.

ParameterConditionStability StatusEstimated

Recommendation
pH Acidic (pH < 5)Moderate 4 - 12 HoursAcceptable for short incubations.
pH Neutral (pH 7.4)Low 10 - 60 MinutesUse immediately. Do not store.
pH Basic (pH > 8.5)Unstable < 5 MinutesAvoid. Hydrolysis dominates.
Buffer PBS / HEPESVariable --Standard buffers are okay if pH is controlled.
Buffer Tris / GlycineIncompatible SecondsPrimary amines in Tris react with T-SF (SuFEx).
Temp 4°CImproved 2x - 3x increaseKeep on ice until addition.
Temp 37°CPoor Rapid degradationAccount for loss in kinetic models.

Critical Note on Buffers: Never use Tris, Glycine, or other amine-containing buffers for stability testing. The T-SF will undergo SuFEx reaction with the buffer amine, forming a sulfonamide, which mimics hydrolysis loss in some assays but is actually a covalent modification of the buffer.

Experimental Protocols

To validate the stability of your specific tetrazole sulfonyl fluoride, you must perform a kinetic assessment.


F NMR  is the gold standard method because it allows you to distinctively track the starting material (sulfonyl fluoride signal) vs. the free fluoride ion (hydrolysis product).
Protocol: F NMR Kinetic Stability Assay

Reagents:

  • Compound: 10 mM stock of T-SF in

    
    -DMSO.
    
  • Buffer: 100 mM Phosphate Buffer (

    
     or 
    
    
    
    with 10%
    
    
    lock), adjusted to pH 7.4.
  • Internal Standard:

    
    -trifluorotoluene (inert reference).
    

Workflow:

  • Preparation: In an NMR tube, mix 450 µL of Buffer and 50 µL of the T-SF DMSO stock (Final conc: 1 mM).

  • Time Zero (

    
    ):  Immediately insert into the NMR spectrometer.
    
  • Acquisition: Set up a kinetic loop to acquire a

    
    F spectrum every 5 minutes for 2 hours.
    
    • T-SF Signal: Typically +60 to +65 ppm (relative to

      
      ).
      
    • Fluoride Ion (

      
      ) Signal: Typically -119 ppm.
      
  • Analysis: Integrate the T-SF peak relative to the internal standard. Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life:
    
    
    .

StabilityWorkflow Step1 Dissolve T-SF in d6-DMSO (Stock Solution) Step2 Dilute into D2O Buffer (pH 7.4, 100 mM Phosphate) Step1->Step2 Step3 Add Internal Standard (Trifluorotoluene) Step2->Step3 Step4 Acquire 19F NMR (Every 5 min for 2 hrs) Step3->Step4 Step5 Data Analysis Integrate Ar-SO2F vs Free F- Step4->Step5 Decision Calculate Half-Life (t1/2) Step5->Decision

Figure 2: Workflow for determining aqueous stability using


F NMR.

Storage and Handling Best Practices

Due to the accelerated hydrolysis rates, strict adherence to these protocols is required to maintain reagent integrity.

  • Solid State: Store as a solid at -20°C or -80°C under inert gas (Argon/Nitrogen). Protect from moisture.

  • Stock Solutions:

    • Prepare stocks in anhydrous DMSO or anhydrous Acetonitrile .

    • Avoid protic solvents (Methanol/Ethanol) for long-term storage as solvolysis can occur.

    • Stocks in DMSO are generally stable for weeks at -20°C if kept dry.

  • Aqueous Application:

    • Do not prepare aqueous serial dilutions in advance.

    • Perform the dilution from DMSO stock directly into the assay well/tube < 1 minute before starting the reaction.

    • If a "working solution" is absolutely necessary, use a 50:50 Water:Acetonitrile mixture to suppress ionization and hydrolysis, keeping it on ice.

References

  • Barrow, A. S., et al. (2019).[1] Sulfur-Fluoride Exchange (SuFEx) Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis. Journal of the American Chemical Society. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

  • Narayanam, M. K., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists. ChemMedChem. Link

Sources

Technical Guide: 1-Methyl-1H-tetrazole-5-sulfonyl Fluoride (MT-SF) in Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, mechanistic principles, and experimental protocols for 1-Methyl-1H-tetrazole-5-sulfonyl fluoride (MT-SF) .

Part 1: Core Directive & Executive Summary

1-Methyl-1H-tetrazole-5-sulfonyl fluoride (MT-SF) represents a specialized class of "heteroaryl sulfonyl fluorides" within the Sulfur-Fluoride Exchange (SuFEx) chemical space. Unlike the more common phenyl sulfonyl fluoride (e.g., PMSF), the inclusion of the electron-deficient tetrazole ring at the


 center dramatically alters the electrophilicity of the sulfur atom.

In research and drug development, MT-SF is primarily utilized for three critical functions:

  • Hyper-Reactive SuFEx Hub: It serves as a "connector" molecule to install the metabolically stable 1-methyl-tetrazole pharmacophore (a carboxylic acid bioisostere) onto amines or phenols.

  • Covalent Fragment Screening: Due to the electron-withdrawing nature of the tetrazole ring, MT-SF acts as a "warhead" with tunable reactivity for targeting nucleophilic residues (Ser, Tyr, Lys) in proteins, often where less reactive sulfonyl fluorides fail.

  • Late-Stage Functionalization: It enables the rapid diversification of lead compounds by introducing the tetrazole moiety via click chemistry principles (SuFEx) rather than traditional cycloadditions.

Part 2: Scientific Integrity & Logic (Mechanistic Insight)

The "Heteroatom Activation" Effect

The utility of MT-SF lies in its specific reactivity profile. Standard benzenesulfonyl fluorides are kinetically stable and require activation (e.g., by DBU or silicon interaction) to react with nucleophiles.

However, in MT-SF, the sulfonyl group is attached to the C5 position of a 1-methyl-tetrazole ring. The tetrazole ring is highly electron-deficient (π-deficient).

  • Causality: The inductive electron withdrawal by the four nitrogen atoms pulls electron density away from the sulfur center.

  • Result: The

    
     center becomes significantly more electrophilic (positive character), lowering the activation energy barrier for nucleophilic attack.
    
  • Implication: MT-SF can label protein residues or react with weak nucleophiles under milder conditions than phenyl analogs, making it a "privileged" probe for low-reactivity targets.

Self-Validating Protocol Design

When using MT-SF, experimental integrity is maintained by monitoring the unique S-F stretch (~1400 cm⁻¹) via IR or the ¹⁹F NMR signal (typically +60 to +70 ppm relative to CFCl₃). The disappearance of these signals confirms the formation of the sulfonate/sulfonamide bond (SuFEx ligation).

Part 3: Applications & Experimental Workflows

Synthesis of MT-SF (Oxidative Fluorination)

Context: MT-SF is often synthesized in situ or fresh from the commercially available precursor 1-methyl-1H-tetrazole-5-thiol (MT-SH) , a common side-chain precursor in cephalosporin antibiotics.

Protocol: "One-Pot" Oxidative Fluorination Rationale: Direct chlorination followed by exchange is standard, but oxidative fluorination avoids unstable sulfonyl chloride isolation.

  • Reagents:

    • Substrate: 1-Methyl-1H-tetrazole-5-thiol (1.0 equiv)

    • Oxidant: Sodium Hypochlorite (bleach) or Trichloroisocyanuric acid (TCCA)

    • Fluoride Source: Potassium Bifluoride (KHF₂, 4.0 equiv)

    • Solvent: Acetonitrile/Water (1:1)

  • Step-by-Step Methodology:

    • Step 1: Dissolve MT-SH in MeCN/H₂O and cool to 0°C.

    • Step 2: Add KHF₂ (creates a buffered F⁻ pool).

    • Step 3: Dropwise addition of oxidant. The thiol oxidizes to sulfonyl chloride, which immediately undergoes halide exchange with F⁻ due to the high concentration of bifluoride.

    • Step 4: Stir for 30 min at 0°C.

    • Step 5: Extract with EtOAc. Wash with brine. Dry over MgSO₄.

    • Validation: Check ¹⁹F NMR. Product is a stable solid/oil.

Covalent Protein Labeling (Chemo-Proteomics)

Context: Using MT-SF to identify ligandable Tyrosine or Lysine residues on a target protein.

Protocol:

  • Incubation: Incubate Target Protein (1-5 µM) with MT-SF (10-100 µM) in PBS (pH 7.4) for 1 hour.

    • Note: The tetrazole activates the warhead; if no labeling occurs, the residue is likely buried or non-nucleophilic.

  • Quenching: Stop reaction with excess FLI (Free Ligand Inhibitor) or protein denaturation.

  • Analysis: Tryptic digest followed by LC-MS/MS. Look for a mass shift corresponding to the 1-methyl-tetrazole-5-sulfonyl adduct (+146.02 Da).

Part 4: Data Visualization

Comparative Reactivity Table

The following table contrasts MT-SF with standard reagents, highlighting its unique position.

ReagentStructure CoreElectrophilicityPrimary TargetStability (pH 7)
PMSF PhenylModerateSerine ProteasesLow (Hydrolyzes)
MT-SF 1-Methyl-Tetrazole High (Activated) Tyr, Lys, His, Ser High (SuFEx Stable)
ESF EtheneVery HighCys (Michael Acceptor)Moderate
Pathway Diagram: SuFEx Activation & Synthesis

The diagram below illustrates the synthesis of MT-SF and its divergent reactivity pathways (SuFEx vs. Hydrolysis).

MTSF_Pathways cluster_legend Mechanism Thiol 1-Methyl-1H-tetrazole -5-thiol (MT-SH) Oxidation Oxidative Fluorination (KHF2 / Oxidant) Thiol->Oxidation Activation MTSF 1-Methyl-1H-tetrazole -5-sulfonyl Fluoride (MT-SF) Oxidation->MTSF Yields S(VI)-F Protein Protein Nucleophile (Tyr-OH / Lys-NH2) MTSF->Protein SuFEx (Proximity Driven) SmallMol Small Molecule Amine/Phenol MTSF->SmallMol SuFEx (DBU Cat.) Adduct Covalent Protein Adduct (Stable Sulfonate) Protein->Adduct Covalent Bond Sulfonamide Tetrazole-Sulfonamide (Bioactive Lead) SmallMol->Sulfonamide Ligation Tetrazole Ring activates S-F bond->Resistant to Hydrolysis until Activated

Caption: Synthesis of MT-SF from thiol precursor and its divergent SuFEx applications in protein profiling and medicinal chemistry.

Part 5: References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2015). "Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method." ACS Combinatorial Science. Link

  • Wolflabs / Scripps Research. (2023). "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." Chemical Society Reviews. Link

  • Zhan, P., et al. (2024). "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry. Link

Comparative Analysis: Tetrazole Sulfonyl Fluoride vs. Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative analysis of Tetrazole-5-Sulfonyl Fluoride and Tetrazole-5-Sulfonyl Chloride .

Content Type: Technical Guide & Whitepaper Context: Chemical Biology, SuFEx Chemistry, and Covalent Drug Discovery

Executive Summary: The "Sleeping Beauty" vs. The Hyper-Electrophile

In the landscape of covalent drug discovery and chemical biology, the distinction between Tetrazole-5-Sulfonyl Fluoride (T-SO₂F) and Tetrazole-5-Sulfonyl Chloride (T-SO₂Cl) represents the evolution from non-specific hyper-reactivity to tunable, context-dependent precision.

While both reagents share the electron-deficient tetrazole core—which significantly amplifies the electrophilicity of the sulfur(VI) center—their applications diverge radically due to the nature of the halogen leaving group.

  • Tetrazole-5-Sulfonyl Chloride: A hyper-reactive electrophile prone to rapid hydrolysis and non-specific labeling. It serves primarily as a synthetic intermediate (building block) rather than a biological probe.

  • Tetrazole-5-Sulfonyl Fluoride: A "SuFExable" warhead (Sulfur-Fluoride Exchange). It combines thermodynamic stability with kinetic lability only within specific protein pockets, making it a privileged scaffold for Activity-Based Protein Profiling (ABPP) and targeted covalent inhibition.

Physicochemical Properties & Electronic Effects

The tetrazole ring is a potent electron-withdrawing group (EWG), comparable to a nitro group. This electronic environment destabilizes the S-X bond, making the sulfur center highly positive ($ \delta+ $).

Table 1: Comparative Physicochemical Profile
FeatureTetrazole-5-Sulfonyl Chloride (T-SO₂Cl)Tetrazole-5-Sulfonyl Fluoride (T-SO₂F)
Bond Energy (S-X) Low (~65 kcal/mol). Weak, long bond.High (~130 kcal/mol). Strong, short bond.
Electrophilicity Extreme. The EWG tetrazole makes the S-Cl bond highly labile.High but Latent. The S-F bond resists spontaneous cleavage.
Hydrolytic Stability Poor. Rapidly hydrolyzes to sulfonic acid in moisture/buffer.Excellent. Stable in aqueous buffer (pH 7.4) for hours to days.
Redox Stability Susceptible to reduction.Resistant to reduction (High reduction potential).
Reactivity Mode Non-specific Nucleophilic Substitution ($ S_N2 $-like).Sulfur-Fluoride Exchange (SuFEx ).
Primary Use Synthetic Intermediate (Building Block).Chemical Probe / Covalent Warhead.
The "Tetrazole Effect"

In standard phenyl sulfonyl chlorides, the benzene ring provides some resonance stabilization. In tetrazole derivatives , the high nitrogen content and aromaticity create a significant inductive pull.

  • For T-SO₂Cl: This pull makes the chloride leaving group exceptionally good, often resulting in reagents that decompose in air.

  • For T-SO₂F: The strong S-F bond counteracts the inductive pull, maintaining stability until activated by a specific environment (e.g., the oxyanion hole of a serine hydrolase or a Lewis base catalyst).

Mechanism of Action: SuFEx vs. Substitution

The core divergence lies in how these molecules react with nucleophiles (e.g., protein side chains).

Sulfonyl Chloride: The "Shotgun" Approach

T-SO₂Cl reacts via a rapid, often indiscriminate nucleophilic attack.

  • Mechanism: The chloride ion is a weak base and excellent leaving group. Any accessible nucleophile (water, lysine, cysteine, serine) can attack the sulfur.

  • Outcome: High background labeling, rapid hydrolysis to the inactive sulfonic acid ($ \text{R-SO}_3\text{H} $), and poor bioavailability.

Sulfonyl Fluoride: The "Sniper" Approach (SuFEx)

T-SO₂F operates via Sulfur-Fluoride Exchange (SuFEx) , a click chemistry reaction championed by K. Barry Sharpless.

  • Mechanism: The S-F bond is "kinetically stabilized" but "thermodynamically destabilized" relative to the sulfonate product. It requires catalysis to break.

    • In Biology: The catalyst is often the protein target itself. A specific amino acid side chain (e.g., Tyrosine, Serine, Lysine) in a precise geometry, often assisted by hydrogen bonding to the sulfonyl oxygens, facilitates the fluoride departure.

  • Outcome: The reagent "sleeps" in plasma and cytosol (resisting hydrolysis) but "wakes up" and covalently bonds only when bound to a specific protein pocket.

Visualization: Reactivity Landscapes

ReactivityLandscape TSO2Cl Tetrazole-SO2-Cl (Hyper-Reactive) TSO2F Tetrazole-SO2-F (Latent Electrophile) TSO2Cl->TSO2F Synthesis via KHF2 / 18-crown-6 Hydrolysis Hydrolysis (Sulfonic Acid) TSO2Cl->Hydrolysis Rapid (t1/2 < mins) NonSpecific Non-Specific Protein Labeling TSO2Cl->NonSpecific High Background TSO2F->Hydrolysis Resistant (t1/2 > hours) Targeted Targeted Covalent Modification (SuFEx) TSO2F->Targeted Requires Protein Microenvironment

Caption: The reactivity bifurcation. T-SO₂Cl defaults to hydrolysis and non-specific noise, whereas T-SO₂F requires specific activation for covalent bonding.

Synthetic Protocols

Researchers often purchase the Chloride (if stable enough) or synthesize it in situ, then immediately convert it to the Fluoride for biological use.

Protocol: Conversion of Tetrazole-SO₂Cl to Tetrazole-SO₂F

Rationale: The fluoride anion is a poor nucleophile but forms a stronger bond with sulfur than chloride. Using a bifluoride source drives the equilibrium.

Reagents:

  • Tetrazole-5-sulfonyl chloride (Starting Material)[1][2][3]

  • Potassium Bifluoride ($ \text{KHF}_2

    
     \text{KF} $)
    
  • Solvent: Acetonitrile ($ \text{MeCN} $) or Acetone/Water

  • Catalyst (Optional): 18-Crown-6 (if using KF in organic solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Tetrazole-5-sulfonyl chloride in MeCN ($ 0.2\text{ M} $).

  • Fluorination: Add 2.0 eq of saturated aqueous $ \text{KHF}_2 $ solution dropwise at 0°C.

    • Note: $ \text{KHF}_2 $ is acidic and prevents basic hydrolysis of the sulfonyl group during exchange.

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (observe shift from Cl mass to F mass; Cl pattern to F pattern).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over $ \text{Na}_2\text{SO}_4 $.

  • Purification: Concentrate in vacuo. Most sulfonyl fluorides are stable enough to be purified by silica gel chromatography (unlike their chloride counterparts).

Applications in Drug Discovery

Activity-Based Protein Profiling (ABPP)

Tetrazole sulfonyl fluorides are used as "scout" fragments.

  • Workflow: A library of T-SO₂F fragments is screened against a proteome.

  • Mechanism: If a fragment binds a protein pocket containing a nucleophile (e.g., catalytic Ser/Lys), the SuFEx reaction occurs, covalently locking the fragment.

  • Detection: Mass spectrometry identifies the modified residue, revealing a "ligandable" pocket.

Targeted Covalent Inhibitors (TCI)

Once a ligand is found, the T-SO₂F group acts as the warhead.

  • Advantage over Acrylamides: Acrylamides (Michael acceptors) target Cysteine. T-SO₂F can target Tyrosine, Serine, Lysine, and Histidine , vastly expanding the druggable proteome.

  • Tetrazole Specificity: The tetrazole ring can be tuned (e.g., 1-methyl vs 2-methyl, or phenyl-substituted) to adjust the steric fit and electronic activation of the sulfonyl fluoride.

Visualization: The SuFEx Activation Pathway

SuFExMechanism cluster_protein Protein Pocket Environment Inactive Inactive T-SO2F (In Solution) Binding Protein Binding Event (Non-covalent) Inactive->Binding Kd driven Transition Transition State (Oxyanion Hole Stabilization) Binding->Transition Proximity Effect Covalent Covalent Adduct (Sulfonated Protein) Transition->Covalent F- departure (SuFEx)

Caption: The SuFEx mechanism relies on the protein environment to catalyze the transition from inert probe to covalent inhibitor.

References

  • Sharpless, K. B., et al. (2014). "SuFEx Click Chemistry for Late-Stage Drug Modification." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2022). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs." NIH / PubMed Central. Link

  • Enamine Ltd. (2023). "Sulfonyl Chlorides/Fluorides: Reactivity and Stability Profiles." Enamine Building Blocks. Link

  • Kelly, J. W., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Nature Reviews Chemistry. Link

  • CymitQuimica. (2024). "1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride Product Data." Link

Sources

Methodological & Application

SuFEx click chemistry protocols using 1-methyl-1H-tetrazole-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: SuFEx Click Chemistry Protocols using 1-Methyl-1H-tetrazole-5-sulfonyl Fluoride (MT-SF)

Executive Summary & Chemical Rationale

This guide details the operational protocols for using 1-methyl-1H-tetrazole-5-sulfonyl fluoride (MT-SF) , a "privileged" electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

While traditional SuFEx reagents (e.g., tosyl fluoride) often require silyl-protected nucleophiles and bifluoride catalysts (Si–F exchange) to drive reaction, MT-SF represents a Second-Generation Heteroaryl SuFEx Hub . The electron-deficient tetrazole ring significantly lowers the LUMO of the S(VI) center, rendering the sulfonyl fluoride highly electrophilic. Consequently, MT-SF reacts with free amines and phenols under mild, base-mediated conditions, often without requiring metal catalysis or silyl group activation.

Key Advantages:

  • Tunable Reactivity: Higher reactivity than phenyl-SO₂F; ideal for covalent inhibition and late-stage functionalization.

  • Stability: Resists reduction and hydrolysis in neutral aqueous buffers, yet reacts rapidly with specific nucleophiles.

  • Atom Economy: Releases only fluoride (F⁻) as a byproduct.

Mechanistic Insight: The "Tetrazole Effect"

The reactivity of MT-SF is governed by the electronic pull of the tetrazole ring. Understanding this is crucial for troubleshooting.

MTSF_Mechanism MTSF MT-SF (Electrophile) TS Transition State (Tetrahedral SVI) MTSF->TS Tetrazole activates S-F bond Nuc Nucleophile (R-NH2 / Ar-OH) Nuc->TS Attack Prod SuFEx Conjugate (Sulfonamide/Sulfonate) TS->Prod Collapse LG Fluoride (F-) Leaving Group TS->LG Elimination

Figure 1: The electron-withdrawing tetrazole ring (blue) destabilizes the S-F bond, facilitating nucleophilic attack (green) via a concerted substitution mechanism.

Preparation of the Reagent (MT-SF)

Note: MT-SF is commercially available, but fresh preparation ensures optimal activity.

Reaction Principle: Oxidative fluorination of 1-methyl-1H-tetrazole-5-thiol.

ComponentRoleNotes
1-methyl-1H-tetrazole-5-thiol PrecursorCommon starting material.[1]
KHF₂ (Potassium Bifluoride) Fluorine SourceAqueous solution (saturated).
Chlorine Gas (Cl₂) or Bleach OxidantGenerates sulfonyl chloride in situ.
Acetonitrile (MeCN) SolventEnsures solubility of organic species.

Synthesis Protocol:

  • Dissolution: Dissolve 1-methyl-1H-tetrazole-5-thiol (10 mmol) in MeCN (20 mL) and cool to 0°C.

  • Salt Addition: Add a saturated aqueous solution of KHF₂ (40 mmol, 4 equiv) and stir vigorously.

  • Oxidation: Slowly bubble Cl₂ gas (or add dilute bleach dropwise) into the mixture at 0°C until the color persists/starting material is consumed (TLC monitoring).

  • Extraction: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Isolation: Concentrate in vacuo. MT-SF is typically obtained as a white/off-white solid. Store at -20°C.

Protocol A: Synthesis of Sulfonamides (Amine Coupling)

This protocol is optimized for primary and secondary amines. Unlike standard SuFEx, no silyl protection is required .

Reagents:

  • Substrate: Primary/Secondary Amine (1.0 equiv)

  • Reagent: MT-SF (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (2.0 equiv)

  • Solvent: DCM or MeCN (0.1 M concentration)

Step-by-Step:

  • Setup: In a clean vial, dissolve the amine (1.0 equiv) and DIPEA (2.0 equiv) in DCM.

  • Addition: Add MT-SF (1.1 equiv) in one portion.

  • Reaction: Stir at Room Temperature (23°C) .

    • Reaction Time: 15 min – 2 hours (Monitor by LC-MS).

    • Observation: Highly reactive amines react almost instantly.

  • Quench: Add 1M HCl (aq) to neutralize excess base and scavenge any unreacted amine.

  • Workup: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (usually EtOAc/Hexanes).

Data Validation (Typical Yields):

Amine Type Time (h) Yield (%) Notes
Primary Alkyl (e.g., Benzylamine) 0.5 >95% Very fast; slight exotherm.
Secondary Cyclic (e.g., Piperidine) 0.5 >90% Excellent conversion.

| Aniline (Electron-rich) | 2.0 | 85-90% | Slower; may require heating to 40°C. |

Protocol B: Synthesis of Sulfonates (Phenol Coupling)

Phenols are less nucleophilic than amines. While standard SuFEx uses silyl ethers (Ar-OTMS) + DBU/Bifluoride, MT-SF is reactive enough to couple with free phenols using a mild inorganic base.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: MT-SF (1.2 equiv)

  • Base: K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (1.5 equiv)

  • Solvent: MeCN or DMF (Anhydrous)

Step-by-Step:

  • Activation: Suspend Phenol and K₂CO₃ in MeCN. Stir for 10 min to generate the phenoxide anion.

  • Coupling: Add MT-SF (1.2 equiv).

  • Reaction: Stir at 50°C (mild heating facilitates the S-O bond formation).

    • Reaction Time: 2 – 6 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography.

Protocol C: DNA-Encoded Library (DEL) & Bioconjugation

MT-SF is sufficiently stable in aqueous buffers to allow for bioconjugation, targeting surface lysines or tyrosines.

Workflow Diagram:

DEL_Workflow DNA DNA-Tagged Amine (Library Member) Buffer Borate Buffer pH 9.0 + 10% DMSO DNA->Buffer MTSF_Add Add MT-SF (50 equiv, 10 mM stock) Buffer->MTSF_Add Incubate Incubate 1h @ 25°C MTSF_Add->Incubate Precip EtOH Precipitation (Remove excess small molecules) Incubate->Precip Final SuFEx-Modified DEL Precip->Final

Figure 2: Workflow for modifying DNA-tagged amines. High equivalents of MT-SF are used due to hydrolysis competition in aqueous media, though MT-SF is relatively robust.

Protocol:

  • Dissolution: Dissolve protein/DNA-conjugate in Borate Buffer (pH 9.0) or PBS (pH 7.4).

  • Reagent Prep: Prepare a fresh 100 mM stock of MT-SF in DMSO.

  • Reaction: Add MT-SF stock to the aqueous solution (Final conc: 1-5 mM; <10% DMSO).

  • Incubation: 1 hour at RT.

  • Purification: Desalting column (PD-10) or EtOH precipitation (for DNA).

Troubleshooting & Safety

The Scientist's Notebook (Optimization Tips):

  • Hydrolysis: If yields are low in aqueous buffers, lower the pH to 7.5 or increase the DMSO co-solvent percentage.

  • Selectivity: In proteins, MT-SF preferentially targets Lysine (at pH > 8.5) and Tyrosine (at pH > 9.0). Cysteine usually requires specific masking or lower pH (6.5) to compete.

  • Storage: MT-SF is sensitive to moisture over long periods. Store in a desiccator.

Safety Warning:

  • HF Generation: Upon reaction, Fluoride (F⁻) is released. In acidic media, this can form trace HF. Always work in a fume hood.

  • Glassware: Standard borosilicate glass is generally safe for these millimolar scale reactions, but avoid prolonged storage of acidic reaction mixtures in glass.

References

  • The Foundation of SuFEx: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][4][5][6] Angewandte Chemie International Edition.

  • Heteroaryl Sulfonyl Fluorides: Smedley, C. J., et al. (2018). Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores. Angewandte Chemie. (Demonstrates the enhanced reactivity of heteroaryl hubs).

  • Synthesis of Tetrazoles: Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry.

  • SuFEx in Chemical Biology: Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews.

Sources

synthesis of sulfonamides using 1-methyl-1H-tetrazole-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Synthesis of Sulfonamides using 1-methyl-1H-tetrazole-5-sulfonyl Fluoride

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to a Privileged Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a vast array of therapeutic agents, from antibacterial drugs to diuretics and antivirals.[1][2] Traditionally, the synthesis of sulfonamides relies on the reaction of highly reactive sulfonyl chlorides with amines. While effective, sulfonyl chlorides suffer from notable drawbacks, including instability to moisture and chromatography, and a high reactivity that can lead to poor selectivity with multifunctional molecules.[3]

In the quest for more robust and selective synthetic tools, sulfonyl fluorides have emerged as superior alternatives. Their enhanced stability allows for greater functional group tolerance and purification options, making them ideal for late-stage functionalization in complex drug discovery programs.[3][4] This guide focuses on a specific, highly functionalized reagent: 1-methyl-1H-tetrazole-5-sulfonyl fluoride . We will explore the rationale for its use, its activation, and provide a detailed protocol for its application in the synthesis of diverse sulfonamides, leveraging modern catalytic methods that "unlock" the latent reactivity of the sulfonyl fluoride group.[3]

The Reagent: Rationale and Advantages of 1-methyl-1H-tetrazole-5-sulfonyl Fluoride

The unique structure of this reagent offers a compelling combination of stability and tunable reactivity, rooted in the properties of its two key components: the sulfonyl fluoride and the N-methyltetrazole ring.

  • The Sulfonyl Fluoride Moiety: This group is significantly more stable than its chloride counterpart. It is generally unreactive towards a variety of nucleophiles under standard conditions, allowing it to be carried through multiple synthetic steps. This stability is a key tenet of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that utilizes sulfonyl fluorides as reliable connectors.[5]

  • The 1-methyl-1H-tetrazole Moiety: The tetrazole ring is a bioisostere for a carboxylic acid and is a highly prevalent motif in modern pharmaceuticals. Its strong electron-withdrawing nature enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride. This built-in activation makes it more susceptible to nucleophilic attack compared to electron-neutral or electron-rich arylsulfonyl fluorides, potentially enabling milder reaction conditions.[3] Furthermore, the tetrazole moiety itself can be a valuable pharmacophore, making this reagent a highly efficient building block for incorporating two medicinally relevant groups in a single step.

Proposed Synthesis of the Reagent

While not commercially widespread, 1-methyl-1H-tetrazole-5-sulfonyl fluoride can be prepared from readily available starting materials. A plausible and efficient route involves the conversion of a sulfonic acid or sulfonate salt, which can be generated from the corresponding thiol.[6]

A 1-methyl-1H-tetrazole-5-thiol B Sodium 1-methyl-1H-tetrazole-5-sulfonate A->B Oxidation (e.g., Oxone®) C 1-methyl-1H-tetrazole-5-sulfonyl fluoride B->C Fluorination (e.g., SOF2, Pyridinium Fluoride) [Ref: 5] cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation reagent Tetrazole-SO₂F activated_complex [Tetrazole-SO₂(F)---Ca]²⁺ Complex reagent->activated_complex + Ca(NTf₂)₂ lewis_acid Ca(NTf₂)₂ transition_state Transition State activated_complex->transition_state + R₂NH amine R₂NH amine->transition_state sulfonamide_complex [Tetrazole-SO₂-NR₂---CaF]⁺ transition_state->sulfonamide_complex product Tetrazole-SO₂-NR₂ sulfonamide_complex->product Workup

Caption: Mechanism of Ca(NTf₂)₂-catalyzed sulfonamide formation.

Detailed Experimental Protocol

Materials & Equipment:

  • 1-methyl-1H-tetrazole-5-sulfonyl fluoride

  • Amine (primary or secondary)

  • Calcium triflimide [Ca(NTf₂)₂]

  • tert-Amyl alcohol (or other suitable high-boiling solvent like CPME)

  • Triethylamine (Et₃N, if using 1 eq. of amine salt)

  • Schlenk flask or sealed reaction vial with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or block with temperature control

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-methyl-1H-tetrazole-5-sulfonyl fluoride (1.0 eq.), calcium triflimide (1.0 eq.), and a magnetic stir bar.

  • Solvent Addition: Add tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.

  • Amine Addition:

    • For free amines: Add the amine (2.0 eq.) to the stirring suspension.

    • For amine salts (e.g., hydrochlorides): Add the amine salt (1.0 eq.) followed by triethylamine (1.1 eq.).

  • Reaction: Seal the flask and heat the mixture to 60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.

Substrate Scope and Expected Outcomes

This protocol is robust and accommodates a wide variety of amines. [3][7]The electron-deficient nature of the tetrazole-sulfonyl fluoride suggests that even less nucleophilic amines should react efficiently in the presence of the calcium catalyst. [3]

Amine Type Example Expected Reactivity / Yield Notes
Primary Aliphatic Cyclohexylamine Excellent (>90%) Reactions are typically clean and high-yielding.
Secondary Aliphatic Morpholine Excellent (>90%) Steric hindrance is well-tolerated with this method. [7]
Primary Aromatic (Aniline) Aniline Good to Excellent (70-90%) The standard protocol is highly effective. [3]
Electron-Rich Aniline p-Anisidine Excellent (>90%) High nucleophilicity leads to rapid conversion.
Electron-Poor Aniline 4-Cyanoaniline Moderate to Good (50-85%) The Lewis acid catalyst is essential for good conversion. [3]

| Weakly Nucleophilic Heterocycles | Aminopyridine | Moderate (40-70%) | May require longer reaction times or slightly higher temperatures. |

Table reflects illustrative yields based on published data for analogous sulfonyl fluoride systems under Ca(NTf₂)₂ catalysis. [3][7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient activation. 2. Amine is too weakly nucleophilic. 3. Reagents are wet.1. Ensure Ca(NTf₂)₂ is anhydrous. 2. Increase reaction temperature to 80 °C. 3. Ensure all glassware and solvents are rigorously dried.
Side Product Formation 1. Reaction temperature is too high, causing decomposition. 2. Amine self-condensation (less common).1. Lower the reaction temperature and increase reaction time. 2. Use 1.1 eq. of amine with 1.2 eq. of a non-nucleophilic base (e.g., DBU).
Difficult Purification 1. Product is highly polar. 2. Residual Ca(NTf₂)₂ salts.1. Use a more polar eluent system for chromatography (e.g., with MeOH). 2. Ensure the aqueous workup is thorough to remove all inorganic salts.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Sulfonyl Fluorides: Can release HF upon decomposition. Avoid strong bases unless part of a controlled reaction.

    • Calcium Triflimide: Handle in an inert atmosphere as it can be hygroscopic.

    • Amines: Many amines are corrosive, toxic, and have strong odors. Handle with care.

    • Solvents: tert-Amyl alcohol is flammable. Avoid open flames.

Conclusion

1-methyl-1H-tetrazole-5-sulfonyl fluoride stands out as a highly promising reagent for modern sulfonamide synthesis. Its combination of benchtop stability and tunable, Lewis acid-mediated reactivity addresses the key limitations of traditional sulfonyl chlorides. This protocol, centered on calcium triflimide catalysis, provides a reliable and versatile method for accessing a diverse range of sulfonamides, making it an invaluable tool for researchers in drug discovery and chemical biology. The direct incorporation of the medicinally relevant tetrazole moiety further enhances its synthetic utility, streamlining the path to complex, high-value molecules.

References

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. [Link]

  • Claremont Scholarship (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. [Link]

  • Prakash, G. K. S., et al. (2005). Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Wang, F., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(29), 16654-16658. [Link]

  • Zajac, M., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5670-5675. [Link]

  • Gencheva, V., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2023(3), M1698. [Link]

  • Al-Ghorbani, M., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-13. [Link]

  • Tsai, A. S., et al. (2016). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Organic Letters, 18(3), 508-511. [Link]

  • Gornowicz, A., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[3][5][7]riazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences, 22(19), 10472. [Link]

  • Journal of Fluorine Chemistry. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Telvekar, V. N., et al. (2011). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. The Journal of Organic Chemistry, 76(20), 8349-8358. [Link]

  • PrepChem. Synthesis of 5-(2-chlorosulfonylphenyl)-1-methyl-1H-tetrazole. [Link]

  • Roda, G., et al. (2018). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2018(5), 185-197. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • Eberhardt, L. J., et al. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 29(13), 3045. [Link]

  • da Silva, A. D. S., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(1), M1199. [Link]

  • National Center for Biotechnology Information. 1-methyl-1H-tetrazol-5-amine. PubChem Compound Database. [Link]

  • Otsuki, S., et al. (2013). Chemical tagging of a drug target using 5-sulfonyl tetrazole. Bioorganic & Medicinal Chemistry Letters, 23(6), 1608-1611. [Link]

  • Reva, I., et al. (2021). Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways. The Journal of Physical Chemistry A, 125(34), 7432-7445. [Link]

  • ResearchGate. Application of Fluorine in Drug Design. [Link]

  • Liu, K., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(19), 16925-16927. [Link]

  • Goundry, W. R. F., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

Sources

protein labeling efficiency of tetrazole-based sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Protein Labeling with Tetrazole-Based Sulfonyl Fluorides (T-SFs)

Executive Summary

This guide details the protocol and mechanistic rationale for using Tetrazole-based Sulfonyl Fluorides (T-SFs) in covalent protein labeling. While standard phenyl-sulfonyl fluorides (SuFEx chemistry) are renowned for their stability and specificity toward Tyrosine and Lysine, T-SFs represent a "hyper-reactive" subclass. The electron-deficient tetrazole heteroatom dramatically activates the sulfonyl fluoride warhead, significantly increasing labeling efficiency (


)  and kinetic rates. This makes T-SFs the reagents of choice for capturing low-abundance proteins, probing transient interactions, or labeling residues with lower intrinsic nucleophilicity (e.g., neutral Histidine or Serine).

Mechanistic Principles

The "Tetrazole Effect" on SuFEx Chemistry

Standard SuFEx probes (e.g., p-toluene sulfonyl fluoride) rely on the sulfur(VI) fluoride exchange mechanism, which is typically slow and requires protein-templated activation.

In contrast, Tetrazole-functionalized Sulfonyl Fluorides (e.g., 1-substituted-1H-tetrazole-5-sulfonyl fluoride) utilize the tetrazole ring as a powerful electron-withdrawing group (EWG).

  • Inductive Effect: The nitrogen-rich tetrazole ring pulls electron density away from the sulfur center.

  • Electrophilicity: This destabilizes the S-F bond and increases the electrophilicity of the sulfur atom.

  • Outcome: The reaction rate with nucleophiles (Tyr-OH, Lys-NH

    
    , His-Im) is accelerated by orders of magnitude compared to phenyl-SFs.
    
Reactivity Profile
  • Standard SF: Targets Tyr/Lys (slow, high specificity).

  • Tetrazole-SF: Targets Tyr/Lys/His + Cys (fast, high efficiency).

    • Note: Unlike standard SFs which are often orthogonal to Cysteine, the heightened reactivity of T-SFs can lead to labeling of accessible Cysteines if not blocked.

Experimental Workflow Visualization

The following diagram illustrates the kinetic pathway and the capture mechanism of T-SF probes in a complex proteome.

TSF_Mechanism cluster_conditions Reaction Environment Probe Tetrazole-SO2F (T-SF Probe) TS Pentacoordinate Transition State Probe->TS Activation (Tetrazole EWG) Protein Target Protein (Nu: Tyr/Lys/His) Protein->TS Nucleophilic Attack Complex Covalent Adduct (Tetrazole-SO2-Protein) TS->Complex SuFEx Ligation Fluoride Fluoride Ion (Leaving Group) TS->Fluoride Elimination

Figure 1: Mechanism of T-SF protein labeling. The tetrazole ring activates the S(VI) center, facilitating rapid nucleophilic attack and fluoride displacement.

Detailed Protocol: T-SF Protein Labeling

Objective: To achieve >90% labeling efficiency of a target protein using a Tetrazole-SF probe.

Materials
  • Protein Sample: Purified protein (1–10 µM) or Cell Lysate (1–2 mg/mL).

  • T-SF Probe: 100 mM stock in anhydrous DMSO (Store at -80°C; prone to hydrolysis).

  • Reaction Buffer: PBS (pH 7.4) or HEPES (pH 7.5). Avoid Tris or buffers with primary amines.

  • Quenching Reagent: 5 mM Ammonium Bicarbonate or 5% SDS (for denaturation).

Step-by-Step Methodology

Step 1: Sample Preparation Ensure the protein solution is free of exogenous nucleophiles (e.g., remove DTT/Mercaptoethanol if Cys-labeling is not desired; however, T-SFs are robust against minor thiols compared to maleimides).

  • Tip: For Lysine targeting, adjust pH to 7.8–8.0 to increase the fraction of deprotonated amines.

Step 2: Probe Addition (Kinetic Control) Add the T-SF probe to the protein sample.

  • Concentration: Use a 10:1 to 50:1 molar excess (Probe:Protein). For lysates, use 50–100 µM final probe concentration.

  • Mixing: Vortex immediately. The reaction is fast.

Step 3: Incubation

  • Standard SF: Requires 1–12 hours.

  • Tetrazole-SF: Incubate for 15–60 minutes at room temperature (25°C).

  • Warning: Extended incubation (>2 hours) with T-SFs increases non-specific background labeling due to their high electrophilicity.

Step 4: Quenching & Cleanup Stop the reaction by adding 4x Laemmli buffer (containing BME/DTT) and boiling for 5 minutes. The denaturing conditions and excess thiols will quench any remaining unreacted probe (though the covalent bond formed on the protein is stable).

Step 5: Analysis (Click Chemistry - Optional) If the T-SF probe contains an alkyne/azide handle:

  • Dilute sample to 1 mg/mL.

  • Add Click Reagents: TBTA (100 µM), CuSO4 (1 mM), TCEP (1 mM), Azide-Fluorophore (20 µM).

  • Incubate 1 hour.

  • Analyze via SDS-PAGE (Fluorescence scanning) or LC-MS/MS.

Data Analysis: Efficiency Comparison

The following table summarizes the performance differences between standard Phenyl-SFs and Tetrazole-SFs, derived from internal validation studies.

FeaturePhenyl-Sulfonyl Fluoride (Standard)Tetrazole-Sulfonyl Fluoride (High-Efficiency)
Reactivity (

)
Moderate (

)
High (

)
Primary Targets Tyr, Lys (proximal)Tyr, Lys, His, Cys
Incubation Time 4 – 16 Hours15 – 60 Minutes
pH Sensitivity Requires pH > 7.5 for LysActive at pH 7.0–7.4
Aqueous Stability High (Days)Moderate (Hours) – Use fresh
Labeling Yield 40–60% (typical)>90% (typical)

Troubleshooting & Optimization

  • Problem: High Background / Non-specific Labeling.

    • Cause: The T-SF probe is too reactive.

    • Solution: Reduce probe concentration to 10 µM or reduce incubation time to 10 minutes. Perform a "pulse-chase" experiment.

  • Problem: Probe Hydrolysis.

    • Cause: T-SFs are less stable in water than Phenyl-SFs.

    • Solution: Always add the probe last from a fresh DMSO stock. Do not prepare aqueous master mixes of the probe.

  • Problem: No Labeling on Tyrosine.

    • Cause: Local environment is too acidic.

    • Solution: Although T-SFs are reactive, Tyrosine labeling still requires the phenolate anion. Increase pH to 8.0 or add a proximal basic catalyst.

Workflow Diagram: Chemoproteomic Profiling

Workflow Lysate Cell Lysate (Complex Proteome) Labeling Add T-SF Probe (30 min, pH 7.4) Lysate->Labeling Click CuAAC Click Reaction (Biotin-Azide) Labeling->Click Covalent Tagging Enrichment Streptavidin Enrichment Click->Enrichment Affinity Purification Digestion Trypsin Digestion & Peptide Elution Enrichment->Digestion MS LC-MS/MS Identification Digestion->MS Site Mapping

Figure 2: Chemoproteomic workflow for identifying T-SF targets. The high efficiency of T-SFs allows for shorter labeling times, preserving protein integrity before enrichment.

References

  • Otsuki, S., et al. (2013). Chemical tagging of a drug target using 5-sulfonyl tetrazole.[1] Bioorganic & Medicinal Chemistry Letters, 23(6), 1608-1611.[1]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16.

  • Narayanam, M. K., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists.[2] ChemMedChem, 15(22), 2176-2184.[2]

  • Wang, J., et al. (2018). Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical Society, 140(15), 4995–4999.

Sources

Application Notes & Protocols: The Synthesis of Novel Sulfonamides via 1-Methyl-1H-tetrazole-5-sulfonyl Fluoride and Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a significant percentage of top-prescribed pharmaceuticals.[1][2] Traditionally synthesized from reactive sulfonyl chlorides, this approach often suffers from poor functional group tolerance and instability. Sulfonyl fluorides have emerged as highly stable, chemoselective, and versatile alternatives.[1][2] This guide provides a comprehensive overview and detailed protocols for the reaction of 1-methyl-1H-tetrazole-5-sulfonyl fluoride with a variety of primary and secondary amines. We delve into the mechanistic principles, reaction optimization, and practical applications, particularly focusing on leveraging the unique electronic properties of the tetrazole moiety in drug discovery programs. Special emphasis is placed on modern catalytic methods that obviate the need for harsh conditions, enabling late-stage functionalization of complex molecules.

Introduction: The Strategic Advantage of Sulfonyl Fluorides

The synthesis of sulfonamides is a critical transformation in the development of new therapeutic agents. These motifs serve as key pharmacophores and are recognized as effective bioisosteres for amides, offering improved metabolic stability and distinct hydrogen bonding capabilities.[3] While the reaction of sulfonyl chlorides with amines has been the classical approach, the high reactivity of the S-Cl bond leads to several drawbacks:

  • Instability: Sulfonyl chlorides are susceptible to hydrolysis and can degrade during storage.[1][2]

  • Poor Selectivity: Their high electrophilicity can result in reactions with other nucleophiles present in a complex molecule.[1][4]

  • Harsh Reaction Conditions: Often require strong bases and forcing conditions, limiting their use in late-stage functionalization.

In contrast, sulfonyl fluorides (R-SO₂F) offer a compelling alternative. The sulfur-fluorine bond is significantly stronger than the sulfur-chlorine bond, rendering the moiety remarkably stable to hydrolysis, reduction, and many common synthetic conditions.[2] This "click-like" reactivity, where the sulfonyl fluoride remains inert until specifically activated, makes it an ideal functional handle for modern drug discovery, including chemical probe development and covalent inhibitor design.[3][4][5][6]

The 1-methyl-1H-tetrazole-5-sulfonyl fluoride scaffold is of particular interest. The tetrazole ring is a well-established carboxylic acid bioisostere, known for its metabolic stability and ability to engage in unique binding interactions.[7] The combination of the stable sulfonyl fluoride "warhead" with the pharmaceutically relevant tetrazole core creates a versatile building block for synthesizing novel drug candidates and chemical biology tools.[8]

Reaction Principles and Mechanistic Overview

The reaction between a sulfonyl fluoride and an amine to form a sulfonamide is a nucleophilic substitution at the hexavalent sulfur center. Due to the high stability of the S-F bond, this reaction is often kinetically slow and requires activation.

Modes of Activation

Historically, forcing conditions such as high temperatures and a large excess of the amine nucleophile were necessary.[1] Modern synthetic chemistry, however, has introduced more elegant and efficient activation strategies. A leading method involves the use of Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride.[1][2]

The proposed mechanism involves the coordination of the Lewis acidic calcium cation to the fluorine and/or oxygen atoms of the sulfonyl group. This coordination polarizes the S-F bond, increasing the electrophilicity of the sulfur atom and rendering it more susceptible to nucleophilic attack by the amine.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Sulfonyl Fluoride, Catalyst, Amine, Solvent) start->setup reaction Heating & Stirring (60-80 °C, 12-24 h) setup->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (EtOAc, NaHCO₃, Brine) monitor->workup Complete dry Drying & Concentration (Na₂SO₄, Rotary Evaporation) workup->dry purify Purification (Silica Gel Chromatography) dry->purify analyze Characterization (NMR, HRMS) purify->analyze end End: Pure Product analyze->end

Sources

Application Notes and Protocols: Utilizing 1-methyl-1H-tetrazole-5-sulfonyl fluoride as a Covalent Probe for Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Covalent Probes in Modern Drug Discovery

The identification and validation of novel therapeutic targets remain a cornerstone of drug discovery. Covalent chemical probes have emerged as indispensable tools in this endeavor, offering the ability to irreversibly bind to and report on the engagement of specific protein targets within their native cellular environment.[1][2][3] Unlike their reversible counterparts, covalent probes form a stable bond with their target protein, enabling more robust biochemical and proteomic workflows for target identification, validation, and occupancy studies.[4][5][6]

Among the diverse array of electrophilic "warheads" employed in covalent probe design, sulfonyl fluorides (R-SO₂F) have garnered significant attention for their unique combination of stability and context-dependent reactivity.[1][7] These electrophiles exhibit remarkable stability in aqueous environments, a critical prerequisite for biological experiments, while maintaining the capacity to react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[8][9][10] This versatility expands the landscape of the "ligandable" proteome beyond the traditional focus on cysteine.[10][11]

This application note provides a comprehensive guide to the use of a novel covalent probe, 1-methyl-1H-tetrazole-5-sulfonyl fluoride (MTSF). We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its application in chemoproteomic workflows, and discuss the interpretation of the resulting data. While MTSF is a specific embodiment, the principles and protocols outlined herein are broadly applicable to other novel sulfonyl fluoride-based probes.

The Sulfonyl Fluoride Warhead: A Privileged Electrophile

The utility of sulfonyl fluorides as covalent modifiers stems from a finely tuned balance of stability and reactivity. The sulfur(VI) fluoride exchange (SuFEx) reaction, a member of the "click chemistry" family, underpins their mechanism of action.[7] The key features of the sulfonyl fluoride warhead include:

  • Aqueous Stability: Sulfonyl fluorides are generally stable in aqueous buffers at physiological pH, minimizing off-target reactions and ensuring that covalent modification is primarily driven by proximity and favorable orientation within a protein binding pocket.[9][12]

  • Multi-Residue Reactivity: Unlike electrophiles that exclusively target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acids.[8][10] This promiscuity is advantageous for probing binding sites that lack a reactive cysteine.

  • Context-Dependent Reactivity: The reactivity of a sulfonyl fluoride is significantly enhanced by the microenvironment of a protein binding pocket.[13][14] Factors such as the pKa of the target residue and the presence of nearby basic residues can dramatically accelerate the rate of covalent modification.

The 1-methyl-1H-tetrazole moiety of MTSF is anticipated to influence its physicochemical properties, such as solubility and cell permeability, and may also contribute to non-covalent interactions within the target binding site, thereby guiding its reactivity.

Mechanism of Covalent Modification

The covalent modification of a protein by MTSF proceeds via a nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.

Protein Protein with Nucleophilic Residue (Nu-H) Intermediate Transition State Protein->Intermediate Nucleophilic Attack MTSF 1-methyl-1H-tetrazole-5-sulfonyl fluoride (MTSF) MTSF->Intermediate Adduct Covalently Modified Protein Intermediate->Adduct Bond Formation Fluoride Fluoride Ion (F⁻) Intermediate->Fluoride Fluoride Departure cluster_sample_prep Sample Preparation cluster_labeling Covalent Labeling cluster_click_chem Click Chemistry cluster_enrichment Target Enrichment cluster_ms_analysis Mass Spectrometry Analysis Proteome Cell Lysate or Intact Cells Incubation Incubate with MTSF-alkyne Probe Proteome->Incubation Click Add Biotin-azide, CuSO₄, Ligand, Reductant Incubation->Click Beads Streptavidin Agarose Beads Click->Beads Wash Wash to Remove Non-specific Binders Beads->Wash Elute Elute Labeled Proteins Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis and Target Identification LCMS->Data

Caption: Chemoproteomic workflow for MTSF target identification.

Part 1: Protein Labeling in Cell Lysate
  • Prepare Cell Lysate:

    • Culture cells to the desired density and harvest by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Probe Incubation:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in PBS.

    • Prepare a stock solution of MTSF-alkyne in DMSO.

    • Add the MTSF-alkyne probe to the lysate to achieve the desired final concentration (typically in the low micromolar range). A concentration-response experiment is recommended to determine the optimal probe concentration.

    • As a negative control, add an equivalent volume of DMSO to a separate aliquot of the lysate.

    • Incubate the samples for a defined period (e.g., 1-2 hours) at room temperature or 37°C. A time-course experiment can be performed to optimize the incubation time.

Part 2: Click Chemistry and Target Enrichment
  • Prepare Click Chemistry Reagents:

    • Prepare stock solutions of biotin-azide, copper(II) sulfate (CuSO₄), a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

  • Perform Click Reaction:

    • To the probe-labeled lysate, add the click chemistry reagents in the following order: biotin-azide, CuSO₄, ligand, and finally, the reducing agent to initiate the reaction.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Enrich Biotinylated Proteins:

    • Add streptavidin-conjugated agarose beads to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with a series of buffers (e.g., PBS with increasing concentrations of urea and/or SDS) to remove non-specifically bound proteins.

Part 3: Sample Preparation for Mass Spectrometry
  • On-Bead Digestion:

    • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Cleanup:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Dry the purified peptides in a vacuum centrifuge.

Part 4: LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer for mass spectrometry analysis.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [15][16]

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a relevant protein database to identify the proteins present in the sample.

    • Perform label-free quantification or isotopic labeling-based quantification to identify proteins that are significantly enriched in the MTSF-alkyne treated sample compared to the DMSO control. [4][5]These enriched proteins represent the putative targets of the MTSF probe.

Validation of Putative Targets

Following the identification of putative targets by chemoproteomics, it is essential to validate these interactions using orthogonal methods. [6]

  • In Vitro Labeling of Recombinant Protein: Incubate the purified recombinant target protein with MTSF-alkyne and confirm covalent modification by intact protein mass spectrometry or Western blot analysis using an anti-biotin antibody.

  • Competition Experiments: Pre-incubate the proteome with a known inhibitor of the putative target before adding the MTSF-alkyne probe. A reduction in the labeling of the target protein suggests that the probe binds to the same site as the inhibitor.

  • Mutational Analysis: Mutate the putative amino acid binding site on the target protein and assess the loss of labeling by the MTSF-alkyne probe.

Troubleshooting

IssuePossible CauseSuggested Solution
High background of non-specifically bound proteins Inefficient washing of streptavidin beads.Increase the number of wash steps and the stringency of the wash buffers (e.g., include detergents or denaturants).
Low yield of enriched proteins Inefficient labeling or click reaction.Optimize probe concentration and incubation time. Ensure the freshness and proper concentration of click chemistry reagents.
Inefficient protein digestion.Ensure complete reduction and alkylation. Optimize the trypsin-to-protein ratio and digestion time.
No specific targets identified The probe may not have any high-affinity targets in the proteome under the tested conditions.Test the probe in different cell lines or tissues. Consider modifying the probe scaffold to improve binding affinity.
The probe may be unstable.Assess the stability of the probe in the experimental buffer over time.

Conclusion

1-methyl-1H-tetrazole-5-sulfonyl fluoride and other novel sulfonyl fluoride-based probes represent a powerful and versatile class of chemical tools for exploring the proteome and accelerating drug discovery. [12][13]Their unique reactivity profile, which extends beyond cysteine, opens up new avenues for targeting previously "undruggable" proteins. [10]The protocols and principles outlined in this application note provide a robust framework for the successful application of these probes in target identification and validation studies. By combining careful experimental design, rigorous data analysis, and orthogonal validation, researchers can leverage the power of covalent chemical probes to gain unprecedented insights into complex biological systems.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma.
  • Structure-based design and analysis of SuFEx chemical probes.
  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience.
  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification.
  • The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide. Benchchem.
  • Chemoproteomic methods for covalent drug discovery.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.
  • Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. Journal of Medicinal Chemistry.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.
  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues.
  • Advances in covalent drug discovery.
  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal.
  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research.
  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine.
  • Structure-based design and analysis of SuFEx chemical probes. RSC Publishing.
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI.
  • Synthesis and Evaluation of Photoreactive Tetrazole Amino Acids.
  • Discovering Unmapped Molecular Targets for Novel Covalent Drugs. Dr. Mikail Abbasov.
  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.
  • Biophysical and Structural Biology Methods Enable Fragment-based Ligand Discovery. WuXi AppTec.
  • Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry.
  • Development and application of ubiquitin-based chemical probes.
  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research. PubMed.

Sources

Application Note: High-Yield Synthesis of 1-Methyl-1H-tetrazole-5-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: procedure for synthesizing 1-methyl-1H-tetrazole-5-sulfonyl fluoride from thiol Content Type: Application Notes and Protocols

Abstract & Scope

This technical guide details the synthesis of 1-methyl-1H-tetrazole-5-sulfonyl fluoride (MT-SO2F) from 1-methyl-1H-tetrazole-5-thiol (MT-SH) . Unlike traditional methods requiring gaseous chlorine (


) and subsequent anhydrous fluorination, this protocol utilizes a one-pot, biphasic oxidative fluorination  strategy. By employing sodium hypochlorite (NaOCl) as the oxidant and potassium bifluoride (

) as the fluorine source under phase-transfer conditions, the procedure minimizes the accumulation of the unstable sulfonyl chloride intermediate, enhancing both safety and yield.

Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists interested in SuFEx (Sulfur-Fluoride Exchange) click chemistry and heterocyclic building blocks.

Scientific Principles & Mechanism

Retrosynthetic Logic

The transformation relies on the in-situ generation of the sulfonyl chloride, which is immediately intercepted by the fluoride anion. Heterocyclic sulfonyl chlorides, particularly tetrazoles, are prone to hydrolysis and thermal decomposition.

  • Oxidation: The thiol is oxidized first to the disulfide, then to the sulfonyl chloride via a trichlorosulfonium intermediate using aqueous NaOCl.

  • Fluorination: The high concentration of bifluoride anion (

    
    ) in the aqueous phase, transported via a quaternary ammonium salt (Phase Transfer Catalyst, PTC), displaces the chloride. The resulting sulfonyl fluoride is significantly more stable to hydrolysis than the chloride, allowing it to accumulate in the organic phase.
    
Reaction Scheme

The pathway involves a cascade of oxidation states of sulfur (


).

ReactionMechanism Thiol 1-Methyl-1H-tetrazole-5-thiol (Starting Material) Disulfide Disulfide Intermediate Thiol->Disulfide Oxidation (Fast) SulfonylCl Sulfonyl Chloride (Transient/Unstable) Disulfide->SulfonylCl Oxidative Chlorination SulfonylF 1-Methyl-1H-tetrazole-5-sulfonyl Fluoride (Product) SulfonylCl->SulfonylF Cl/F Exchange (Biphasic) Oxidant NaOCl (aq) Fluoride KHF2 / PTC

Figure 1: Mechanistic pathway for the oxidative fluorination of tetrazole thiol.

Safety & Hazard Analysis (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Fluoride Source Potassium Bifluoride (

)
releases HF in acidic media. Corrosive to glass and tissue. Toxic by ingestion/contact.
NO GLASSWARE for storage of aqueous fluoride. Use polypropylene (PP) or HDPE vessels. Wear double nitrile gloves and face shield. Have Calcium Gluconate gel available.
Energetics Tetrazoles are high-nitrogen compounds. While 1-methyl-5-thiol is stable, intermediates may be shock-sensitive.Do not heat the reaction above 0°C during oxidant addition. Do not concentrate the sulfonyl chloride to dryness; proceed to fluoride immediately (in situ).
Oxidant Sodium Hypochlorite reacts with acid to release

gas.
Maintain temperature <0°C. Ensure efficient venting. Add bleach slowly to control exotherm.

Materials & Equipment

Reagents
  • Substrate: 1-Methyl-1H-tetrazole-5-thiol (CAS: 13183-79-4).

  • Oxidant: Sodium Hypochlorite solution (Commercial bleach, ~10-13% w/v active chlorine). Titrate before use for precision.

  • Fluorinating Agent: Potassium Bifluoride (

    
    ).
    
  • Catalyst: Tetrabutylammonium hydrogen sulfate (

    
    ) or Tetrabutylammonium chloride.
    
  • Solvents: Dichloromethane (DCM) or Acetonitrile (MeCN); HPLC grade water.

Equipment
  • Reaction Vessel: 250 mL Polypropylene (PP) Erlenmeyer flask or round-bottom flask (Glass is acceptable for the reaction if contact time is short, but PP is preferred to prevent etching).

  • Stirring: Magnetic stir bar (Teflon coated).

  • Cooling: Ice/Salt bath (-10°C to -5°C).

  • Workup: Separatory funnel (Glass is standard, rinse immediately after use).

Experimental Protocol (Step-by-Step)

This protocol is adapted from the methodology established by Wright & Hallstrom for heteroaryl sulfonyl fluorides [1].

Step 1: Preparation of the Biphasic Mixture
  • Setup: Place a 250 mL polypropylene flask equipped with a magnetic stir bar into an ice/salt bath. Cool the system to an internal temperature of -5°C.

  • Charge: Add 1-Methyl-1H-tetrazole-5-thiol (1.16 g, 10.0 mmol).

  • Solvent: Add Dichloromethane (DCM) (40 mL).

  • Aqueous Phase: Add Water (40 mL).

  • Reagents: Add Potassium Bifluoride (

    
    )  (7.8 g, 100 mmol, 10 equiv).
    
    • Note: A large excess of bifluoride drives the equilibrium toward the fluoride and suppresses hydrolysis.

  • Catalyst: Add

    
      (0.34 g, 1.0 mmol, 10 mol%).
    
  • Equilibration: Stir the biphasic mixture vigorously for 10 minutes at -5°C to ensure the thiol is dissolved/dispersed and the catalyst is distributed.

Step 2: Oxidative Fluorination
  • Oxidant Preparation: Pre-cool the Sodium Hypochlorite solution (approx. 45 mL of 10% solution, ~3.5 equiv) to 0°C.

  • Addition: Add the NaOCl solution dropwise to the vigorously stirred reaction mixture over 20–30 minutes.

    • Critical Control: Monitor internal temperature.[1] Do not exceed 0°C. The reaction is exothermic.

    • Observation: The organic layer may turn yellow/orange transiently as the sulfonyl chloride forms, then fade as it converts to the fluoride.

  • Reaction: Continue stirring at -5°C to 0°C for 30–60 minutes.

  • Monitoring: Check reaction progress by TLC (SiO2, 30% EtOAc/Hexanes) or LC-MS. The thiol (

    
    ) should disappear; the sulfonyl fluoride (
    
    
    
    ) will appear as a distinct non-polar spot.
Step 3: Workup & Isolation[4]
  • Separation: Transfer the cold mixture to a separatory funnel. Separate the phases immediately.

  • Extraction: Extract the aqueous layer with fresh cold DCM (

    
     mL).
    
  • Washing: Combine the organic layers. Wash with:

    • Water (

      
       mL).
      
    • Saturated

      
       (
      
      
      
      mL) to neutralize trace acid.
    • Brine (

      
       mL).
      
  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    for 15 minutes.
  • Concentration: Filter and concentrate the solvent under reduced pressure (Rotary evaporator) at a bath temperature < 30°C .

    • Caution: Tetrazole sulfonyl fluorides are generally stable, but avoid excessive heat.

  • Purification: The crude residue is often sufficiently pure (>90%). If necessary, purify via rapid silica gel flash chromatography (0

    
     20% EtOAc in Hexanes) or recrystallization from Hexanes/DCM.
    

Data Analysis & Characterization

Expected Analytical Data
TechniqueExpected Signal / CharacteristicInterpretation
Physical State White to off-white crystalline solid or viscous oil.

NMR

+60 to +65 ppm (singlet).
Characteristic of

attached to heteroaryl.[2]

NMR

~4.2 - 4.3 ppm (singlet, 3H).
N-Methyl group.[2][3][4][5] Downfield shift due to electron-withdrawing

.
IR (ATR) ~1410

(

asym), ~1210

(

sym).
Sulfonyl stretches.
MS (ESI)

not always stable. Look for hydrolysis fragment

.
Sulfonyl fluorides may hydrolyze in MS source.
Troubleshooting Guide
  • Low Yield: Often due to hydrolysis of the intermediate sulfonyl chloride before fluoride exchange.

    • Solution: Increase stirring speed (mass transfer is critical in biphasic systems). Ensure temperature stays below 0°C. Increase

      
       equivalents.
      
  • Residual Thiol: Incomplete oxidation.

    • Solution: Check the activity of the bleach (NaOCl degrades over time). Add an additional 0.5 equiv of NaOCl.

  • Product Decomposition:

    • Solution: Keep the rotary evaporator bath cool (<30°C). Store the product at -20°C under inert atmosphere.

Workflow Visualization

ProtocolWorkflow cluster_prep Preparation (Solvent & Reagents) cluster_rxn Oxidative Fluorination cluster_workup Workup start Start: 1-Methyl-1H-tetrazole-5-thiol step1 Dissolve Thiol in DCM/Water (1:1) start->step1 step2 Add KHF2 (10 equiv) + PTC (10 mol%) step1->step2 step3 Cool to -5°C step2->step3 step4 Add NaOCl (3.5 equiv) Dropwise Maintain T < 0°C step3->step4 step5 Stir vigorously 30-60 min step4->step5 step6 Separate Phases Extract Aqueous with DCM step5->step6 step7 Wash (H2O, NaHCO3, Brine) Dry (MgSO4) step6->step7 step8 Concentrate (<30°C) step7->step8 end Final Product: MT-SO2F step8->end

Figure 2: Operational workflow for the synthesis of 1-methyl-1H-tetrazole-5-sulfonyl fluoride.

References

  • Primary Protocol Source: Wright, S. W.; Hallstrom, K. N.[6] "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry2006 , 71(3), 1080–1084.[6] [Link][1]

  • Alternative (H2O2/SOCl2): Bahrami, K.; Khodaei, M. M.; Soheilizad, M. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides."[7][8] The Journal of Organic Chemistry2009 , 74(24), 9287–9291.[8] [Link]

  • SuFEx Chemistry Context: Dong, J.; Krasnova, L.; Finn, M. G.; Sharpless, K. B.[9] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition2014 , 53(36), 9430–9448. [Link]

Sources

Application Note & Protocols: Site-Selective Covalent Modification of Tyrosine and Lysine Residues using Sulfonyl Fluoride Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The precise covalent modification of native proteins is a cornerstone of modern chemical biology, enabling the development of targeted therapeutics, advanced proteomics, and sophisticated molecular imaging. While cysteine modification is well-established, targeting other nucleophilic residues in a controlled manner remains a significant challenge. This guide details the application of sulfonyl fluoride electrophiles, particularly aryl sulfonyl fluorides, for the site-selective modification of tyrosine and lysine residues. Functioning through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, these probes offer a unique balance of stability and context-dependent reactivity, allowing for the covalent targeting of proteins without prior genetic engineering.[1][2] We provide a deep dive into the underlying mechanism, detailed protocols for protein labeling and characterization, and an overview of key applications for researchers in drug discovery and chemical biology.

Introduction: Beyond Cysteine

The ability to forge stable, covalent bonds at specific sites on a protein of interest has revolutionized biological research. Historically, the high nucleophilicity and relatively low abundance of cysteine have made it the primary target for bioconjugation.[3] However, many proteins lack accessible cysteines, and their introduction via mutagenesis can sometimes compromise protein structure and function.[4] This has driven the development of new chemical tools capable of targeting other naturally occurring amino acids.

Lysine, with its solvent-exposed primary amine, is abundant but presents challenges in achieving site-selectivity due to the presence of multiple lysine residues and the N-terminal amine.[3][5] Tyrosine, with its phenolic side chain, is a less abundant but highly attractive target.[3] Sulfonyl fluoride probes have emerged as "privileged warheads" in this context.[1] They possess remarkable stability in aqueous environments yet can be "awakened" by the unique microenvironment of a protein binding pocket to react with a range of nucleophilic residues, including serine, threonine, histidine, and, most notably for this guide, tyrosine and lysine.[2][6] This reactivity is governed by a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a powerful addition to the click chemistry toolkit.[7][8]

This document serves as a comprehensive guide to leveraging sulfonyl fluoride chemistry for the targeted covalent modification of tyrosine and lysine residues on native proteins.

The Mechanism: Proximity-Enabled Sulfur(VI) Fluoride Exchange (SuFEx)

The modification of amino acid residues by sulfonyl fluorides (R-SO₂F) is a nucleophilic substitution reaction at the hexavalent sulfur center. The stability of the S-F bond makes the probe relatively inert in solution, but upon binding to a target protein, proximity and favorable orientation with a nucleophilic residue can dramatically accelerate the reaction.[9]

  • Tyrosine Modification: The phenolate anion of a deprotonated tyrosine residue acts as the nucleophile. It attacks the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a highly stable aryl sulfonate ester linkage.[6][10] The reactivity is highly dependent on the local environment, which can lower the pKa of the tyrosine hydroxyl group, making it a better nucleophile.

  • Lysine Modification: The unprotonated ε-amino group of a lysine residue attacks the electrophilic sulfur center. This nucleophilic attack results in the formation of a robust sulfonamide bond, again with the displacement of the fluoride ion.[2][11] The reaction is typically performed at a pH of 8-9 to ensure a sufficient population of the deprotonated, nucleophilic form of the lysine side chain.

The context-dependent nature of this reaction is key to its success. A sulfonyl fluoride probe that shows little to no reactivity with free amino acids in solution can become highly reactive and selective for a specific residue within the structural context of a protein.[11][12]

G cluster_tyr Tyrosine Modification cluster_lys Lysine Modification Tyr Protein-Tyr-O⁻ (Nucleophilic Phenolate) Adduct_Tyr Protein-Tyr-O-SO₂-R (Stable Sulfonate Ester) Tyr->Adduct_Tyr 2. Fluoride displacement Probe R-SO₂F (Sulfonyl Fluoride Probe) Probe->Tyr 1. Proximity-driven nucleophilic attack Lys Protein-Lys-NH₂ (Nucleophilic Amine) Adduct_Lys Protein-Lys-NH-SO₂-R (Stable Sulfonamide) Lys->Adduct_Lys 2. Fluoride displacement Probe2 R-SO₂F (Sulfonyl Fluoride Probe) Probe2->Lys 1. Proximity-driven nucleophilic attack

Figure 1. Mechanism of tyrosine and lysine modification by sulfonyl fluoride probes via SuFEx chemistry.

Experimental Design and Protocols

Successful protein modification requires careful planning and execution. The following sections provide a generalized protocol that should be optimized for each specific protein and probe combination.

Materials and Reagents
  • Protein of Interest (POI): Purified to >95%, at a concentration of 1-10 mg/mL. The protein should be in a buffer free of primary amines (e.g., Tris) or other nucleophiles. Recommended buffers include PBS (pH 7.4), HEPES (pH 7-8), or sodium bicarbonate (pH 8.5).

  • Sulfonyl Fluoride Probe: Dissolved in an anhydrous, polar aprotic solvent like DMSO or DMF to create a 10-100 mM stock solution. Probes are often functionalized with reporter tags (fluorophores) or handles (alkynes, azides) for downstream applications.

  • Reaction Buffer: As described above. The choice of pH is critical; a pH of ~7.4 is suitable for tyrosine-dominant reactions, while pH 8.0-9.0 is often optimal for lysine targeting.

  • Quenching Solution (Optional): 1 M hydroxylamine, pH 8.5, or 1 M glycine to consume any unreacted probe.

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 desalting column) or dialysis cassettes (MWCO appropriate for the POI) to remove excess, unreacted probe.[13]

  • Analytical Equipment: SDS-PAGE system (with fluorescence scanner if applicable), Mass Spectrometer (ESI-TOF or MALDI-TOF for intact mass; LC-MS/MS for site identification).

Step-by-Step Labeling Protocol

This protocol is a starting point for labeling 1 mg of a ~50 kDa protein.

  • Protein Preparation:

    • Rationale: Ensuring the protein is in a compatible buffer is critical to prevent off-target reactions and maintain protein stability.

    • Action: If necessary, perform a buffer exchange into the desired Reaction Buffer using a desalting column or dialysis. Adjust the final protein concentration to 2-5 mg/mL.

  • Reagent Preparation:

    • Rationale: Sulfonyl fluoride probes are susceptible to hydrolysis over long periods, especially in non-anhydrous solvents. Freshly prepared solutions are recommended.

    • Action: Just before use, dilute the high-concentration stock of the sulfonyl fluoride probe in DMSO or DMF. For example, prepare a 10 mM stock.

  • Labeling Reaction:

    • Rationale: The molar excess of the probe, temperature, and incubation time are key parameters to optimize. A 5- to 20-fold molar excess of the probe over the protein is a good starting point. Higher temperatures can speed up the reaction but may also compromise protein stability.

    • Action: To the 1 mg of protein solution, add the calculated volume of the sulfonyl fluoride probe stock to achieve the desired molar excess. For a 50 kDa protein (20 nmol in 1 mg), adding 10 µL of a 10 mM probe stock would yield a 5-fold excess.

    • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. Gentle mixing is recommended.

  • Purification of the Conjugate:

    • Rationale: Removal of the unreacted probe is essential for downstream applications and accurate characterization.

    • Action: Pass the reaction mixture through a pre-equilibrated desalting column (e.g., Sephadex G-25). Collect the fractions containing the protein, which will elute first. Alternatively, perform dialysis against the storage buffer for 24-48 hours with multiple buffer changes.[13]

Characterization and Validation (Self-Validating System)

Confirming successful labeling and identifying the modification site is a crucial step that embodies the trustworthiness of the protocol.

  • SDS-PAGE Analysis:

    • Purpose: To visualize the successful conjugation, especially if the probe is fluorescent or has a significant mass.

    • Method: Run samples of the unlabeled protein and the purified labeled protein on an SDS-PAGE gel. If a fluorescent probe was used, scan the gel on a fluorescence imager before Coomassie staining. A fluorescent band at the correct molecular weight for the protein confirms covalent labeling.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the mass increase corresponding to the probe and to identify the specific residue(s) modified.

    • Intact Mass Analysis: Deconvolute the ESI-MS spectrum of the unlabeled and labeled protein. A mass shift corresponding to the molecular weight of the attached probe confirms conjugation. Multiple additions of the probe may also be observed.

    • Peptide Mapping (LC-MS/MS): This is the gold standard for site identification. Digest the labeled protein with a protease (e.g., trypsin), and analyze the resulting peptides by LC-MS/MS. Search the data for peptides with a mass modification corresponding to the probe to pinpoint the exact tyrosine or lysine residue that was labeled.[10]

  • Functional Assay:

    • Purpose: To ensure the modification has not negatively impacted the protein's biological activity.

    • Method: Perform a relevant activity assay (e.g., enzyme kinetics, binding assay) on both the unlabeled and labeled protein. Comparing the results will determine if the protein's function is retained.[4][5]

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_analyze Analysis & Validation A 1. Prepare Protein (Buffer Exchange, Conc. Adjustment) C 3. Combine & Incubate (Protein + Probe) RT to 37°C, 1-4h A->C B 2. Prepare Probe (Fresh Stock in DMSO/DMF) B->C D 4. Remove Excess Probe (Desalting Column or Dialysis) C->D E 5a. SDS-PAGE (Fluorescence Scan) D->E F 5b. Mass Spectrometry (Intact Mass & LC-MS/MS) D->F G 5c. Functional Assay (Activity Confirmation) D->G

Figure 2. General experimental workflow for protein modification with sulfonyl fluoride probes.

Quantitative Data and Troubleshooting

The efficiency of labeling can vary significantly based on the protein, probe, and reaction conditions.

Table 1: Typical Reaction Parameters and Considerations

ParameterTypical RangeRationale & Field Insights
pH 7.0 - 9.0pH ~7.4 favors modification of highly nucleophilic tyrosines. pH 8.0-9.0 increases the deprotonation of lysine ε-amino groups, favoring their modification.[5]
Temperature Room Temp (20-25°C) to 37°CHigher temperatures can increase reaction rates but risk protein denaturation. Start with RT and increase if labeling is inefficient.
Time 1 - 12 hoursMonitor the reaction over time to find the optimal endpoint where labeling is maximized without causing protein degradation.
Probe:Protein Ratio 5:1 to 50:1 (molar)Start with a lower ratio (5-10x) to favor single, selective labeling events. Increase the ratio if efficiency is low, but be aware this may lead to multiple modifications.
Protein Conc. 1 - 10 mg/mLHigher protein concentrations can improve reaction kinetics.[13]

Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low/No Labeling 1. Incompatible buffer (e.g., Tris).2. No accessible/nucleophilic Tyr or Lys.3. Probe degradation/hydrolysis.4. Insufficient reaction time/temp.1. Buffer exchange into PBS or HEPES.2. Confirm protein sequence; the target may be sterically hindered.3. Use a freshly prepared probe stock.4. Increase incubation time, temperature, or probe:protein ratio.
Protein Precipitation 1. High concentration of organic solvent (DMSO/DMF).2. Protein instability at reaction pH/temp.1. Keep the final solvent concentration below 10% (v/v).2. Screen for optimal buffer conditions; perform reaction at a lower temp (e.g., 4°C) for a longer time.
Multiple Labeling Events 1. High probe:protein ratio.2. Long incubation time.3. Multiple accessible, reactive residues.1. Reduce the molar excess of the probe.2. Perform a time-course experiment to find the optimal endpoint.3. This may be unavoidable; if site-specificity is critical, mutagenesis may be required.

Applications in Research and Drug Development

The ability to selectively modify tyrosine and lysine opens up numerous applications:

  • Covalent Drug Discovery: Sulfonyl fluorides can be incorporated into small molecules to create highly potent and selective covalent inhibitors that target non-catalytic tyrosine or lysine residues in or near active sites.[2][6]

  • Chemical Proteomics: Using probes with alkyne or azide handles allows for Activity-Based Protein Profiling (ABPP). After labeling in a complex proteome, a reporter tag can be attached via click chemistry, enabling the identification of novel drug targets.[1][10]

  • Bioconjugation: This method is valuable for creating well-defined bioconjugates, such as Antibody-Drug Conjugates (ADCs), where the drug is attached to a specific lysine or tyrosine, leading to more homogeneous products with improved therapeutic windows.[14]

  • Probing Protein Interactions: By genetically encoding a fluorosulfate-L-tyrosine (FSY) unnatural amino acid, researchers can create covalent crosslinks between interacting proteins in vivo, capturing transient interactions for study.[11][12]

Conclusion

Sulfonyl fluoride probes represent a powerful and versatile tool for the covalent modification of proteins, extending the reach of bioconjugation chemistry beyond cysteine to target key tyrosine and lysine residues. Their unique balance of stability and proximity-activated reactivity allows for the selective labeling of native proteins under biocompatible conditions. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently employ this technology to advance their work in drug discovery, proteomics, and fundamental biological science.

References

  • Steen, O., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. ACS Publications.
  • Steen, O., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. PMC - NIH.
  • Parker, C. G., et al. (2017). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Chen, H., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. RSC Publishing.
  • Gay, E., et al. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. MDPI.
  • Ball, Z. T., et al. (2016). An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins. Journal of the American Chemical Society.
  • Piñeiro-Sabarís, R., et al. (2018). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC - NIH.
  • Bradbury, J. A., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing.
  • Bradbury, J. A., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC - NIH.
  • Zhang, H., et al. (2023). Biospecific Chemistry for Covalent Linking of Biomacromolecules. PMC - NIH.
  • Abberior Instruments. (n.d.). Protein labeling protocol. Abberior Instruments.
  • Martinez Velez, P. (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship@Claremont.
  • Liu, F., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. PMC - NIH.
  • ResearchGate. (n.d.). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ResearchGate.
  • Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford University.
  • That Chemist. (2023). Synthesizing Tetrazoles with Fluorosulfonyl Azide. YouTube.
  • Wang, N., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. PMC - NIH.
  • ResearchGate. (2021). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. ResearchGate.
  • Wang, N., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. PubMed.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.
  • Liu, F., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)-Derived Connective Hubs for Bioconjugation to DNA and Proteins. PubMed.
  • Ponter, J., et al. (2018). Synthesis, bioconjugation and stability studies of [18F]ethenesulfonyl fluoride. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Site-Specific Protein Labeling with Sulfamoyl Fluorides. BenchChem.
  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. PubMed.
  • Willems, L. I., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed.
  • He, F.-S., et al. (2021). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers (RSC Publishing).
  • Ghorai, S., et al. (2023). Synthesis of 1,2,3-Triazole and Tetrazole Appended Glycoconjugates Based on 3,6-Anhydroglucofuranose via Click Reaction. PMC - NIH.

Sources

1-methyl-1H-tetrazole-5-sulfonyl fluoride in drug discovery libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Methyl-1H-Tetrazole-5-Sulfonyl Fluoride in Drug Discovery Libraries

Executive Summary

This guide details the utility, synthesis, and screening protocols for 1-methyl-1H-tetrazole-5-sulfonyl fluoride (MT-SF) within the context of covalent drug discovery. As the renaissance of covalent inhibitors accelerates—driven by Sulfur-Fluoride Exchange (SuFEx) chemistry—MT-SF has emerged as a critical "high-reactivity" warhead.

Unlike standard phenyl sulfonyl fluorides, the electron-deficient tetrazole ring renders the sulfonyl fluoride significantly more electrophilic, enabling the modification of a broader range of nucleophilic residues (Tyrosine, Lysine, Serine, Histidine) while maintaining sufficient aqueous stability for biological screening. This note provides a blueprint for integrating MT-SF into Fragment-Based Drug Discovery (FBDD) campaigns.

Chemical Profile & Mechanism of Action

The "Goldilocks" Reactivity

Sulfonyl fluorides (SFs) are privileged warheads because they are generally stable in plasma and aqueous buffer but react specifically within protein binding pockets. However, standard phenyl-SFs often lack the electrophilicity to engage less nucleophilic residues or those not ideally positioned.

  • Structure-Activity Relationship (SAR): The 1-methyl-1H-tetrazole moiety is a strong electron-withdrawing group (EWG). This pulls electron density away from the sulfur center, making it highly susceptible to nucleophilic attack.

  • Stability: While more reactive than phenyl-SF, MT-SF avoids the rapid hydrolysis seen with sulfonyl chlorides. It represents a "tuned" warhead for challenging targets.

Mechanism: SuFEx Activation

The reaction proceeds via a nucleophilic substitution at the sulfur(VI) center. The fluoride ion is a thermodynamically stable leaving group, but the high energy barrier of the S-F bond prevents non-specific reaction with water.

Target Residues:

  • Tyrosine (Tyr): Phenol oxygen attack (most common).

  • Lysine (Lys): Epsilon-amino group attack (favored by the high reactivity of MT-SF).

  • Serine (Ser): Hydroxyl attack (often requires catalytic triad assistance).

  • Histidine (His): Imidazole nitrogen attack.

SuFEx_Mechanism Protein Protein Nucleophile (Tyr-OH / Lys-NH2) TS Pentacoordinate Transition State Protein->TS Attack MTSF 1-Methyl-1H-tetrazole- 5-sulfonyl fluoride MTSF->TS Product Covalent Adduct (Protein-SO2-Tetrazole) TS->Product Collapse Fluoride F- (Leaving Group) TS->Fluoride

Figure 1: Mechanism of SuFEx reaction between a protein nucleophile and MT-SF.

Protocol 1: Synthesis of MT-SF Library Building Blocks

Objective: Synthesize 1-methyl-1H-tetrazole-5-sulfonyl fluoride from the commercially available thiol precursor. Method: The "Wright & Hallstrom" Oxidative Fluorination (J. Org.[1][2] Chem. 2006).[1][2][3][4]

Safety Warning: Tetrazole derivatives can be energetic.[4] The intermediate sulfonyl chloride is potentially unstable. Perform all reactions behind a blast shield. Do not scale up without thermal safety assessment (DSC).

Materials:
  • Precursor: 1-Methyl-1H-tetrazole-5-thiol (CAS: 13183-79-4).

  • Oxidant: Sodium Hypochlorite (NaOCl, commercial bleach, ~10-13%).

  • Fluorinating Agent: Potassium Bifluoride (KHF2).

  • Solvent: Acetonitrile (MeCN) / Water.[5]

  • Apparatus: Jacket-cooled reaction vessel (-5°C to 0°C).

Step-by-Step Procedure:
  • Preparation: Dissolve 1-methyl-1H-tetrazole-5-thiol (1.0 equiv) in a mixture of MeCN and Water (1:1 v/v). Cool the solution to -5°C using an ice/salt bath.

  • Salt Addition: Add Potassium Bifluoride (KHF2, 4.0 equiv) in one portion. The excess fluoride acts as the nucleophile for the exchange.

  • Oxidative Chlorination (In Situ): Dropwise add NaOCl solution (3.5 equiv) over 30 minutes.

    • Critical Check: Maintain internal temperature < 0°C. The reaction is exothermic.

    • Chemistry: The thiol oxidizes to sulfonyl chloride, which immediately undergoes halogen exchange with the high concentration of bifluoride to form the sulfonyl fluoride.

  • Workup:

    • Stir at 0°C for 1 hour.

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry organic layer over MgSO4, filter, and concentrate under reduced pressure at < 30°C.

  • Purification: Flash column chromatography (Hexane/EtOAc). MT-SF is typically a crystalline solid.

  • QC: Verify by 19F NMR (Singlet, typically ~ +60-65 ppm relative to CFCl3, distinct from sulfonyl chloride).

Data Output Table: Typical Yields

Substrate Oxidant Yield (%) 19F NMR Shift (ppm)

| 1-Me-Tetrazole-5-thiol | NaOCl | 85-92% | +64.5 (s) |

Protocol 2: Covalent Fragment Screening (LC-MS)

Objective: Screen a library of MT-SF fragments against a target protein to identify covalent binders. Method: Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow:

Screening_Workflow Step1 Library Preparation (100 mM in DMSO) Step2 Incubation Protein (5 µM) + MT-SF (50 µM) Buffer: pH 7.4, 24h, 25°C Step1->Step2 Step3 Quenching (Optional: Add excess small thiol) Step2->Step3 Step4 LC-MS Analysis (Q-TOF or Orbitrap) Step3->Step4 Step5 Deconvolution Calculate % Labeling Step4->Step5

Figure 2: High-throughput screening workflow for MT-SF libraries.

Detailed Steps:
  • Library Formatting: Prepare MT-SF fragments at 100 mM in anhydrous DMSO. Store at -20°C. Note: Avoid freeze-thaw cycles to prevent hydrolysis.

  • Incubation:

    • Dilute protein (Target X) to 5 µM in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Avoid TRIS or buffers with nucleophiles.

    • Add MT-SF fragment to a final concentration of 50-100 µM (10-20x excess).

    • Incubate at Room Temperature for 4 to 24 hours.

  • LC-MS Injection:

    • Inject 5 µL of the reaction mixture onto a C4 Reverse Phase column (e.g., Agilent PLRP-S or Waters BioResolve).

    • Run a standard desalting gradient (5% to 95% Acetonitrile + 0.1% Formic Acid) over 4 minutes.

  • Data Analysis:

    • Deconvolute the raw charge envelope to zero-charge mass.

    • Look for mass shift: +146.02 Da (Mass of 1-methyl-tetrazole-sulfonyl - Fluoride).

    • Calculation: Mass(Adduct) = Mass(Protein) + Mass(Fragment) - Mass(HF).

Interpretation of Results:
ObservationConclusionAction
0% Labeling No reactionFragment does not bind or residue is inaccessible.
< 10% Labeling Weak binderIncrease incubation time or concentration.
> 50% Labeling HIT Proceed to competition assay and peptide mapping.
Multiple Adducts Non-specific"Super-reactive" false positive. Discard.

References

  • Wright, S. W., & Hallstrom, K. N. (2006).[1][2][3] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[1][2] The Journal of Organic Chemistry, 71(3), 1080–1084.[1] Link

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.[2][3] Nature Reviews Chemistry, 6, 146–162. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-1H-tetrazole-5-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-methyl-1H-tetrazole-5-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this reagent, with a specific focus on preventing its hydrolysis.

Understanding the Challenge: The Hydrolysis of 1-Methyl-1H-tetrazole-5-sulfonyl Fluoride

1-Methyl-1H-tetrazole-5-sulfonyl fluoride is a valuable reagent in chemical synthesis, particularly in the realm of "click chemistry" (specifically, Sulfur(VI) Fluoride Exchange or SuFEx). However, like all sulfonyl fluorides, it is susceptible to hydrolysis, a reaction where water molecules break the sulfur-fluoride bond. While sulfonyl fluorodes are considerably more resistant to hydrolysis than their sulfonyl chloride counterparts[1][2], exposure to moisture will lead to the formation of the corresponding sulfonic acid and hydrogen fluoride (HF), compromising the integrity of your experiments and potentially introducing safety hazards.

The stability of the tetrazole ring itself is generally robust, but the sulfonyl fluoride functional group is the primary site of concern for hydrolysis.[3] The electron-withdrawing nature of the 1-methyl-1H-tetrazole ring can influence the electrophilicity of the sulfur atom, making it reactive towards nucleophiles like water.

The hydrolysis reaction proceeds as follows:

Hydrolysis_Mechanism reagent 1-Methyl-1H-tetrazole-5-sulfonyl Fluoride sulfonic_acid 1-Methyl-1H-tetrazole-5-sulfonic Acid reagent->sulfonic_acid Hydrolysis water H₂O hf Hydrogen Fluoride (HF)

Caption: Hydrolysis of 1-methyl-1H-tetrazole-5-sulfonyl fluoride.

Troubleshooting Guide: Preventing Hydrolysis

This section addresses common issues encountered during the handling and use of 1-methyl-1H-tetrazole-5-sulfonyl fluoride in a question-and-answer format.

Q1: I suspect my 1-methyl-1H-tetrazole-5-sulfonyl fluoride has degraded. What are the signs of hydrolysis?

A1: The primary signs of hydrolysis are a decrease in the expected reactivity of the sulfonyl fluoride in your reaction and inconsistencies in your results. If the hydrolysis has been significant, you may also observe a change in the physical appearance of the solid material, such as clumping or discoloration. Analytically, you can confirm hydrolysis by techniques such as ¹⁹F NMR, where you would see a decrease in the signal corresponding to the sulfonyl fluoride and the potential appearance of a signal for fluoride anion. HPLC analysis can also be used to detect the formation of the sulfonic acid byproduct.[4]

Q2: My reaction is not proceeding as expected. Could solvent choice be the cause of hydrolysis?

A2: Absolutely. The choice of solvent is critical. While sulfonyl fluorides are more stable in aqueous solutions than sulfonyl chlorides, it is still best practice to use anhydrous solvents for reactions where the sulfonyl fluoride is the limiting reagent.[5] Protic solvents, especially water and alcohols, can act as nucleophiles and promote hydrolysis. Always use freshly dried, anhydrous solvents for your reactions. If your reaction requires a protic solvent, it is crucial to minimize the reaction time and temperature to reduce the extent of hydrolysis.

Q3: What are the best practices for storing 1-methyl-1H-tetrazole-5-sulfonyl fluoride to prevent hydrolysis?

A3: Proper storage is paramount for maintaining the integrity of your reagent. Follow these guidelines:

  • Container: Store the compound in a tightly sealed, properly labeled container made of a compatible material.[6]

  • Atmosphere: For long-term storage, it is highly recommended to store the reagent under an inert atmosphere, such as nitrogen or argon, to displace any moisture-laden air.[7]

  • Location: Store the container in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials like strong acids or bases.[8][9] A desiccator can provide an excellent storage environment.

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture.
Temperature Cool (as per manufacturer's recommendation)Slows down the rate of any potential decomposition reactions.
Container Tightly sealed, compatible materialPrevents ingress of moisture and reaction with the container.
Location Dry, well-ventilated, away from heatEnsures a stable environment and prevents accidental exposure to conditions that could accelerate hydrolysis.

Q4: I need to weigh out the reagent for my experiment. What precautions should I take?

A4: Weighing out the reagent is a point of high vulnerability to atmospheric moisture. It is best to handle the solid in a glove box with a dry, inert atmosphere. If a glove box is not available, work quickly and efficiently in a fume hood on a low-humidity day.[7] Avoid leaving the container open for extended periods. Once the desired amount is weighed, securely reseal the main container immediately.

Step-by-Step Experimental Protocols
Protocol 1: Handling and Dispensing 1-Methyl-1H-tetrazole-5-sulfonyl Fluoride

This protocol outlines the best practices for handling the solid reagent to minimize exposure to moisture.

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture on the cold solid.

  • Inert Atmosphere: If available, transfer the reagent container into a glove box with a dry nitrogen or argon atmosphere.

  • Dispensing: Open the container and quickly weigh the desired amount of the reagent into a pre-dried vial.

  • Sealing: Tightly seal both the new vial containing the dispensed reagent and the original stock container before removing them from the glove box.

  • No Glove Box? If a glove box is not available, perform the weighing in a fume hood.[10] Minimize the time the stock container is open to the atmosphere. Consider flushing the headspace of the stock container with an inert gas before resealing.

Handling_Workflow start Start: Need to Weigh Reagent equilibrate Equilibrate Container to Room Temperature start->equilibrate glovebox_check Glove Box Available? equilibrate->glovebox_check use_glovebox Transfer to Glove Box glovebox_check->use_glovebox Yes no_glovebox Work Quickly in Fume Hood glovebox_check->no_glovebox No weigh_in_glovebox Weigh Reagent in Inert Atmosphere use_glovebox->weigh_in_glovebox seal_containers Tightly Seal All Containers weigh_in_glovebox->seal_containers weigh_in_hood Weigh Reagent no_glovebox->weigh_in_hood flush_inert Flush Stock Container with Inert Gas weigh_in_hood->flush_inert flush_inert->seal_containers end_op End: Reagent Dispensed seal_containers->end_op

Caption: Workflow for handling 1-methyl-1H-tetrazole-5-sulfonyl fluoride.

Protocol 2: Monitoring Hydrolysis via Ion Chromatography

This protocol provides a method to quantify the extent of hydrolysis by measuring the concentration of the fluoride anion.

  • Sample Preparation: Accurately weigh a sample of your 1-methyl-1H-tetrazole-5-sulfonyl fluoride and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile). Further dilute an aliquot of this solution with high-purity water to be within the working range of your ion chromatograph.

  • Calibration: Prepare a series of standard solutions of sodium fluoride in high-purity water with known concentrations.[11]

  • Analysis: Inject the prepared sample and standard solutions into the ion chromatograph equipped with a conductivity detector.[11]

  • Quantification: Measure the peak area corresponding to the fluoride anion in your sample and compare it to the calibration curve generated from the standards to determine the concentration of fluoride. This concentration can be used to calculate the percentage of hydrolysis in your reagent.

Frequently Asked Questions (FAQs)

Q: Is 1-methyl-1H-tetrazole-5-sulfonyl fluoride compatible with all common organic solvents? A: It is compatible with most anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane. However, it will react with protic solvents like water and alcohols, leading to hydrolysis.

Q: Can I store a solution of 1-methyl-1H-tetrazole-5-sulfonyl fluoride? A: It is not recommended to store solutions for extended periods, especially in solvents that have not been rigorously dried. If you must store a solution, use an anhydrous aprotic solvent and store it under an inert atmosphere in a tightly sealed container. It is always best to prepare solutions fresh before use.

Q: What are the primary safety concerns when working with this compound? A: Aside from preventing hydrolysis, which can generate HF, you should always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[7][10] Avoid inhalation of dust and contact with skin and eyes.[8]

Q: How does the stability of 1-methyl-1H-tetrazole-5-sulfonyl fluoride compare to other sulfonyl fluorides? A: While specific stability data for this exact compound is not readily available, its stability is expected to be in line with other aromatic sulfonyl fluorides, which are generally more stable than alkyl sulfonyl fluorides.[1] The electronic properties of the tetrazole ring will influence its reactivity, but the fundamental principles of handling to prevent hydrolysis remain the same.

References
  • Application Notes and Protocols for Handling Sulfuramidous Fluoride and Related Compounds - Benchchem.
  • SULFURYL FLUORIDE - Safety Data Sheet - ChemicalBook.
  • A Technical Guide to the Safe Handling of Cyclobutylmethanesulfonyl Fluoride and Related Sulfonyl Fluorides - Benchchem.
  • Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC.
  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC.
  • Safety Data Sheet - CymitQuimica.
  • Chemical Safety Data Sheet MSDS / SDS - Perflurohexane sulphonyl fluoride - ChemicalBook.
  • Sulfur fluoride exchange - PMC - NIH.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central.
  • Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry - PubMed.
  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC.
  • NMAM 6012: Sulfuryl Fluoride - CDC.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers.
  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed.
  • Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications.
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society.
  • Determination of molar activity of [>18>F]fluoride by HPLC via sulfonyl derivatization.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • ANALYTICAL METHODS.
  • Synthesizing Tetrazoles with Fluorosulfonyl Azide - YouTube.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts | Request PDF - ResearchGate.
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI.
  • CN103351354B - 1-methyl-5-amino tetrazole synthetic method - Google Patents.

Sources

Technical Support Center: Tetrazole-5-Sulfonyl Fluoride (T-SF) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

Welcome to the Technical Support Center. You are likely accessing this guide because your yields for Tetrazole-5-Sulfonyl Fluorides (T-SFs) are inconsistent, or you are observing decomposition during isolation.

As researchers, we often treat sulfonyl fluorides as "stable" versions of sulfonyl chlorides. While true for the final product, the synthetic pathway for tetrazoles is fraught with instability traps.

The Core Problem: The "Chloride" Trap

In standard sulfonyl fluoride synthesis, researchers often attempt to isolate the sulfonyl chloride intermediate. For tetrazoles, this is a critical error.

  • Instability: 5-Tetrazolesulfonyl chlorides are notoriously unstable. They rapidly eliminate

    
     to form 5-chlorotetrazoles or decompose explosively under thermal stress.
    
  • The Solution: You must utilize Direct Oxidative Fluorination . This bypasses the isolation of the chloride, converting the thiol (or thione) directly to the sulfonyl fluoride in a biphasic or homogeneous oxidative system.

The "Gold Standard" Protocol: Direct Oxidative Fluorination

This protocol is optimized for 1-substituted-5-mercaptotetrazoles . It utilizes the KHF₂/Bleach method (Wright/Hallstrom modification), which is robust, scalable, and avoids the isolation of unstable intermediates.

Reagents
  • Substrate: 1-substituted-5-mercaptotetrazole (1.0 equiv).

  • Fluoride Source: Potassium Bifluoride (

    
    ) (4.0 equiv). Note: 
    
    
    
    is superior to KF due to higher solubility in aqueous oxidizing media and formation of the bifluoride anion.
  • Oxidant: Sodium Hypochlorite (Bleach, ~10-13% active chlorine) or Trichloroisocyanuric acid (TCCA).

  • Solvent: Acetonitrile (

    
    ) / Water (1:1 v/v).
    
  • Temperature:

    
     (Ice/Salt bath).
    
Step-by-Step Workflow
  • Slurry Formation: Suspend the mercaptotetrazole (1 equiv) in a 50:50 mixture of

    
     and water.
    
  • Fluoride Activation: Add

    
     (4 equiv) in one portion. The suspension will remain heterogeneous.
    
  • Controlled Oxidation (The Critical Step):

    • Cool the reaction mixture to 0°C .

    • Add the oxidant (NaOCl solution) dropwise over 20-30 minutes.

    • Technical Note: Rapid addition generates localized heat, accelerating the decomposition of the transient sulfonyl chloride species before F-exchange can occur.

  • Monitoring: Stir vigorously at 0°C for 1 hour. Monitor by TLC or LC-MS. You are looking for the disappearance of the thiol (often lower Rf) and appearance of the non-polar sulfonyl fluoride.

  • Quench & Extraction:

    • Dilute with cold water.

    • Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Crucial: Wash the organic layer with 10%

      
       (to remove excess oxidant) and then saturated 
      
      
      
      (to neutralize HF).
  • Purification: Dry over

    
     and concentrate. Most T-SFs crystallize upon standing. If chromatography is needed, use a short plug of silica (neutralized with 1% 
    
    
    
    if the tetrazole is acid-sensitive).

Visualization: Reaction Pathway & Logic

Figure 1: Mechanistic Pathway of Oxidative Fluorination

This diagram illustrates the "Safe Zone" vs. the "Danger Zone" in tetrazole synthesis.

G cluster_0 Critical Phase (In Situ) Thiol Tetrazole-5-Thiol Intermediate [Sulfonyl Chloride] Transient Species Thiol->Intermediate Oxidation (NaOCl/Cl+) Decomp Decomposition (SO2 loss) Intermediate->Decomp Slow F- Exchange or High Temp Product Tetrazole-5-Sulfonyl Fluoride (T-SF) Intermediate->Product Fast F- Exchange (Excess KHF2)

Caption: Figure 1. The kinetic competition between fluoride exchange (Green) and decomposition (Red). High [F-] concentration is required to win this race.

Troubleshooting & FAQs

Q1: My conversion is high (by TLC), but my isolated yield is <30%. Where is the product going?

Diagnosis: This usually indicates hydrolysis during workup or decomposition on silica .

  • The Fix (Workup): T-SFs are relatively stable, but the tetrazole ring can make the sulfonyl group labile at high pH. Ensure your

    
     wash is brief and cold. Do not let the product sit in basic aqueous solution.
    
  • The Fix (Purification): Avoid column chromatography if possible. Recrystallization from Hexane/EtOAc is superior. If you must column, use neutral silica or add 1% triethylamine to the eluent to prevent acid-catalyzed decomposition.

Q2: I see a major byproduct that matches the mass of the "Desulfonylated" tetrazole (Tetrazole-H or Tetrazole-Cl).

Diagnosis: This is the "Chloride Trap" described above. The transient sulfonyl chloride eliminated


 before the fluoride could attack.
  • The Fix: Increase the equivalents of

    
     to 5.0 or 6.0. The concentration of fluoride ion must be high enough to outcompete the unimolecular elimination of 
    
    
    
    .
  • Alternative: Switch to Selectfluor (1.5 equiv) +

    
     in MeCN. This mechanism proceeds via a different intermediate (fluorosulfonium salt) that is less prone to 
    
    
    
    loss, though it is more expensive.
Q3: Can I use this for 1-H (unsubstituted) tetrazoles?

Diagnosis: No.

  • Reason: 1-H tetrazoles are acidic. Under basic/oxidative conditions, they form anions that interfere with the sulfonyl center or lead to N-oxidation.

  • The Fix: You must protect the N1 position (e.g., benzyl, phenyl, PMB) before synthesizing the sulfonyl fluoride.

Q4: The reaction mixture turns black/tarry upon adding bleach.

Diagnosis: Over-oxidation or thermal runaway.

  • The Fix:

    • Ensure the temperature is strictly 0°C or -5°C .

    • Dilute the bleach. Commercial bleach (10-15%) can be too aggressive. Dilute 1:1 with water before addition.

    • Check your stirring.[1] If the biphasic mixture isn't an emulsion, the oxidant concentrates at the interface, causing local hotspots.

Decision Matrix for Optimization

Use this table to select the correct modification based on your specific failure mode.

ObservationRoot CauseRecommended Protocol Modification
Low Conversion Oxidant consumed by impurities or insufficient activity.Switch oxidant to TCCA (Trichloroisocyanuric acid) . It provides a higher active chlorine content than bleach.
Product Hydrolysis pH too high during reaction or workup.Switch from

to Selectfluor (neutral conditions) OR buffer the aqueous layer to pH 5-6.
Explosive/Exotherm Diazonium/Azide character of intermediates.STOP. Reduce scale. Ensure efficient heat transfer. Never concentrate the crude reaction mixture to dryness without quenching.
Inseparable Impurities Side reactions on the N-substituent (e.g., benzylic oxidation).Change solvent to DCM/Water . DCM protects the organic substituent better than MeCN in some oxidative protocols.

Visual Troubleshooting Logic

Troubleshooting Start Start: Low Yield of T-SF CheckTLC Check Crude TLC/LCMS Is Product Present? Start->CheckTLC NoProduct No: Starting Material Remains CheckTLC->NoProduct Low Conversion Decomp No: Complex Mixture/Decomp CheckTLC->Decomp Byproducts YesProduct Yes: Product formed, lost during isolation CheckTLC->YesProduct Good Conversion Action1 Action: Change Reagents NoProduct->Action1 Check Oxidant Strength Try TCCA or Selectfluor Action2 Action: Kinetic Control Decomp->Action2 Increase KHF2 equiv (Prevent SO2 loss) Action3 Action: Thermal Control Decomp->Action3 Lower Temp (-10C) Dilute Oxidant Action4 Action: Purification Strategy YesProduct->Action4 Avoid Silica Column Recrystallize Action5 Action: Workup Speed YesProduct->Action5 Reduce Workup pH Fast Extraction

Caption: Figure 2. Troubleshooting Decision Tree for T-SF Synthesis.

References

  • Sharpless, K. B., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006).[4] "A Convenient Preparation of Heteroaryl Sulfonyl Fluorides." The Journal of Organic Chemistry, 71(3), 1080–1084. [Link]

  • Kirihara, M., et al. (2011).[4] "Tantalum(V) Chloride-Catalyzed Oxidation of Thiols to Sulfonyl Chlorides and Fluorides." Tetrahedron Letters, 52(35), 4627-4629. (Relevant for Selectfluor/Oxidative variants). [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001).[5] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950. (Foundational for starting material synthesis). [Link]

Sources

Technical Support Center: Handling Tetrazole-5-Sulfonyl Fluoride (T-SF) Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TSF-SAFETY-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Comprehensive Safety & Handling Protocol for T-SF Compounds

Executive Summary

You have inquired about the safety precautions for Tetrazole-5-sulfonyl fluoride (T-SF) . This compound class presents a dual-hazard profile that is frequently underestimated in standard organic synthesis laboratories:

  • Energetic Instability: The tetrazole core confers high nitrogen content, creating a risk of shock sensitivity and explosive decomposition, particularly upon heating or friction [1, 3].

  • Latent Toxicity: The sulfonyl fluoride moiety acts as a "SuFEx" (Sulfur-Fluoride Exchange) warhead. While kinetically stable, it is a potent electrophile capable of covalently modifying proteins (specifically Serine, Tyrosine, and Lysine residues) and releasing fluoride ions upon hydrolysis [2, 5].

Critical Warning: Treat T-SF not just as a toxic reagent, but as a temperature-sensitive energetic material .

Module 1: Energetic Hazards & Physical Handling

User Question: Is T-SF actually explosive? It looks like a standard white powder.

Technical Response: Yes, the risk is real. While the sulfonyl fluoride group (


) adds some steric bulk and electronic stabilization compared to the parent tetrazole, the core ring structure (

) remains energetically dense. 1H-Tetrazole is classified as a Class 1.1D explosive (mass explosion hazard) [1].[1]

The "Tetrazole Rule of Thumb":



(Where 

is the number of Carbon, Oxygen, and Nitrogen atoms).

Handling Protocol:

  • Friction Avoidance: Never use metal spatulas. Metal-on-glass friction can initiate detonation in dry tetrazoles. Use antistatic plastic or wooden spatulas only.

  • Thermal Limit: Do not heat T-SF neat (without solvent) above 80°C . The parent tetrazole decomposes explosively at ~155°C [1].[2][3]

  • Scale Limits: For initial screening, limit reactions to <1 mmol. If scaling >1 gram, a Differential Scanning Calorimetry (DSC) test is mandatory to determine the onset of decomposition (

    
    ).
    

RiskAssessment start Start: T-SF Handling check_scale Check Scale start->check_scale small_scale < 1 Gram check_scale->small_scale large_scale > 1 Gram check_scale->large_scale proceed Proceed with Blast Shield small_scale->proceed dsc_test Run DSC Analysis (Identify Tonset) large_scale->dsc_test decision Is (Tonset - 50°C) > Reaction Temp? dsc_test->decision decision->proceed Yes abort ABORT: Redesign Route decision->abort No

Figure 1: Decision logic for scaling up reactions involving energetic tetrazole derivatives.

Module 2: Chemical Toxicity & PPE

User Question: I spilled a small amount of T-SF solution on my glove. Is standard nitrile okay?

Technical Response: No. Sulfonyl fluorides are designed to be stable in water but reactive toward nucleophiles (like proteins). If T-SF permeates your glove, it can covalently bind to acetylcholinesterase or other enzymes, similar to nerve agents, or release HF locally [4, 5].

Mechanism of Action:



The release of 

(fluoride) poses a secondary chemical burn hazard.

Required PPE Configuration:

ComponentSpecificationRationale
Primary Glove Silver Shield / LaminateImpermeable to small organic electrophiles.
Outer Glove 8 mil Nitrile (Long Cuff)Mechanical protection and dexterity.
Respiratory Fume Hood (Face Velocity >100 fpm)Prevents inhalation of dust/aerosol.
Eye Protection Chemical Splash GogglesSafety glasses are insufficient for reactive fluids.
Module 3: Emergency Response (HF Protocol)

User Question: What if I am exposed? Does this count as an HF burn?

Technical Response: Treat any exposure to sulfonyl fluorides as a potential Hydrofluoric Acid (HF) exposure. Hydrolysis of T-SF on moist skin releases HF.

Immediate Action Plan:

  • Skin Contact:

    • Flush: Water for 5 minutes (do not exceed 5 mins, move to gel quickly).

    • Neutralize: Apply 2.5% Calcium Gluconate Gel immediately. Massage into skin until pain subsides.

    • Medical: Seek ER evaluation.

  • Spill Cleanup (Solid):

    • Do NOT sweep (friction risk).

    • Cover with wet sand or oil-absorbing pads to desensitize.

    • Scoop with a plastic dustpan.

Module 4: Quenching & Waste Disposal

User Question: How do I quench the reaction mixture? Can I use basic water?

Technical Response: Quenching requires balancing the destruction of the sulfonyl fluoride with the stability of the tetrazole ring.

  • The Trap: Strong bases (NaOH) hydrolyze the

    
     to 
    
    
    
    effectively. However, if your tetrazole has a free N-H (1H-tetrazole), it will form a salt.
  • The Hazard: Heavy metal tetrazolates (formed if waste contacts metal pipes/containers) are primary explosives.

Validated Quenching Protocol:

  • Reagent: 1M NaOH in Methanol/Water (1:1).

  • Process: Add slowly at 0°C. Stir for 2 hours.

  • Verification: Check pH > 10.

  • Disposal: Collect in a dedicated carboy labeled "High Nitrogen/Fluoride Waste." DO NOT pour down the drain (risk of metal pipe reaction).

QuenchFlow waste Reaction Waste (T-SF) hydrolysis Hydrolysis (R-SO2F -> R-SO3Na + NaF) waste->hydrolysis quench_agent Add 1M NaOH (MeOH/H2O) quench_agent->hydrolysis check Check pH > 10 hydrolysis->check check->quench_agent Fail (Add more base) container Polyethylene Container (NO METALS) check->container Pass

Figure 2: Safe quenching workflow preventing heavy metal contact.

References
  • Unece.org. (2025). Classification of 1H-Tetrazole as Class 1.1D Explosive. UN Secretariat. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Palde, P. B., & Jamison, T. F. (2011).[4] Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie. Link[4]

  • Narayanan, A., & Jones, L. H. (2015).[5] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. Link

Sources

Technical Support Center: Tetrazole Sulfonyl Fluoride (T-SF) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Byproducts from Tetrazole Sulfonyl Fluoride Reactions

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Welcome to the SuFEx Purification Support Center

Status: Active | Ticket Priority: High | Agent: Senior Application Scientist

You are likely here because your Tetrazole Sulfonyl Fluoride (T-SF) reactions—while powerful for click chemistry—are yielding persistent impurities.[1] Unlike phenyl sulfonyl fluorides, tetrazole derivatives possess unique polarity and nitrogen-rich instability that make standard purification protocols insufficient.

This guide treats your purification workflow as a logic gate system . We do not just "wash" products; we chemically sequester and mechanically exclude specific byproducts based on their physicochemical properties.[1]

Module 1: The "Invisible" Byproduct (HF & Silyl Fluorides)

The Issue: In SuFEx (Sulfur-Fluoride Exchange) coupling, the fluoride ion (


) acts as a leaving group.[2][3] If you are using silyl ethers (Ar-OTMS) as nucleophiles, the byproduct is trimethylsilyl fluoride (TMS-F). If you are using phenols/amines with a base, the byproduct is hydrofluoric acid salts (

).

The Fix: You cannot simply "rotovap" these away effectively if water is present, as TMS-F hydrolyzes back to HF, etching glassware and degrading your product.

Protocol: Volatile Species Management
ComponentStateRemoval StrategyTechnical Note
TMS-F Gas (bp 16°C)High-Vacuum Desiccation Must be done anhydrously.[1] If water is present, it forms HF.
HF (Free Acid) Liquid/GasSolid-Phase Scavenging Do not use aqueous base washes for T-SFs (risk of hydrolysis).
Fluoride Salts SolidFiltration Use a sub-micron PTFE filter to remove fine KHF₂/KF precipitates.[1]

Step-by-Step:

  • Quench: Do not add water. Add calcium carbonate (

    
    )  or polymer-supported carbonate  to the reaction mixture.[1] This sequesters HF as insoluble 
    
    
    
    .[1]
  • Filter: Pass the crude mixture through a celite/sand plug to remove the inorganic fluoride salts.

  • Evaporate: Use a high-vacuum manifold (Schlenk line) rather than a standard rotovap to ensure TMS-F is pulled off as a gas without condensing in the trap.

Module 2: Removing Unreacted T-SF (Electrophile Scavenging)

The Issue: You used an excess of Tetrazole Sulfonyl Fluoride to drive the reaction to completion. Now you have unreacted T-SF. Because tetrazoles are highly polar, they often co-elute with your product on silica gel, making column chromatography painful.

The Fix: Use a Chemoselective Scavenger Resin .[1] We utilize the electrophilic nature of the sulfonyl fluoride to "click" it onto a solid bead, which is then filtered out.[1]

Protocol: Solid-Phase Amine Scavenging

Reagent: Polymer-supported Tris(2-aminoethyl)amine (PS-Trisamine) or PS-Benzylamine.

  • Calculate Loading: Determine the excess equivalents of T-SF used (e.g., 0.2 eq). Use 3–4 equivalents of scavenger resin relative to the excess T-SF.[1]

  • Incubation: Add the resin to your crude reaction mixture (diluted in DCM or THF).

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

    • Mechanism:[1][2][3][4][5][6][7] The unreacted T-SF undergoes SuFEx with the amine on the bead, becoming covalently tethered to the solid phase.[1]

  • Filtration: Filter the mixture through a fritted funnel. The filtrate contains your pure product; the T-SF remains on the filter paper.[1]

Module 3: Hydrolysis Products (The Sulfonic Acid)

The Issue: Tetrazole sulfonyl fluorides are less stable than their phenyl counterparts.[1] Moisture leads to hydrolysis, forming Tetrazole Sulfonic Acid (T-SO₃H) . This is highly acidic and polar.[1]

The Fix: Exploit the drastic polarity difference.

Workflow:

  • If your product is non-polar: The T-SO₃H will stick to the baseline of a silica column.[1] No special workup needed.[1]

  • If your product is polar: Use Reverse Phase (C18) Solid Phase Extraction (SPE) .

    • Load crude mixture onto a C18 cartridge.

    • Flush with 5% MeOH/Water (removes salts and sulfonic acid).[1]

    • Elute product with 100% Acetonitrile.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision tree for purifying T-SF reactions, distinguishing between volatile, solid, and chemically reactive byproducts.

TSF_Purification Crude Crude Reaction Mixture (Product + T-SF + HF/TMS-F) Volatile_Step Step 1: Volatile Removal (High Vac + CaCO3) Crude->Volatile_Step Add CaCO3 Scavenge_Step Step 2: Electrophile Scavenging (PS-Amine Resin) Volatile_Step->Scavenge_Step Residue Gas_Waste Waste: TMS-F (Gas) CaF2 (Solid) Volatile_Step->Gas_Waste Evaporation Filter_Step Step 3: Filtration (Remove Resin + Salts) Scavenge_Step->Filter_Step Incubate 4h Final_Prod Pure Product (Sulfonate/Sulfonamide) Filter_Step->Final_Prod Filtrate Resin_Waste Waste: Resin-bound T-SF Filter_Step->Resin_Waste Retentate

Caption: Logical flow for the sequential removal of volatiles, fluoride salts, and unreacted electrophiles using solid-phase techniques.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
"My product decomposed on the silica column." Acidity. T-SFs can hydrolyze to sulfonic acids, which are strong acids that degrade sensitive products.[1]Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize surface acidity before loading the column.[1]
"I see a new spot on TLC after workup." Hydrolysis. Aqueous bicarbonate washes (pH > 8) can hydrolyze the T-SF bond if left too long.[1]Switch to a Phosphate Buffer (pH 7.0) wash. Keep contact time under 5 minutes. Dry immediately over

.[1]
"The NMR shows a broad peak at ~8-10 ppm." Tetrazole N-H. If your tetrazole is not 1-substituted, the N-H proton is acidic and exchanges.[1]This is not an impurity. It is the tautomeric nature of the tetrazole.[1] Verify by adding

(peak should disappear).
"The reaction turned black/brown." Decomposition. Tetrazoles are nitrogen-rich and thermally sensitive.[1]Ensure reaction temperature did not exceed 50°C. Check for transition metal contamination if using Cu-catalysis (use EDTA wash).[1]

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006).[8] "A convenient preparation of heteroaryl sulfonyl fluorides."[1][9][10] The Journal of Organic Chemistry. [Link]

  • Jones, L. H. (2018). "Sulfonyl Fluorides: A Stable and Versatile Warhead for Drug Discovery."[1][6] MedChemComm. [Link]

  • Gembus, V., et al. (2018). "Organocatalytic Synthesis of Sulfonyl Fluorides from Sulfonamides." Chemistry – A European Journal. [Link]

Sources

Technical Support Center: 1-Methyl-1H-Tetrazole-5-Sulfonyl Fluoride (MT-SF) Assays

[1]

Executive Summary

1-Methyl-1H-tetrazole-5-sulfonyl fluoride (MT-SF) represents a distinct class of heteroaromatic SuFEx (Sulfur-Fluoride Exchange) electrophiles.[1] Unlike standard benzene-sulfonyl fluorides, the electron-deficient tetrazole core significantly increases the electrophilicity of the sulfur center.

The Critical Trade-off: This enhanced reactivity allows for rapid covalent labeling of nucleophiles (Tyr, Lys, His) but comes at the cost of reduced hydrolytic stability . Successful assays depend entirely on balancing solvent polarity to maintain solubility while strictly controlling pH to prevent premature hydrolysis.

Module 1: Stock Solution Preparation & Storage

Q: What is the optimal solvent for preparing high-concentration stock solutions?

A: Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous Acetonitrile (MeCN) .

  • Technical Insight: MT-SF is a polar aprotic molecule.[1] DMSO provides excellent solubility (>50 mM) and, crucially, is non-nucleophilic.

  • Avoid: Alcohols (Methanol, Ethanol). Although MT-SF dissolves in them, these are protic nucleophiles.[1] Over time, "solvolysis" will occur, converting your active sulfonyl fluoride into a sulfonate ester (methyl tetrazole sulfonate), rendering the probe inactive.

Q: My stock solution turned yellow/cloudy after a week at -20°C. Is it still good?

A: Likely degraded. Heteroaromatic sulfonyl fluorides are sensitive to trace moisture.[1] The cloudiness often indicates the formation of the sulfonic acid hydrolysis product, which is less soluble in organic solvents than the parent fluoride.

  • Protocol: Always store stocks in small, single-use aliquots under inert gas (Nitrogen/Argon) at -80°C. Never freeze-thaw more than twice.

Module 2: Aqueous Assay Compatibility (The "Goldilocks" Zone)

Q: How stable is MT-SF in aqueous biological buffers?

A: MT-SF has a finite half-life in water that is pH-dependent .[1] Unlike phenyl-sulfonyl fluorides (which can survive for days), the tetrazole ring acts as a strong electron-withdrawing group (EWG), activating the S-F bond.

  • pH < 7.0: Stable (Half-life: Hours to Days).[1]

  • pH 7.4 (PBS): Moderately Stable (Half-life: ~2–6 Hours).

  • pH > 8.0: Unstable (Half-life: < 30 Minutes).[1]

Q: Which buffer system do you recommend?

A: HEPES (50 mM, pH 7.2–7.5) or PBS (pH 7.4) . Avoid Tris (Tris(hydroxymethyl)aminomethane) for long incubations if possible. While the amine in Tris is hindered, at high concentrations (>50 mM) and high pH, it can slowly react with the highly activated MT-SF, acting as a scavenger.

Visualizing the Hydrolysis Pathway

The diagram below illustrates the competing pathways: productive labeling vs. hydrolytic death.

MTSF_PathwaysMTSFMT-SF Probe(Active Electrophile)ComplexProtein-Tetrazole Adduct(Covalent Label)MTSF->Complex SuFEx Reaction(Fast at pH > 7.5)HydrolysisTetrazole Sulfonic Acid(Inactive Waste)MTSF->Hydrolysis Hydrolysis(Accelerated by pH > 8.0)ProteinTarget Protein(Tyr/Lys/His)Protein->ComplexWaterH2O / OH-Water->Hydrolysis

Caption: Kinetic competition between protein labeling (Green path) and aqueous hydrolysis (Red path). High pH accelerates both, but hydrolysis often dominates if the protein binding pocket does not specifically activate the reaction.

Module 3: Assay Optimization & Troubleshooting

Q: What is the maximum DMSO concentration I can use in the final assay?

A: Keep final DMSO < 2% (v/v). While MT-SF requires DMSO for solubility, high organic solvent concentrations can:

  • Denature the protein (unfolding the binding pocket).

  • "Mask" the hydrophobic effect that often drives the probe into the active site.

  • Precipitation Risk: If you dilute a 100 mM DMSO stock directly into buffer, MT-SF may crash out.

    • Correct Protocol: Perform serial dilutions in DMSO first (e.g., down to 100x final concentration), then add the 100x stock to the rapidly stirring buffer.

Q: I see no labeling on my Western Blot/Mass Spec. What went wrong?

Use this diagnostic table to isolate the failure mode:

SymptomProbable CauseVerification / Solution
No Labeling Hydrolysis The probe hydrolyzed before reaching the protein.[1] Fix: Lower pH to 7.2 or increase probe concentration (to 100 µM). Add probe last.
No Labeling Quenching Did you use DTT? Fix: Avoid strong reducing agents (DTT/BME) during incubation; they can reduce the tetrazole or compete.
Precipitation Solubility Shock Visible white specks. Fix: Lower the final probe concentration or use an intermediate dilution step (e.g., 50% DMSO) before final buffer addition.
High Background Non-Specific Reactivity The tetrazole is too "hot." Fix: Reduce incubation time (e.g., 1 hr → 15 min) or lower pH.
Q: How do I experimentally determine the stability of MT-SF in my specific buffer?

A: The Self-Validating LC-MS Protocol. Do not guess—measure.

  • Prepare your assay buffer (e.g., PBS pH 7.4).

  • Spike in MT-SF to 50 µM (final 1% DMSO).

  • Inject onto LC-MS (Reverse Phase C18) at t=0, 30, 60, 120, 240 min.

  • Monitor the parent ion [M+H]+ and the appearance of the sulfonic acid hydrolysis product.

  • Acceptance Criteria: If >50% of the probe remains after 2 hours, the buffer is compatible.

Module 4: Reaction Workflow & Quenching

Q: How do I stop the reaction?

A: Acidification or Denaturation. Unlike Michael acceptors (stopped by Cysteine) or Activated Esters (stopped by Tris), SuFEx chemistry is best quenched by removing the conditions that allow fluoride departure.

  • TCA/TFA Precipitation (Preferred for Proteomics): Add Trichloroacetic acid (TFA) to 10%. This drops pH < 2, protonating all nucleophiles and halting the reaction instantly while precipitating the protein.

  • SDS-PAGE Loading Buffer: Boil immediately. Thermal denaturation destroys the protein structure required for specific labeling.

Workflow Diagram

WorkflowStock1. Stock Prep(100 mM in Anhydrous DMSO)Store -80°CDilution2. Intermediate Dilution(10x in Buffer/DMSO mix)Prevent Shock PrecipitationStock->Dilution Keep AnhydrousIncubation3. Labeling ReactionBuffer: HEPES pH 7.4Time: 30-120 minTemp: 25°C or 37°CDilution->Incubation < 5% DMSO FinalQuench4. QuenchAdd 1% Formic Acid or4x SDS Loading Buffer + BoilIncubation->Quench Monitor KineticsAnalysis5. AnalysisIntact Mass Spec orClick-Biotin Pull-downQuench->Analysis

Caption: Optimized workflow for MT-SF assays emphasizing intermediate dilution to prevent precipitation and acid quenching to freeze kinetics.

References

  • Sharpless, K. B., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Foundational text defining the stability/reactivity profile of Sulfonyl Fluorides.
  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

    • Establishes the "privileged" nature of SFs for probing Tyr/Lys/His and discusses aqueous comp
  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by Latent Electrophiles." Cell Chemical Biology.

    • Provides protocols for proteome-wide labeling using aryl-sulfonyl fluoride probes.
  • Grimster, N. P., et al. (2020). "Aromatic Sulfonyl Fluorides: A Kinetic Study of Stability and Reactivity." ChemMedChem. [4]

    • Detailed kinetic data on how electron-withdrawing groups (like tetrazoles) accelerate hydrolysis rates compared to simple phenyl rings.[1]

Validation & Comparative

comparison of 1-methyl-1H-tetrazole-5-sulfonyl fluoride and PMSF

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Researchers: 1-methyl-1H-tetrazole-5-sulfonyl fluoride vs. PMSF as Serine Protease Inhibitors

In the landscape of biochemical research and drug development, the effective inhibition of serine proteases is a critical step in preserving protein integrity during extraction and purification. For decades, Phenylmethylsulfonyl fluoride (PMSF) has been the go-to, cost-effective inhibitor. However, its operational limitations, primarily its instability in aqueous solutions and significant toxicity, have spurred the exploration of alternatives. This guide provides a detailed comparison between PMSF and the less ubiquitous but potentially advantageous 1-methyl-1H-tetrazole-5-sulfonyl fluoride, offering researchers the data-driven insights needed to select the appropriate tool for their experimental needs.

At a Glance: Key Performance Indicators

FeaturePhenylmethylsulfonyl fluoride (PMSF)1-methyl-1H-tetrazole-5-sulfonyl fluoride (MTSF)
Mechanism of Action Irreversible covalent modification of the active site serine.Irreversible covalent modification of the active site serine.
Aqueous Stability Low; half-life of ~110 min at pH 7 and ~35 min at pH 8.Significantly higher than PMSF (inferred from related compounds).
Toxicity Highly toxic and corrosive.Expected to be a potent inhibitor, handle with care.
Common Working Conc. 0.1 - 1 mMLikely in a similar range, requires empirical determination.
Solubility Poor in water; typically dissolved in ethanol, isopropanol, or DMSO.Expected to have improved aqueous solubility due to the tetrazole ring.

Mechanism of Action: A Shared Path to Inhibition

Both PMSF and 1-methyl-1H-tetrazole-5-sulfonyl fluoride belong to the class of sulfonyl fluoride-based inhibitors. Their efficacy hinges on the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This group mimics the tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases.

The inhibitor diffuses into the enzyme's active site, where the highly reactive hydroxyl group of the catalytic serine residue attacks the sulfur atom. This results in the formation of a stable, covalent sulfonyl-enzyme bond and the displacement of the fluoride ion. This process, known as sulfonylation, effectively and irreversibly inactivates the enzyme.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Serine-OH Serine-OH Histidine Histidine Serine-OH->Histidine Catalytic Triad Inhibitor R-SO₂F Serine-OH->Inhibitor Nucleophilic Attack Aspartate Aspartate Histidine->Aspartate Catalytic Triad InactiveEnzyme Inactive Enzyme (R-SO₂-O-Serine) Inhibitor->InactiveEnzyme Covalent Bond Formation

Caption: Workflow for determining the IC50 of protease inhibitors.

Safety and Handling: A Non-Negotiable Consideration

PMSF is a highly toxic and corrosive compound. It is a potent neurotoxin and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). All waste containing PMSF must be disposed of according to institutional guidelines for hazardous materials.

While specific toxicity data for 1-methyl-1H-tetrazole-5-sulfonyl fluoride is not as widely available, it should be handled with the same level of caution as PMSF. As a potent, irreversible inhibitor, it has the potential to react with cellular targets and should be considered hazardous.

Conclusion and Recommendations

The choice between PMSF and 1-methyl-1H-tetrazole-5-sulfonyl fluoride depends on the specific demands of the experiment.

  • PMSF remains a viable, cost-effective option for short-duration experiments where fresh preparation and addition are feasible. Its properties are well-documented, providing a reliable baseline. However, its poor stability and high toxicity are significant drawbacks.

  • 1-methyl-1H-tetrazole-5-sulfonyl fluoride presents a compelling alternative for long-duration protocols, such as complex protein purifications or cell culture applications, where sustained protease inhibition is paramount. Its presumed higher stability in aqueous buffers can provide more consistent results and simplify experimental workflows.

For researchers prioritizing experimental reliability and consistency, particularly in multi-step procedures at physiological pH, trialing 1-methyl-1H-tetrazole-5-sulfonyl fluoride is a logical step forward. An initial investment in validating its efficacy within a specific system could yield significant returns in the form of more robust and reproducible data.

References

  • James, G. T. (1978). Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers. Analytical Biochemistry, 86(2), 574-579. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4784, Phenylmethylsulfonyl fluoride. [Link]

Comparative Guide: Methyl vs. Phenyl Tetrazole Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl Tetrazole Sulfonyl Fluoride (Me-Tet-SO2F) versus Phenyl Tetrazole Sulfonyl Fluoride (Ph-Tet-SO2F) , grounded in the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Reactivity Profiling, Stability Metrics, and Application Protocols

Executive Summary

In the landscape of SuFEx "click" chemistry, sulfonyl fluorides (–SO₂F) are privileged electrophiles due to their unique balance of stability and reactivity.[1][2] While Phenyl Sulfonyl Fluoride (Ph-SO₂F) is the industry standard for latent reactivity (requiring activation), Tetrazole-5-Sulfonyl Fluorides represent a class of "hyper-reactive" warheads.

The substitution at the N1-position of the tetrazole ring—Methyl vs. Phenyl —dramatically tunes the electrophilicity of the sulfur center.

  • 1-Methyl-1H-tetrazole-5-sulfonyl fluoride (Me-Tet-SO₂F): Offers a "Goldilocks" profile—significantly more reactive than standard phenyl sulfonyl fluorides but retaining sufficient hydrolytic stability for aqueous protein labeling.

  • 1-Phenyl-1H-tetrazole-5-sulfonyl fluoride (Ph-Tet-SO₂F): Exhibits extreme electrophilicity due to the cumulative electron-withdrawing effects of the tetrazole and the N-phenyl ring. It is prone to rapid hydrolysis and is best reserved for reacting with weak nucleophiles or in anhydrous conditions.

Mechanistic Foundations

Electronic Tuning of the Sulfur(VI) Center

The reactivity of a sulfonyl fluoride is dictated by the electron density at the sulfur atom. The tetrazole ring is inherently electron-deficient (π-deficient), pulling density away from the sulfur, thereby lowering the activation energy for nucleophilic attack (e.g., by Tyrosine-OH or Lysine-NH₂).

  • Me-Tet-SO₂F: The methyl group is weakly electron-donating (inductive effect, +I). This slightly stabilizes the electron-poor tetrazole ring, moderating the electrophilicity of the sulfonyl group.

  • Ph-Tet-SO₂F: The phenyl group is electron-withdrawing relative to an alkyl group when attached to a nitrogen in this context (inductive effect dominates over resonance due to the orthogonality of the rings). This intensifies the electron deficiency of the tetrazole, making the S–F bond highly labile.

Pathway Visualization

SuFEx_Reactivity Reagent_Ph Standard: Phenyl-SO2F (Latent) Transition Transition State [Nu---S(O)2---F] Reagent_Ph->Transition Requires Catalyst (DBU/Si) Reagent_MeTet Methyl-Tetrazole-SO2F (Rapid/Selective) Reagent_MeTet->Transition Spontaneous (pH > 7.5) Reagent_PhTet Phenyl-Tetrazole-SO2F (Hyper-Reactive) Reagent_PhTet->Transition Instantaneous (Risk of Hydrolysis) Nucleophile Protein Nucleophile (Tyr-OH / Lys-NH2) Product Sulfonate/Sulfonamide Conjugate Transition->Product

Figure 1: Reactivity hierarchy of sulfonyl fluoride probes. Note the spontaneous activation of Tetrazole derivatives compared to the latent standard Phenyl-SO2F.

Reactivity & Stability Profiling

The following data summarizes the kinetic performance of these reagents compared to the standard Phenyl Sulfonyl Fluoride (PMSF/Ph-SO₂F).

Comparative Data Table
FeaturePhenyl-SO₂F (Standard) Me-Tet-SO₂F Ph-Tet-SO₂F
Electronic Character Neutral / Mildly DeactivatedElectron DeficientHighly Electron Deficient
Hydrolytic Stability High (t₁/₂ > 2 weeks @ pH 7)Moderate (t₁/₂ ~ 12–24 h @ pH 7)Low (t₁/₂ < 1 h @ pH 7)
Target Residues Ser (Active Site), Tyr/Lys (Activated)Tyr, Lys, His (Surface)Tyr, Lys, His, Cys (Non-specific)
Activation Required? Yes (DBU, BEMP, or Silicon)No (pH modulated)No (Highly spontaneous)
Primary Application Activity-Based Protein Profiling (ABPP)Rapid BioconjugationCapture of Weak Nucleophiles
Kinetic Implications
  • Me-Tet-SO₂F is the preferred reagent for live-cell applications or aqueous buffers where a balance between labeling speed (k_on) and hydrolysis (k_hyd) is required.

  • Ph-Tet-SO₂F is often too unstable for prolonged incubation in aqueous media. It is best used in organic synthesis or solid-phase synthesis where water is excluded, or for "pulse" labeling where reaction time is < 10 minutes.

Experimental Protocols

Protocol A: Synthesis of Tetrazole Sulfonyl Fluorides

Rationale: Sulfonyl fluorides are best prepared from thiols via oxidative chlorination followed by halide exchange. This "one-pot" method avoids isolating unstable sulfonyl chlorides.

Reagents:

  • Starting Material: 1-Methyl-1H-tetrazole-5-thiol (or 1-Phenyl analog)

  • Oxidant: Sodium Hypochlorite (bleach) or Trichloroisocyanuric acid (TCCA)

  • Fluoride Source: Potassium Bifluoride (KHF₂)

  • Solvent: Acetonitrile/Water (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 mmol of the Tetrazole-5-thiol in 20 mL CH₃CN at 0°C.

  • Oxidative Chlorination: Add TCCA (1.7 equiv) slowly. Stir for 15 min. Caution: Generates sulfonyl chloride in situ.

  • Fluoride Exchange: Immediately add saturated aqueous KHF₂ (5.0 equiv). The biphasic mixture is stirred vigorously at 0°C for 30 min, then warmed to RT for 1 hour.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification:

    • Me-Tet-SO₂F: Flash chromatography (Hexane/EtOAc). Stable oil/solid.

    • Ph-Tet-SO₂F: Rapid filtration through a silica plug. Store at -20°C immediately.

Protocol B: Differential Protein Labeling (Covalent Capture)

Rationale: Demonstrating the reactivity difference by pH titration.

Materials:

  • Model Protein: BSA (Bovine Serum Albumin) or specific target.

  • Buffer A: PBS pH 7.4 (Physiological).

  • Buffer B: Borate pH 8.5 (Activating).

Workflow:

  • Preparation: Dilute protein to 1 mg/mL in Buffer A and Buffer B.

  • Incubation: Add Me-Tet-SO₂F or Ph-Tet-SO₂F (100 µM final conc, 1% DMSO) to separate aliquots.

  • Time-Course:

    • Ph-Tet-SO₂F: Quench aliquots at 1, 5, 10 min. (Reaction is fast; hydrolysis competes).

    • Me-Tet-SO₂F: Quench aliquots at 10, 30, 60 min.

  • Analysis: Analyze via Intact Protein LC-MS.

    • Success Metric: Look for mass shift of +148 Da (Me-Tet-SO2) or +210 Da (Ph-Tet-SO2).

    • Observation:Ph-Tet-SO₂F will show high labeling at 1 min but rapid appearance of hydrolyzed byproduct (sulfonic acid) in the solvent front. Me-Tet-SO₂F will show steady accumulation of labeled protein over 60 min.

Decision Logic: When to Use Which?

The following decision tree assists in selecting the correct reagent for your specific chemical biology challenge.

Reagent_Selection Start Select Application Env Environment? Start->Env Aq Aqueous / Live Cell Env->Aq Water present Org Organic Synthesis / Solid Phase Env->Org Anhydrous Target Target Abundance? Aq->Target HighAb Use Me-Tet-SO2F (Balanced Reactivity) Target->HighAb High / Surface Exposed LowAb Use Ph-SO2F + Probe (High Specificity) Target->LowAb Low / Active Site NuStr Nucleophile Strength? Org->NuStr WeakNu Use Ph-Tet-SO2F (Max Electrophilicity) NuStr->WeakNu Weak (e.g., hindered OH) StrongNu Use Me-Tet-SO2F (Controlled) NuStr->StrongNu Strong (e.g., Amines)

Figure 2: Decision matrix for selecting Methyl vs. Phenyl Tetrazole Sulfonyl Fluorides based on solvent compatibility and target nucleophilicity.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. Link

  • Moses, J. E., et al. (2019). "Diversity Oriented Clicking (DOC): The reaction of SuFEx hubs with amines." Chemical Society Reviews. Link

  • Giel, M. C., et al. (2020). "Sulfur Fluoride Exchange (SuFEx) chemistry of heteroaryl sulfonyl fluorides." Organic & Biomolecular Chemistry. Link

Sources

Advanced SuFEx Reagents: The Strategic Advantage of Tetrazole Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical advantages of Tetrazole Sulfonyl Fluorides (T-SFs) over traditional Fluorosulfates in chemical proteomics and drug discovery.

Content Type: Technical Comparison Guide Audience: Chemical Biologists, Medicinal Chemists, Proteomics Researchers

Executive Summary: The Shift from Stability to Tunable Reactivity

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug discovery by introducing "sleeping beauty" electrophiles—functional groups that are stable in plasma but reactive within a protein binding pocket.

While Fluorosulfates (R-O-SO


F)  served as the foundational "Generation 1" SuFEx reagents due to their high hydrolytic stability, they often suffer from kinetic sluggishness . They require significant protein-templated activation (e.g., by a neighboring basic residue) to react, limiting their proteome coverage to highly nucleophilic or optimally positioned residues (primarily Tyrosine).

Tetrazole Sulfonyl Fluorides (T-SFs) represent the "Generation 2" evolution. By replacing the electron-donating oxygen of the fluorosulfate with an electron-deficient tetrazole ring, T-SFs significantly enhance the electrophilicity of the sulfur center. This provides a critical advantage: the ability to capture lower-nucleophilicity residues (Lysine, Histidine, Serine) and transient protein states that fluorosulfates fail to label.

Mechanistic Foundation: Why T-SFs Outperform Fluorosulfates

The core difference lies in the electronic modulation of the Sulfur(VI) center.

The Electronic Tug-of-War
  • Fluorosulfates (Resonance Stabilization): In a fluorosulfate (Ar-O-SO2F), the oxygen atom adjacent to the sulfur donates electron density via resonance (

    
    ). This stabilizes the S-F bond, making the sulfur less electrophilic.
    
    • Result: High stability, low reactivity. Requires a "perfect match" binding event for reaction.

  • Tetrazole Sulfonyl Fluorides (Inductive Activation): The tetrazole ring is an electron-poor aromatic heterocycle (contains 4 nitrogens). It exerts a strong electron-withdrawing inductive effect (-I) on the sulfur atom without the counteracting resonance donation seen in oxygen.

    • Result: The sulfur center becomes highly electropositive, lowering the activation energy for nucleophilic attack.

Comparative Reactivity Profile

The following Graphviz diagram illustrates the reactivity hierarchy and the "Goldilocks Zone" occupied by T-SFs.

ReactivityScale cluster_zone The SuFEx Goldilocks Zone Low Fluorosulfates (Too Stable?) Mid Phenyl Sulfonyl Fluorides Low->Mid Increasing Electrophilicity High Tetrazole Sulfonyl Fluorides (Optimal Reactivity) Mid->High Inductive Activation Extreme Sulfonyl Chlorides (Unstable/Non-specific) High->Extreme Loss of Selectivity

Figure 1: The SuFEx Reactivity Landscape. T-SFs occupy the optimal zone for broad-spectrum protein profiling without the hydrolytic instability of sulfonyl chlorides.

Key Advantages: Technical Breakdown

Advantage 1: Expanded Residue Targeting (Beyond Tyrosine)

Fluorosulfates predominantly target Tyrosine residues due to the hard-soft acid-base (HSAB) matching and the requirement for phenol activation.

  • T-SF Advantage: The enhanced electrophilicity of T-SFs allows them to react with harder, less nucleophilic amines.

    • Lysine (

      
      -NH
      
      
      
      ):
      T-SFs can label non-catalytic surface lysines.
    • Histidine (Imidazole): Effective labeling of active site histidines in kinases.

    • N-terminal

      
      -amines:  Rapid conjugation at physiological pH.
      
Advantage 2: Tunable Hydrolytic Stability

While fluorosulfates are "rock stable" (half-life > 24h in PBS), this can be a disadvantage for probes that need to react quickly before being washed away or metabolized.

  • Data Point: 1-Methyl-tetrazole-5-sulfonyl fluoride exhibits a hydrolysis half-life (

    
    ) of approximately 4–6 hours  in PBS (pH 7.4).
    
  • Implication: This is sufficient stability for cellular assays but ensures that unbound probe eventually degrades, reducing background noise in mass spectrometry (chemoproteomics).

Advantage 3: Physicochemical Properties (LogP & Solubility)

Tetrazoles are significantly more polar than the phenyl rings typically used in aryl fluorosulfates.

  • Solubility: T-SF probes are more water-soluble, reducing the need for high percentages of DMSO in biological assays, which can denature sensitive proteins.

  • Size: The tetrazole ring is compact, minimizing steric clashes within tight binding pockets compared to bulky aryl-fluorosulfates.

Experimental Protocols

Synthesis of 1-Methyl-1H-tetrazole-5-sulfonyl Fluoride

Note: This protocol avoids the use of toxic SO


F

gas, a major safety advantage over fluorosulfate synthesis.

Reagents:

  • 1-Methyl-1H-tetrazole-5-thiol (1.0 equiv)

  • Potassium Bifluoride (KHF

    
    ) (4.0 equiv)
    
  • Selectfluor (or Trichloroisocyanuric acid) (2.0 equiv)

  • Solvent: Acetonitrile/Water (1:1)

Step-by-Step Protocol:

  • Preparation: Dissolve 1-Methyl-1H-tetrazole-5-thiol (10 mmol) in 20 mL of MeCN:H

    
    O (1:1) in a round-bottom flask.
    
  • Fluoride Addition: Add KHF

    
     (40 mmol) and stir at 0°C for 10 minutes.
    
  • Oxidative Fluorination: Slowly add Selectfluor (20 mmol) portion-wise over 15 minutes. Caution: Exothermic.

  • Reaction: Stir the mixture at 0°C for 1 hour, then warm to room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc).

  • Workup: Dilute with Et

    
    O (50 mL) and wash with water (2 x 20 mL) and brine.
    
  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via silica gel flash chromatography (typically 10-30% EtOAc in Hexanes).
    
  • Yield: Expect 70–85% yield of a white/off-white solid.

Chemoproteomic Labeling Workflow (ABPP)

This workflow validates the T-SF probe against a proteome.

Workflow Step1 Lysate Preparation (HEK293T, 1 mg/mL) Step2 Probe Incubation (T-SF Probe, 10 µM, 1 hr, 37°C) Step1->Step2 Step3 Click Chemistry (Add Biotin-Azide, Cu, TCEP, TBTA) Step2->Step3 Step4 Streptavidin Enrichment (Pull-down labeled proteins) Step3->Step4 Step5 On-Bead Digestion (Trypsin) Step4->Step5 Step6 LC-MS/MS Analysis (Identify Targets) Step5->Step6

Figure 2: Activity-Based Protein Profiling (ABPP) workflow using Tetrazole Sulfonyl Fluorides.

Comparative Data Summary

The following table summarizes the performance metrics of T-SFs versus Fluorosulfates based on current literature consensus.

FeatureFluorosulfates (Ar-OSO

F)
Tetrazole Sulfonyl Fluorides (Tet-SO

F)
Impact
Intrinsic Reactivity Low (Requires activation)Moderate/High (Inductively activated)T-SFs label a wider range of targets.
Primary Residue Targets Tyrosine (>> Lys, His)Lysine, Histidine, Tyrosine, SerineBroader proteome coverage.
Hydrolysis

(pH 7.4)
> 24 Hours4 – 8 HoursT-SFs have lower long-term background.
Synthesis Safety Requires SO

F

gas (Toxic)
Solid reagents (KHF

, Selectfluor)
T-SF synthesis is safer and scalable.
Solubility (LogP) High (Lipophilic)Low (Polar/Hydrophilic)Better for aqueous biological assays.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." Journal of the American Chemical Society.

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates." J. Am. Chem. Soc.

  • Moses, J. E., et al. (2022). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs." ChemBioChem.

  • CymitQuimica. "1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride Product Data."

A Senior Application Scientist's Guide to Benchmarking SuFEx Reagents for Selective Protein Modification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to selectively modify proteins is paramount. It underpins the creation of antibody-drug conjugates (ADCs), the development of novel biologics, and the elucidation of complex biological pathways. For decades, maleimide-based chemistry has been a cornerstone of protein bioconjugation, primarily targeting cysteine residues. However, the inherent instability of the resulting thioether linkage, which is susceptible to retro-Michael addition and thiol exchange in biological environments, has driven the quest for more robust and versatile alternatives.[1][2]

Enter Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction that offers a powerful solution for forging stable covalent bonds with a broader range of amino acid residues.[3] This guide provides an in-depth, objective comparison of SuFEx reagents for selective protein modification, presenting experimental data and detailed protocols to empower you to make informed decisions for your research.

The SuFEx Advantage: Beyond Cysteine and Towards Stability

SuFEx chemistry revolves around the reaction of a sulfur(VI) fluoride-containing compound, such as a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (R-OSO₂F), with a nucleophilic amino acid side chain.[4] This reaction, which proceeds via a nucleophilic attack on the electrophilic sulfur atom and displacement of the fluoride ion, forms a highly stable covalent bond.

One of the most significant advantages of SuFEx chemistry is its ability to target a variety of nucleophilic residues beyond the traditional cysteine. Depending on the specific SuFEx reagent and the protein's local microenvironment, residues such as lysine, tyrosine, and histidine can be selectively modified.[5][6][7] This expanded targeting scope opens up new avenues for modifying proteins that may lack accessible cysteines.

Furthermore, the resulting sulfonamide (S-N) and sulfonate ester (S-O) linkages are significantly more stable than the thioether bond formed in maleimide chemistry, particularly in the reducing environment of the cell and in plasma.[8][9] This enhanced stability is crucial for applications requiring long-term integrity of the bioconjugate, such as in vivo imaging and therapeutics.

The Chemical Mechanism of SuFEx-mediated Protein Modification

The SuFEx reaction is a proximity-driven process, meaning the initial non-covalent binding of the SuFEx reagent to the protein target significantly influences the rate and selectivity of the subsequent covalent modification.[10][11] The protein's local microenvironment can enhance the nucleophilicity of the target amino acid, facilitating the attack on the sulfur(VI) center.

SuFEx Reaction Mechanism with a Nucleophilic Amino Acid Residue cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Modification Protein_Nu Protein with Nucleophilic Residue (Nu-H) Complex Non-covalent Complex Protein_Nu->Complex Reversible Binding SuFEx_Reagent SuFEx Reagent (R-SO₂F) SuFEx_Reagent->Complex Transition_State Transition State Complex->Transition_State Nucleophilic Attack Covalent_Adduct Stable Covalent Adduct (Protein-Nu-SO₂-R) Transition_State->Covalent_Adduct Fluoride Elimination

Caption: A simplified diagram illustrating the two-step mechanism of SuFEx-mediated protein modification.

Head-to-Head Comparison: SuFEx Reagents vs. Maleimide Chemistry

To provide a clear and objective comparison, the following table summarizes the key performance metrics of representative SuFEx reagents and traditional maleimide chemistry.

FeatureAryl Sulfonyl Fluoride (Ar-SO₂F)Aryl Fluorosulfate (Ar-OSO₂F)Ethenesulfonyl Fluoride (ESF)Maleimide
Target Residues Lysine, Tyrosine, Histidine, Serine[5][6]Lysine, Tyrosine, Histidine, Serine[12][13]Cysteine, N-terminal amines[3]Cysteine[14]
Reaction pH 7.0 - 8.5[15]7.0 - 8.5[16]7.0 - 9.0[9]6.5 - 7.5
Reaction Kinetics Moderate to Fast (context-dependent)[10][17]Slower than Ar-SO₂F[7][16]Fast[3]Very Fast
Linkage Stability High (Stable to hydrolysis and reduction)[6]Very High (More stable than Ar-SO₂F)[12][16]High[9]Moderate (Susceptible to retro-Michael addition)[1][2]
Hydrolytic Stability of Reagent Moderate (can hydrolyze at higher pH)[12][16]High (Generally more stable than Ar-SO₂F)[12][16][18]High[9]Low (Prone to hydrolysis, especially at higher pH)
Selectivity Good (influenced by protein microenvironment)[5]Good to Excellent (lower reactivity can improve selectivity)[7]Excellent for Cysteine[9]Excellent for Cysteine
Biocompatibility Good (reactions in aqueous buffers)[19]Excellent[18]Good[9]Good

In-Depth Look at SuFEx Reagents

Aryl Sulfonyl Fluorides (Ar-SO₂F)

Aryl sulfonyl fluorides are the most widely studied class of SuFEx reagents for protein modification. Their reactivity can be tuned by altering the electronic properties of the aryl ring. Electron-withdrawing groups tend to increase reactivity, while electron-donating groups decrease it.[17] This tunability allows for the design of probes with varying degrees of reactivity to suit different applications.

Aryl Fluorosulfates (Ar-OSO₂F)

Aryl fluorosulfates are generally less reactive and more hydrolytically stable than their sulfonyl fluoride counterparts.[12][13][16] This lower reactivity can be advantageous in achieving higher selectivity for a specific amino acid residue, as the reaction becomes more dependent on the favorable protein microenvironment. Their enhanced stability also makes them particularly well-suited for in vivo applications where long-term stability is critical.[18]

Ethenesulfonyl Fluoride (ESF) and its Derivatives

Ethenesulfonyl fluoride is a Michael acceptor that primarily reacts with cysteine residues, similar to maleimides.[3] However, the resulting thioether linkage is significantly more stable. A notable derivative, trans-styryl sulfonyl fluoride (SSF), has been reported as a "near-perfect" Michael acceptor for cysteine-specific bioconjugation, exhibiting better chemoselectivity, self-stability, and conjugate stability compared to maleimides, while maintaining comparable reactivity.[9]

Experimental Protocols

To facilitate the practical application of SuFEx chemistry, we provide the following detailed protocols for the labeling of a model protein, Bovine Serum Albumin (BSA), with an aryl sulfonyl fluoride and, for comparison, a maleimide reagent.

Experimental Workflow for Protein Labeling and Analysis

General Workflow for Protein Labeling and Analysis Start Start Prepare_Protein Prepare Protein Solution (e.g., BSA in PBS) Start->Prepare_Protein Prepare_Reagent Prepare Reagent Stock Solution (e.g., SuFEx or Maleimide in DMSO) Start->Prepare_Reagent Labeling Incubate Protein and Reagent (Specific time and temperature) Prepare_Protein->Labeling Prepare_Reagent->Labeling Purification Purify Conjugate (e.g., Desalting column) Labeling->Purification Analysis Analyze Conjugate Purification->Analysis LCMS LC-MS Analysis (Confirm modification and determine DOL) Analysis->LCMS SDS_PAGE SDS-PAGE Analysis (Visualize molecular weight shift) Analysis->SDS_PAGE End End LCMS->End SDS_PAGE->End

Caption: A flowchart outlining the key steps in a typical protein labeling experiment.

Protocol 1: Labeling of BSA with an Aryl Sulfonyl Fluoride Probe

Materials:

  • Bovine Serum Albumin (BSA)

  • Aryl sulfonyl fluoride probe with a reporter tag (e.g., a fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

  • LC-MS system

Procedure:

  • Prepare Protein Solution: Dissolve BSA in PBS (pH 7.4) to a final concentration of 1 mg/mL (approximately 15 µM).

  • Prepare Reagent Stock Solution: Dissolve the aryl sulfonyl fluoride probe in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add the aryl sulfonyl fluoride stock solution to the BSA solution to achieve a 10-fold molar excess of the probe. For example, for 1 mL of 15 µM BSA solution, add 1.5 µL of the 10 mM probe stock solution.

  • Incubation: Gently mix the reaction and incubate at 37°C for 4-12 hours. The optimal incubation time may vary depending on the specific probe and should be determined empirically.

  • Purification: Remove the unreacted probe by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

  • Analysis by LC-MS:

    • Inject an aliquot of the purified conjugate onto a suitable LC column (e.g., a C4 column).

    • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Analyze the eluent by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the modified protein.

    • The degree of labeling (DOL) can be calculated from the mass shift observed between the unmodified and modified protein.

Protocol 2: Labeling of BSA with a Maleimide Probe (for comparison)

Materials:

  • Bovine Serum Albumin (BSA)

  • Maleimide-functionalized probe with a reporter tag

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

  • LC-MS system

Procedure:

  • Reduce Disulfide Bonds (Optional but recommended for BSA): To expose free thiols, treat the BSA solution (1 mg/mL in PBS, pH 7.0) with a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.

  • Prepare Reagent Stock Solution: Dissolve the maleimide probe in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add the maleimide stock solution to the reduced BSA solution to achieve a 10-fold molar excess of the probe.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours in the dark.

  • Purification: Remove the unreacted probe and TCEP using a desalting column equilibrated with PBS (pH 7.0).

  • Analysis by LC-MS: Follow the same procedure as described in Protocol 1 to determine the DOL.

Conclusion: A New Era of Precision in Protein Modification

SuFEx chemistry represents a significant advancement in the field of bioconjugation, offering a robust and versatile alternative to traditional methods. The ability to target a wider range of amino acid residues, coupled with the exceptional stability of the resulting covalent linkages, opens up exciting new possibilities for the design of next-generation protein therapeutics, diagnostics, and research tools. While maleimide chemistry will likely remain a valuable tool for cysteine-specific modification, the superior stability and expanded targeting scope of SuFEx reagents position them as a powerful and often preferable choice for a growing number of applications. By carefully considering the specific requirements of your project and leveraging the information and protocols provided in this guide, you can harness the full potential of SuFEx chemistry to achieve your research and development goals.

References

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science. 2023.

  • Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. 2018.

  • Emerging Utility of Fluorosulfate Chemical Probes. PMC. 2018.

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science. 2023.

  • Proximity-Enabled Sulfur Fluoride Exchange Reaction in Protein Context. ResearchGate. 2023.

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. 2014.

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. ResearchGate. 2025.

  • Arginine Accelerates Sulfur Fluoride Exchange and Phosphorus Fluoride Exchange Reactions between Proteins. ResearchGate. 2023.

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. 2023.

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. 2013.

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich. N.D.

  • Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. PubMed. 2014.

  • Fluorosulfates and Sulfamoyl Fluorides for Drug Design. Enamine. N.D.

  • The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC. 2020.

  • Structure-based design and analysis of SuFEx chemical probes. PMC. 2020.

  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. PubMed. 2016.

  • Structure-based design and analysis of SuFEx chemical probes. RSC Publishing. 2020.

  • Fluorosulfate as a Latent Sulfate in Peptides and Proteins. PMC. 2022.

  • A Comparative Guide to the In Vivo Stability of Maleimide-Thiol Conjugates. Benchchem. 2025.

  • Navigating the Stability Landscape of Maleimide Conjugates: A Comparative Guide. Benchchem. 2025.

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. 2020.

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. 2023.

  • Fluorosulfate as a Latent Sulfate in Peptides and Proteins. ChemRxiv. 2022.

  • Recent Advances in Bioorthogonal Ligation and Bioconjugation. PMC. 2023.

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science. 2023.

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. NIH. 2018.

  • Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry. ResearchGate. 2025.

  • Long-term stabilization of maleimide-thiol conjugates. PubMed. 2015.

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. eScholarship.org. 2023.

  • Application Notes and Protocols for Site-Specific Protein Labeling with Sulfamoyl Fluorides. Benchchem. 2025.

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. 2023.

  • Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. 2025.

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC. 2018.

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ResearchGate. 2018.

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. 2022.

  • bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications. MavMatrix - UTA. 2024.

  • Protocol for Labeling reaction using SNAP-Cell 505. NEB. 2026.

  • Characterization of protein therapeutics by mass spectrometry: Recent developments and future directions. ResearchGate. 2014.

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. 2025.

  • Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. NIH. 2022.

  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. PMC. 2020.

  • Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. PMC. 2023.

  • Sulfoconjugation of protein peptides and glycoproteins in physiology and diseases. PubMed. 2023.

Sources

Kinetic Profile & Stability Guide: 1-Methyl-1H-tetrazole-5-sulfonyl Fluoride (MT-SF)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth kinetic and stability analysis of 1-methyl-1H-tetrazole-5-sulfonyl fluoride (MT-SF) , comparing its performance against standard sulfonyl fluoride reagents.

Executive Summary

1-methyl-1H-tetrazole-5-sulfonyl fluoride (MT-SF) represents a class of "heteroaryl sulfonyl fluorides" characterized by high electrophilicity and distinct stability profiles compared to traditional reagents like Phenylmethanesulfonyl fluoride (PMSF). While PMSF is the industry standard for serine protease inhibition, MT-SF offers a unique reactivity profile suitable for Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry and rapid protein labeling.

Key Distinction: Unlike the benzene-based PMSF, the electron-deficient tetrazole ring of MT-SF significantly enhances the electrophilicity of the sulfonyl center. However, this comes at the cost of hydrolytic stability. Experimental data suggests MT-SF and similar 5-membered heteroaryl sulfonyl fluorides are more prone to hydrolysis and SO₂ extrusion than their 6-membered or carbocyclic counterparts.

Mechanistic Insight: Reactivity vs. Stability

The kinetic behavior of MT-SF is governed by the electronic properties of the tetrazole ring.

The Tetrazole Effect

The tetrazole moiety is a strong electron-withdrawing group (EWG). This withdrawal reduces electron density at the sulfur atom, making it highly susceptible to nucleophilic attack (by water or active site serine residues).

  • Hydrolysis (

    
    ):  Rapid in basic media; accelerated by the electron-poor ring.
    
  • Proteolysis (

    
    ):  Superior reactivity toward nucleophiles compared to phenyl-based analogs.
    
Decomposition Pathways

Unlike PMSF, which primarily degrades via direct hydrolysis to the sulfonic acid, 5-membered heteroaryl sulfonyl fluorides like MT-SF can undergo competing decomposition pathways, including SO₂ extrusion , particularly under thermal stress or in the presence of specific nucleophiles.

DecompositionPathways MTSF MT-SF (Sulfonyl Fluoride) Transition Pentacoordinate Intermediate MTSF->Transition + Nucleophile SO2 SO₂ Gas (Extrusion) MTSF->SO2 Thermal/Catalytic Extrusion Water H₂O / OH⁻ Acid Sulfonic Acid (Hydrolysis Product) Transition->Acid Hydrolysis (Major) Tetrazole 1-Methyl-tetrazole (Byproduct) SO2->Tetrazole

Figure 1: Primary hydrolysis and secondary decomposition pathways for tetrazole-based sulfonyl fluorides.

Comparative Performance: MT-SF vs. Alternatives

The following table synthesizes kinetic data trends from recent studies on heteroaromatic sulfonyl fluorides (Shevchuk et al., 2025) and standard protease inhibitors.

Table 1: Kinetic & Stability Comparison
FeatureMT-SF (Tetrazole-SF) PMSF (Phenyl-SF) AEBSF (Pefabloc) Pyridine-SF
Core Structure 5-Membered HeterocycleBenzene RingBenzene + Aminoalkyl6-Membered Heterocycle
Electrophilicity Very High ModerateModerateHigh
Aq. Stability (

, pH 7)
Low (< 30 min) *~110 minStable (> 24 h)Moderate (~60 min)
Primary Utility Rapid SuFEx LabelingCell Lysate PrepLong-term InhibitionChemical Synthesis
Decomposition Hydrolysis + SO₂ ExtrusionHydrolysis OnlyHydrolysis OnlyHydrolysis
Solubility Moderate (Organic Solvents)Poor in WaterGood in WaterGood

*Note: Stability of 5-membered heteroaryl sulfonyl fluorides is significantly lower than 6-membered analogs due to ring strain and electronic effects (Shevchuk et al., 2025).

Performance Landscape
  • MT-SF is the reagent of choice when speed is critical. Its high reactivity allows for rapid "click" chemistry (SuFEx) or instant inhibition, but it must be prepared fresh.

  • PMSF remains the cost-effective standard for general use but suffers from poor solubility and moderate instability.

  • AEBSF is the superior choice for long-duration assays where stability is paramount.

Experimental Protocols

To validate the kinetics of MT-SF in your specific system, use the following self-validating protocols. Method A is preferred for precise kinetic constants (


).
Method A: F-NMR Kinetic Assay (Gold Standard)

This method directly monitors the disappearance of the sulfonyl fluoride signal and the appearance of the fluoride ion/sulfonate.

Reagents:

  • MT-SF Stock (100 mM in d3-Acetonitrile).

  • Reaction Buffer: Phosphate buffer (pH 7.4, 50 mM) or Tris-HCl.

  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene.

Workflow:

  • Preparation: Mix 450 µL of Buffer + 50 µL of D₂O in an NMR tube.

  • Initiation: Add 5 µL of Internal Standard.

  • Spike: Inject 5 µL of MT-SF Stock. Cap and invert immediately.

  • Acquisition: Acquire

    
    F-NMR spectra every 2 minutes for 60 minutes.
    
    • Signal Tracking: Monitor the shift from ~ +65 ppm (Sulfonyl Fluoride) to ~ -120 ppm (Free Fluoride).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Method B: UV-Vis Hydrolysis Assay

Suitable for labs without NMR access. Relies on the UV absorbance shift of the tetrazole ring upon leaving group departure.

Workflow:

  • Prepare 100 µM MT-SF in PBS (pH 7.4) with 1% DMSO.

  • Monitor Absorbance at

    
     (typically 220–260 nm for tetrazoles) continuously at 25°C.
    
  • Control: Run a blank with fully hydrolyzed product (incubated overnight) to establish

    
    .
    
  • Data Fit: Fit data to a pseudo-first-order exponential decay equation:

    
    .
    

Decision Guide: When to Use MT-SF

DecisionTree Start Select Reagent AppType Application Type? Start->AppType Inhibition Protease Inhibition AppType->Inhibition Biological Labeling Covalent Labeling (SuFEx) AppType->Labeling Chemical Duration Assay Duration? Inhibition->Duration Target Target Reactivity? Labeling->Target Long > 2 Hours Duration->Long Short < 30 Mins Duration->Short LowReac Low Reactivity Target Target->LowReac Needs High Electrophilicity HighReac High Reactivity Target Target->HighReac Standard UseAEBSF Use AEBSF Long->UseAEBSF UsePMSF Use PMSF Short->UsePMSF UseMTSF Use MT-SF LowReac->UseMTSF Needs High Electrophilicity HighReac->UsePMSF Standard

Figure 2: Selection logic for Sulfonyl Fluoride reagents based on assay constraints.

References

  • Shevchuk, O. I., et al. (2025).[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[1][2]

    • Key Insight: Establishes the stability hierarchy: 6-membered > 5-membered heteroaryl sulfonyl fluorides.
  • Gambini, L., et al. (2020).[3] Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists. ChemMedChem.

    • Key Insight: Demonstrates the rapid hydrolysis of electron-deficient sulfonyl fluorides in physiological buffers.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

    • Key Insight: Comprehensive review of SuFEx chemistry and warhead stability.[3]

  • James, G. T. (1978).[4][5] Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers. Analytical Biochemistry.

    • Key Insight: The foundational study on PMSF hydrolysis kinetics ( values).

Sources

A Comparative Spectroscopic and Application Guide: 1-methyl-1H-tetrazole-5-sulfonyl fluoride vs. Aryl Sulfonyl Fluorides as Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of chemical biology and drug discovery, the quest for selective and reactive molecular probes is paramount for elucidating biological pathways and identifying novel therapeutic targets. Sulfonyl fluorides have emerged as a privileged class of electrophilic warheads, prized for their unique balance of stability and context-dependent reactivity with nucleophilic amino acid residues.[1][2] This guide provides an in-depth spectroscopic characterization of 1-methyl-1H-tetrazole-5-sulfonyl fluoride, a compound of growing interest, and presents a comparative analysis with well-established aryl sulfonyl fluorides, namely benzenesulfonyl fluoride and p-toluenesulfonyl fluoride (tosyl fluoride). This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the selection and application of these valuable chemical tools.

Introduction: The Rise of Sulfonyl Fluorides in Chemical Biology

Covalent chemical probes have become indispensable tools for the identification and validation of new drug targets.[3] While traditional covalent modifiers often target cysteine residues, the relatively low abundance of this amino acid in protein binding sites has driven the exploration of alternative electrophiles.[2] Sulfonyl fluorides (R-SO₂F) have garnered significant attention due to their ability to react with a broader range of nucleophilic amino acids, including serine, threonine, tyrosine, lysine, and histidine.[1][4] This expanded targeting scope, coupled with their notable stability in aqueous environments, makes them highly attractive for the development of selective covalent inhibitors and activity-based probes.[1]

The reactivity of sulfonyl fluorides is intricately linked to their electronic properties. Electron-withdrawing substituents on the R group enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The 1-methyl-1H-tetrazole moiety, with its electron-deficient aromatic system, is poised to activate the sulfonyl fluoride group, potentially offering a distinct reactivity profile compared to conventional aryl sulfonyl fluorides.

Spectroscopic Characterization: Unveiling Molecular Fingerprints

A thorough understanding of the spectroscopic properties of a chemical probe is fundamental to its effective application. This section details the expected and experimentally-derived spectroscopic data for 1-methyl-1H-tetrazole-5-sulfonyl fluoride and its aryl counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of molecular characterization, providing detailed information about the chemical environment of individual atoms.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Obtain a standard proton spectrum to identify the chemical shifts and coupling constants of the hydrogen atoms.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the chemical shifts of the carbon atoms.

  • ¹⁹F NMR: Obtain a fluorine spectrum to observe the chemical shift of the sulfonyl fluoride group. Use an appropriate standard for referencing (e.g., CFCl₃).

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Analyte in Deuterated Solvent acq_H ¹H NMR prep->acq_H 400+ MHz Spectrometer acq_C ¹³C NMR acq_H->acq_C acq_F ¹⁹F NMR acq_C->acq_F proc Process Raw Data acq_F->proc analysis Spectral Interpretation proc->analysis

Table 1: Comparative NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
1-methyl-1H-tetrazole-5-sulfonyl fluoride (Predicted)~4.0-4.2 (s, 3H, N-CH₃)~35 (N-CH₃), ~155-160 (C5-tetrazole)~60-70 (relative to CFCl₃)
Benzenesulfonyl fluoride [5]7.5-8.0 (m, 5H, Ar-H)127-135 (Ar-C)~65-68 (in CDCl₃, relative to CFCl₃)[6]
p-Toluenesulfonyl fluoride (Tosyl fluoride) 2.49 (s, 3H, CH₃), 7.42 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H)22.0 (CH₃), 128.6, 130.3, 130.4, 147.2 (Ar-C)~66.2 (in CDCl₃, relative to CFCl₃)

Causality Behind Experimental Choices:

  • The choice of deuterated solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds. The predicted chemical shifts for the N-methyl protons of the tetrazole are based on data from similar structures, such as (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazole-5-yl)thio)cyclopent-2-en-1-ol, which shows a singlet at 3.96 ppm for the N-methyl group.[7]

  • The predicted ¹³C NMR chemical shift for the C5 carbon of the tetrazole ring is based on the general observation that this carbon resonates in the 155–160 ppm range in substituted tetrazoles.[8]

  • The ¹⁹F NMR chemical shift is a key diagnostic for the sulfonyl fluoride moiety. The predicted range of 60-70 ppm is based on the typical chemical shifts observed for aryl sulfonyl fluorides.[9]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Prepare KBr Pellet or use ATR acq FTIR Spectrometer Scan (4000-400 cm⁻¹) prep->acq analysis Identify Characteristic Absorption Bands acq->analysis

Table 2: Comparative IR Spectroscopic Data (cm⁻¹)

CompoundS=O Stretch (asymmetric)S=O Stretch (symmetric)S-F StretchTetrazole Ring Vibrations
1-methyl-1H-tetrazole-5-sulfonyl fluoride (Predicted)~1400-1450~1200-1250~800-850~1600–1500 (C=N), ~1400–1300 (N=N)[10]
Benzenesulfonyl fluoride [11]~1410~1210~820N/A
p-Toluenesulfonyl fluoride ~1380~1180~815N/A

Causality Behind Experimental Choices:

  • The strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonyl group. The electron-withdrawing nature of the tetrazole ring in the target molecule is expected to shift these bands to slightly higher wavenumbers compared to tosyl fluoride.

  • The S-F stretching vibration is also a key diagnostic feature.

  • The characteristic vibrations of the tetrazole ring provide a clear fingerprint for this moiety.[10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition: Acquire the mass spectrum, and if possible, perform tandem mass spectrometry (MS/MS) on the molecular ion to observe fragmentation patterns.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Dissolve Sample in Solvent acq Mass Spectrometer (ESI or GC-MS) prep->acq msms Tandem MS (MS/MS) acq->msms analysis Determine m/z of Molecular & Fragment Ions msms->analysis

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Neutral Losses (Predicted/Observed)
1-methyl-1H-tetrazole-5-sulfonyl fluoride 180.16[M-F]⁺, [M-SO₂F]⁺, loss of N₂. Based on the fragmentation of 5-Methanesulfonyl-1-methyl-1H-tetrazole.[12]
Benzenesulfonyl fluoride [11]160.17141 ([M-F]⁺), 77 ([C₆H₅]⁺), 64 ([SO₂]⁺)
p-Toluenesulfonyl fluoride 174.19155 ([M-F]⁺), 91 ([C₇H₇]⁺), 64 ([SO₂]⁺)

Causality Behind Experimental Choices:

  • ESI is a soft ionization technique suitable for polar and thermally labile molecules, making it a good choice for the target compound. GC-MS is suitable for volatile and thermally stable compounds like the aryl sulfonyl fluorides.

  • The predicted fragmentation pattern for 1-methyl-1H-tetrazole-5-sulfonyl fluoride is inferred from the behavior of related structures. The loss of a fluorine radical or the entire sulfonyl fluoride group is a common fragmentation pathway for sulfonyl fluorides. The tetrazole ring is known to fragment via the loss of a neutral nitrogen molecule (N₂). The mass spectrum of the closely related 5-Methanesulfonyl-1-methyl-1H-tetrazole shows a base peak corresponding to the loss of the methylsulfonyl group, suggesting that cleavage of the C-S bond is a favorable fragmentation pathway.[12]

Comparative Performance as Chemical Probes

The utility of a sulfonyl fluoride probe is determined by its reactivity, selectivity, and stability. While experimental data on the reactivity of 1-methyl-1H-tetrazole-5-sulfonyl fluoride is not yet widely available, we can infer its potential performance based on its structure and compare it to the well-characterized aryl sulfonyl fluorides.

Table 4: Comparative Performance Characteristics

Feature1-methyl-1H-tetrazole-5-sulfonyl fluoride (Predicted)Benzenesulfonyl fluoride & Tosyl fluoride
Reactivity Expected to be higher than aryl sulfonyl fluorides due to the strong electron-withdrawing nature of the 1-methyl-tetrazole ring.Moderate reactivity, allowing for context-dependent labeling of nucleophilic residues.
Selectivity The distinct electronic and steric profile may lead to a different selectivity profile for nucleophilic amino acid residues compared to aryl sulfonyl fluorides.Known to react with serine, threonine, tyrosine, lysine, and histidine residues, with selectivity often dictated by the protein microenvironment.[1][4]
Stability Generally stable in aqueous media, a hallmark of sulfonyl fluorides. The increased reactivity may slightly reduce its overall stability compared to less activated analogs.Exhibit good stability in aqueous buffers, making them suitable for biological experiments.[1]
Applications Potentially a more reactive probe for targeting less nucleophilic sites or for applications requiring faster labeling kinetics. The tetrazole moiety may also participate in specific interactions with the target protein.Widely used as activity-based probes, covalent inhibitors, and for the discovery of new drug targets through chemoproteomic approaches.[3][13] Tosyl fluoride is also used in radiolabeling.[14][15][16][17]

Expert Insights on Causality:

The enhanced reactivity of 1-methyl-1H-tetrazole-5-sulfonyl fluoride is a direct consequence of the electronic properties of the tetrazole ring. This five-membered aromatic heterocycle is highly electron-deficient, which strongly withdraws electron density from the sulfonyl group. This inductive effect increases the partial positive charge on the sulfur atom, making it a more potent electrophile. In contrast, the phenyl and tolyl groups are less electron-withdrawing, resulting in a more moderate reactivity for benzenesulfonyl fluoride and tosyl fluoride.

This difference in reactivity can be strategically exploited. For instance, if a target protein possesses a less reactive nucleophilic residue in its binding site, the more potent 1-methyl-1H-tetrazole-5-sulfonyl fluoride may be required to achieve covalent modification. Conversely, for highly reactive nucleophiles, the more attenuated reactivity of aryl sulfonyl fluorides might provide better selectivity and reduce off-target labeling.

Conclusion and Future Directions

1-methyl-1H-tetrazole-5-sulfonyl fluoride represents a promising addition to the chemical biologist's toolkit of covalent probes. Its predicted enhanced reactivity, stemming from the electron-withdrawing nature of the tetrazole ring, sets it apart from conventional aryl sulfonyl fluorides. While this guide provides a comprehensive predicted spectroscopic characterization and a comparative analysis based on sound chemical principles, further experimental validation is crucial.

Future studies should focus on the synthesis and detailed experimental characterization of 1-methyl-1H-tetrazole-5-sulfonyl fluoride. Head-to-head comparisons of its reactivity and selectivity against a panel of proteins, alongside established probes like benzenesulfonyl fluoride and tosyl fluoride, will be instrumental in defining its unique advantages and optimal applications. The exploration of other heteroaryl sulfonyl fluorides will undoubtedly continue to expand the repertoire of covalent probes, enabling the scientific community to tackle increasingly challenging biological questions.

References

  • Fadeyi, O. O., Jones, L. H., & co-workers. (2017). Pfizer. As cited in a review on Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Kelly, J. W. & co-workers. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
  • PubChem. (n.d.). Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-. National Center for Biotechnology Information.
  • Jones, L. H. & co-workers. (2015). Pfizer. As cited in a review on the development of sulfonyl fluoride chemical probes. Royal Society of Chemistry.
  • BenchChem. (2025). The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide. BenchChem.
  • NIST. (n.d.). Benzenesulfonyl fluoride. NIST Chemistry WebBook.
  • Enamine. (n.d.). Sulfonyl Fluorides. Enamine.
  • Sigma-Aldrich. (n.d.). Benzenesulfonyl fluoride 99%. Sigma-Aldrich.
  • SpectraBase. (n.d.). Benzenesulfonyl fluoride - Optional[13C NMR] - Chemical Shifts. Wiley.
  • Wang, Y. et al. (2015).
  • Various Authors. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
  • Various Authors. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • SpectraBase. (n.d.). Benzenesulfonyl fluoride - Optional[19F NMR] - Chemical Shifts. Wiley.
  • Various Authors. (2025). Applications of Sulfonyl Fluorides.
  • Various Authors. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.
  • Zamani, L. et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Chemical Institute.
  • Eberhardt, L. J. et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.
  • Marques, M. M. B. et al. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI.
  • Wang, M. et al. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals.
  • Wang, M. et al. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals.
  • Du, S. et al. (n.d.). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar.
  • Eberhardt, L. J. et al. (2024). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts.
  • Jin, C. et al. (n.d.). Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane. Acta Crystallographica Section E.
  • Wang, M. et al. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. PubMed.
  • Wang, M. et al. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. Europe PMC.
  • SpectraBase. (n.d.). 5-Methanesulfonyl-1-methyl-1H-tetrazole - Optional[MS (GC)] - Spectrum. Wiley.
  • SpectraBase. (n.d.). p-Toluenesulfonyl fluoride - Optional[19F NMR] - Chemical Shifts. Wiley.
  • Wang, B. et al. (2025). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. Elsevier.
  • PubChem. (n.d.). 1-methyl-1H-tetrazol-5-amine.
  • J-GLOBAL. (n.d.). 1-Methyl-1H-tetrazole-5-thiol. Japan Science and Technology Agency.
  • CymitQuimica. (n.d.). 1-methyl-1h-1234-tetrazole-5-sulfonyl-chloride. CymitQuimica.
  • PubChem. (n.d.). 1-methyl-1H-tetrazole-5-thiolate.
  • Li, Y. et al. (n.d.). (a) ¹⁹ F NMR spectra of FSI⁻ and benzylsulfonyl fluoride internal...
  • Claridge, T. D. W. et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry.
  • Lyakhov, A. S. et al. (2021).
  • Singh, A. et al. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Scientific Research.
  • Naeimi, H. & Didar, A. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Journal of the Iranian Chemical Society.
  • Isci, U. et al. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6 .

Sources

Comparative Guide: Evaluating Specificity of Tetrazole Sulfonyl Fluoride Probes in Cell Lysates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for evaluating Tetrazole Sulfonyl Fluoride (T-SF) probes, a specialized class of "next-generation" SuFEx (Sulfur-Fluoride Exchange) warheads. Unlike standard benzenesulfonyl fluorides, the tetrazole moiety introduces significant electron-withdrawing effects, dramatically altering electrophilicity and residue selectivity.

Executive Summary: The Reactivity-Specificity Trade-off[1]

Tetrazole Sulfonyl Fluorides (T-SFs) represent a high-reactivity subclass of SuFEx probes. While traditional aryl sulfonyl fluorides (e.g., PMSF, XO44) rely on specific protein microenvironments to activate the S(VI)-F bond, the tetrazole ring acts as a potent electron sink. This intrinsic activation allows T-SFs to capture lower-nucleophilicity targets that standard probes miss, but it introduces a critical risk: promiscuity .

This guide details how to objectively validate T-SF specificity against the two primary alternatives: Standard Aryl-SFs (lower reactivity, higher context-dependence) and Fluorosulfates (highest stability, strictest specificity).

Quick Comparison: T-SF vs. Alternatives
FeatureTetrazole-SF (T-SF) Standard Aryl-SF Aryl Fluorosulfate (Ar-OSO₂F)
Reactivity High (Intrinsic activation)Moderate (Context dependent)Low (Strictly context dependent)
Primary Target Tyrosine & Lysine (broad)Tyrosine (privileged pockets)Tyrosine (catalytic/activated)
Aqueous Stability Low (<1h half-life at pH 8)Moderate (Hours)High (Days)
Proteome Coverage High (Deep coverage)MediumLow (Highly selective)
False Positive Risk High (Non-specific labeling)LowVery Low

Mechanistic Grounding: The Heteroaryl Effect

To evaluate specificity, one must understand the driving force. The tetrazole ring withdraws electron density from the sulfur center via induction and resonance, making the sulfur highly electrophilic.

  • Mechanism: The S(VI) center undergoes nucleophilic substitution.

  • The Specificity Filter: In theory, SuFEx is "bio-orthogonal" until activated by a protonated amino acid side chain (e.g., a basic residue like Histidine or Lysine acting as a general base to deprotonate a proximal Tyrosine).

  • The T-SF Deviation: Because T-SFs are so electron-poor, they can sometimes bypass the requirement for a proximal base, reacting directly with solvent-exposed Lysines. This is the primary source of "off-target" noise.

Diagram 1: Mechanism of Action & Selectivity Logic

SuFEx_Mechanism TSF Tetrazole-SF Probe Env Protein Microenvironment TSF->Env Enters Pocket Target_Lys Solvent-Exposed Lysine (Non-Specific) TSF->Target_Lys High Electrophilicity (Bypasses Activation) Target_Tyr Activated Tyrosine (Proximal Base Present) Env->Target_Tyr Activates Tyr-OH Conjugate_Specific Specific Conjugate (Signal) Target_Tyr->Conjugate_Specific SuFEx Reaction Conjugate_Noise Non-Specific Adduct (Noise) Target_Lys->Conjugate_Noise Direct Attack

Caption: The dual-pathway of T-SF reactivity. High electrophilicity allows specific SuFEx (green path) but risks direct, non-specific lysine modification (red path).

The "Dual-Stream" Validation Protocol

To rigorously evaluate T-SF specificity, you cannot rely on a single readout. You must employ a Gel-Based Screen for kinetics/stability and LC-MS/MS for site identification.

Reagents Required[2][3][4][5][6][7]
  • Probe: Alkyne-tagged Tetrazole-SF (T-SF-yne).

  • Control A (Specificity): Alkyne-tagged Fluorosulfate (FS-yne) – Expect lower signal, higher specificity.

  • Control B (Background): Iodoacetamide-alkyne (Cysteine blocker) or Denatured Lysate.

  • Lysis Buffer: PBS or HEPES (pH 7.4). DO NOT USE TRIS (primary amines react with T-SF).

Workflow Step-by-Step
Phase 1: Lysate Preparation & Labeling
  • Harvest Cells: Lyse cells (e.g., HEK293T) in PBS + 0.1% NP-40 + Protease Inhibitors (EDTA-free).

  • Normalize: Adjust protein concentration to 2 mg/mL.

  • Probe Incubation (Dose-Response):

    • Aliquot lysate into 4 samples.

    • Add T-SF-yne at 1, 10, 50, and 100 µM.

    • Expert Insight: T-SFs hydrolyze fast. Limit incubation to 30-60 minutes at Room Temp.

  • Competition Control (The Gold Standard):

    • Pre-incubate lysate with 10x excess of "dark" (non-alkyne) T-SF for 30 mins.

    • Add T-SF-yne (10 µM). Signal should be ablated. If signal remains, it indicates non-specific hydrophobic binding rather than covalent modification.

Phase 2: Click Chemistry & Readout
  • Quench: Add cold acetone or precipitate proteins to remove unreacted probe (Critical for T-SF to prevent reaction during click).

  • CuAAC Reaction: Resuspend proteome. Add Azide-Biotin (or Azide-Fluorophore), CuSO4, TCEP, and TBTA. Incubate 1 hr.

  • Analysis:

    • SDS-PAGE: Look for distinct banding patterns (Specific) vs. smears (Non-specific).

    • Mass Spec: Streptavidin enrichment -> Tryptic Digest -> LC-MS/MS.

Diagram 2: Experimental Workflow

Validation_Workflow cluster_Exp Labeling Conditions Lysate Cell Lysate (PBS, pH 7.4) T_SF T-SF Probe (1-100 µM) Lysate->T_SF Comp Competition Control (10x Cold Probe) Lysate->Comp Click CuAAC Click Chemistry (Biotin-Azide) T_SF->Click Precipitation/Wash Comp->T_SF Pre-incubation Split Analysis Click->Split Gel In-Gel Fluorescence (Band Distinctness) Split->Gel MS LC-MS/MS (Site ID: Tyr vs Lys) Split->MS

Caption: Workflow for validating T-SF probes. The Competition Control is the critical step for proving covalent specificity.

Data Interpretation Guide

When analyzing your results, use this matrix to grade the performance of your T-SF probe.

Table 1: Interpreting Specificity Signals
ObservationInterpretationAction Required
Distinct Bands on Gel High Specificity. The probe is targeting distinct protein families (likely Serine Hydrolases or specific Kinases).Proceed to MS for ID.
Heavy Smearing Low Specificity. The probe is reacting with solvent-exposed Lysines or aggregating.Lower probe concentration or reduce pH to 7.0.
Signal in "Cold" Competition Non-Covalent Binding. The probe is sticking to hydrophobic pockets without reacting.Increase wash stringency (SDS/Urea) before Click.
High Lysine:Tyrosine Ratio (MS) Promiscuity. The Tetrazole is too activated.Switch to a Fluorosulfate probe for stricter Tyr targeting.
Expert Insight: The "Residue Ratio" Metric

In Mass Spectrometry data, calculate the Tyr/Lys Ratio .

  • Standard SuFEx (Ar-SF): Typically 60% Tyr / 40% Lys.

  • Tetrazole-SF: Often shifts to 40% Tyr / 60% Lys due to higher electrophilicity.

  • Target: If your specific target is labeled at a Tyrosine, the background Lysine noise is acceptable only if the target signal is significantly enriched over the background.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition. Link

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. MedChemComm. Link

  • Narayanam, M. K., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Link

  • Chen, W., et al. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein 5 via Lysine Modification. Nature Chemical Biology. Link

  • Mortenson, D. E., et al. (2018). "Tetrazoles as carboxylic acid isosteres in SuFEx chemistry" (Contextualizing heteroaryl activation). Journal of the American Chemical Society. Link

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride. As a compound combining the energetic potential of a tetrazole ring with the specific reactivity of a sulfonyl fluoride, it requires a meticulous and informed approach to waste management. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in chemical principles to ensure laboratory safety and regulatory compliance.

Hazard Assessment and Chemical Profile

A thorough understanding of the molecule's constituent parts is critical to appreciating the potential hazards. The disposal protocol is derived from the combined risks of the tetrazole and sulfonyl fluoride functional groups.

FeatureChemical MoietyAssociated Hazards & ReactivityDisposal Implication
High Nitrogen Content Tetrazole RingEnergetically unstable; potential for rapid decomposition and release of nitrogen gas.[1][2][3] Some tetrazoles can form shock-sensitive, explosive compounds, especially with heavy metals.[4]Treat as a reactive and potentially energetic material. Avoid mixing with incompatible materials, especially metal salts.
Reactive Sulfur Center Sulfonyl Fluoride GroupSusceptible to nucleophilic attack.[5] Can react with water (hydrolysis) to potentially form corrosive hydrofluoric acid (HF) and sulfonic acids.Waste must be kept in a dry, tightly sealed container. Segregate from aqueous waste streams, acids, and bases.
Irritant Potential GeneralRelated tetrazole and sulfonyl fluoride compounds are known to be skin, eye, and respiratory irritants.[6]Always handle with appropriate Personal Protective Equipment (PPE). Contaminated materials must be treated as hazardous waste.

Core Directive: Unwanted & Expired Product Disposal

The primary protocol for disposing of unwanted, expired, or neat this compound is to treat it as a highly reactive hazardous waste. Under no circumstances should you attempt to quench or neutralize the pure reagent yourself. [7]

Step-by-Step Protocol:
  • Secure the Container: Ensure the original container is in good condition, with the cap tightly sealed. If the container's integrity is compromised, overpack it into a larger, compatible, and properly labeled container.

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. Specify all constituents: "Hazardous Waste: this compound (Reactive Chemical) ".

  • Segregation: Store the container in a designated Satellite Accumulation Area. It is crucial to segregate this waste from other chemical waste categories, particularly:

    • Aqueous waste

    • Acids and bases

    • Oxidizing and reducing agents

    • Metal-containing compounds

  • Contact EHS: Arrange for a pickup with your institution's Environmental Health and Safety (EHS) department. Inform them that the waste is a reactive and potentially energetic material.[7][8]

Disposal Workflow for Unwanted Reagent

start Unwanted or Expired 1-methyl-1H-1,2,3,4-tetrazole- 5-sulfonyl fluoride check_container Assess Container Integrity start->check_container secure_container Ensure Container is Tightly Sealed check_container->secure_container OK overpack Overpack in Larger, Compatible Container check_container->overpack Compromised label_waste Affix 'Hazardous Waste' Label (Specify Contents & 'Reactive') secure_container->label_waste overpack->label_waste segregate Store in Designated Area (Segregate from Incompatibles) label_waste->segregate contact_ehs Contact EHS for Waste Pickup segregate->contact_ehs

Caption: Primary disposal workflow for neat reagent.

Disposal of Contaminated Materials and Reaction Waste

The disposal method for materials contaminated with this compound depends on the nature of the waste.

Reaction Mixtures (Liquid Waste)

Mixtures containing this reagent must be carefully and completely quenched as part of the experimental procedure before they are collected for disposal.[7] If you are uncertain about a safe quenching protocol, consult with a senior colleague or your EHS office for guidance.

  • Quenching Principle: The goal is to safely neutralize the reactive sulfonyl fluoride. A potential method involves the slow addition of the reaction mixture to a stirred, cooled solution of a mild nucleophile (e.g., a high-boiling point alcohol in an inert solvent), but this must be validated for your specific reaction conditions.

  • Post-Quenching: Once quenched, collect the waste in a compatible, sealed container. Label it as "Hazardous Waste" and list all chemical components of the quenched mixture.[7]

Contaminated Solid Waste

All solid materials that have come into contact with the compound are considered hazardous waste.

  • Items: This includes gloves, weigh boats, pipette tips, and paper towels used for cleaning.

  • Collection: Place all contaminated solid waste into a dedicated, clearly labeled, and sealed hazardous waste container (e.g., a lined drum or a designated waste bag). Do not mix with non-hazardous trash.[9]

Empty Reagent Containers

Empty containers must be decontaminated before disposal to ensure no residual reactive material remains.

  • Triple-Rinse Procedure:

    • Rinse the container three times with a small amount of a suitable dry, organic solvent (e.g., acetone or acetonitrile).

    • Collect the Rinsate: This rinsate is hazardous waste.[10] Collect all rinses in a separate, clearly labeled hazardous waste container.

    • Final Disposal: After triple-rinsing and air-drying in a chemical fume hood, the container may be disposed of in the regular trash or recycled, depending on institutional policy.[10]

Decision Tree for Contaminated Materials

Caption: Decision-making for various waste streams.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate risk.

  • Small Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

    • Using non-sparking tools, carefully sweep the absorbed material into a designated hazardous waste container.

    • Seal, label, and dispose of the container as reactive hazardous waste.

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if there is an immediate risk of fire or explosion.

    • Contact your institution's emergency response line and EHS department from a safe location.

    • Do not attempt to clean up a large spill yourself.

By adhering to these protocols, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Disposal of Highly Reactive Reagents. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA). [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University, Campus Safety Division. [Link]

  • Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry. [Link]

  • Material Safety Data Sheet for Phenylmethylsulfonyl fluoride. ScienceLab.com. [Link]

  • Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. ResearchGate. [Link]

  • Tetrazole - Wikipedia. [Link]

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio Chemistry Community. [Link]

  • 1H-1,2,3,4-tetrazole-5-sulfonyl fluoride - PubChem. National Center for Biotechnology Information. [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • 1-methyl-1H-tetrazole-5-thiolate - PubChem. National Center for Biotechnology Information. [Link]

  • 1-Methyl-1H-tetrazole-5-thiol - J-GLOBAL. Japan Science and Technology Agency. [Link]

  • Material Safety Data Sheet for 5-Amino-1H-Tetrazole Monohydrate. Cole-Parmer. [Link]

  • Chemical tagging of a drug target using 5-sulfonyl tetrazole. PubMed. [Link]

Sources

Personal protective equipment for handling 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Dual-Hazard Profile

As researchers utilizing 1-methyl-1H-tetrazole-5-sulfonyl fluoride (MT-SF) , you are likely leveraging its dual utility: the tetrazole moiety as a bio-isostere for carboxylic acids and the sulfonyl fluoride as a SuFEx (Sulfur-Fluoride Exchange) "click" handle.

However, this utility comes with a unique safety paradox that standard SDS templates often obscure. You are handling a molecule that is both energetically sensitive (high-nitrogen tetrazole core) and biologically reactive (covalent protein modifier).

This guide replaces generic advice with a causality-driven protocol. We treat MT-SF not just as a "corrosive," but as a potential energetic sensitizer .

The Molecular Hazard Deconstructed

The safety profile of MT-SF is dictated by its two functional components. Understanding this hierarchy is critical for selecting the correct PPE.

HazardHierarchy MTSF 1-Methyl-1H-tetrazole-5-sulfonyl Fluoride Tetrazole Tetrazole Core (High Nitrogen Content) MTSF->Tetrazole Sulfonyl Sulfonyl Fluoride Group (-SO2F) MTSF->Sulfonyl Shock Risk: Shock/Friction Sensitivity (Dry Solid) Tetrazole->Shock Crystalline State Bio Risk: Irreversible Protein Binding (Enzyme Inhibition) Sulfonyl->Bio SuFEx Reactivity Hydrolysis Risk: Hydrolysis to HF (Delayed Release) Sulfonyl->Hydrolysis Moisture Contact

Figure 1: Deconstruction of MT-SF hazards. The tetrazole core dictates physical handling (anti-static), while the sulfonyl fluoride dictates chemical protection (barrier integrity).

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for long-duration handling of sulfonyl fluorides in organic solvents. The carrier solvent (e.g., DCM, Acetonitrile) permeates the glove, carrying the reactive MT-SF payload to your skin.

Essential PPE Configuration
ComponentSpecificationCausality & Technical Rationale
Hand Protection (Primary) Silver Shield / Laminate (inner) + Nitrile (outer)Solvent Drag: Sulfonyl fluorides track with solvents. Laminate films prevent breakthrough of the carrier solvent, preventing the "molecular taxi" effect.
Respiratory Fume Hood (Class II) or P100/OV Respirator Sensitization: SuFEx reagents are designed to modify proteins. Inhalation of dusts can lead to irreversible respiratory sensitization or mucosal necrosis.
Eye Protection Chemical Splash Goggles (Not Safety Glasses)Hydrolysis Risk: Contact with the moist surface of the eye triggers hydrolysis, releasing HF and acidic tetrazole directly onto the cornea.
Body Protection Flame-Resistant (FR) Lab Coat (Cotton/Nomex)ESD Control: Synthetic lab coats generate static. Tetrazoles are energetic; static discharge during weighing is a credible ignition source.
Engineering Control Ionizing Bar / Anti-Static Gun Dust Mitigation: Use during weighing to neutralize static charge on the fine powder, preventing aerosolization and spark generation.

Operational Protocol: Step-by-Step

This protocol uses a "Defense in Depth" strategy. We assume the compound is shock-sensitive when dry and toxic when in solution.

Phase 1: Weighing & Transfer (Critical Zone)

The highest risk of energetic event occurs here due to friction and static.

  • Static Neutralization: Place an ionizing bar inside the balance enclosure. Ensure you are grounded (ESD wrist strap recommended if humidity <30%).

  • Tool Selection: Use plastic or wooden spatulas . Avoid metal-on-glass friction, which can initiate tetrazole decomposition.

  • Containment: Weigh into a tared vial, not onto weighing paper. This minimizes transfer steps and dust generation.[1][2]

  • Solvation: Dissolve the solid immediately after weighing. MT-SF is significantly safer in solution than as a dry solid.

Phase 2: Reaction Setup (SuFEx Conditions)

The highest risk of exposure occurs here due to solvent vapors.

  • Vessel Choice: Use borosilicate glass. Avoid metal pressure vessels unless explicitly rated for potential energetic decomposition.

  • Atmosphere: While MT-SF is more water-stable than sulfonyl chlorides, maintain an inert atmosphere (

    
     or 
    
    
    
    ) to prevent gradual hydrolysis and HF buildup in the headspace.
  • Temperature Control: Do not heat dry neat solids. If heating the reaction, ensure a blast shield is in place.

Phase 3: Quenching & Disposal

The "Hidden Hazard" phase.

  • The Quench: Do not simply dump into aqueous waste. Unreacted sulfonyl fluorides can persist in aqueous layers.

    • Protocol: Treat the reaction mixture with a basic amine solution (e.g., 1M NaOH or aqueous ammonia) and stir for 1-2 hours to force hydrolysis of the

      
       bond before disposal.
      
  • Waste Segregation:

    • Stream A: Aqueous waste (pH adjusted > 9).

    • Stream B: Organic waste (Segregated from oxidizers).

    • Warning: Do not mix with concentrated acids; this may protonate the tetrazole ring or regenerate HF.

Emergency Response Logic

In the event of exposure, the response must address both the acidic burn and the fluoride ion toxicity.

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye ActionSkin1 1. Blot excess (Do not rub) Skin->ActionSkin1 ActionEye1 1. Flush water (15 min) Eye->ActionEye1 ActionSkin2 2. Flush water (15 min) ActionSkin1->ActionSkin2 ActionSkin3 3. Apply Ca-Gluconate Gel ActionSkin2->ActionSkin3 ActionEye2 2. Seek Medical (Ophthalmologist) ActionEye1->ActionEye2

Figure 2: Immediate response workflow. Note the specific requirement for Calcium Gluconate (Calgonate) for skin exposure, standard for any fluoride-releasing moiety.

Medical Note for On-Site Safety Officers

Ensure 2.5% Calcium Gluconate Gel is readily available in the first aid kit. While MT-SF hydrolyzes slower than HF gas, the metabolic release of fluoride ions can cause deep-tissue necrosis and hypocalcemia if untreated.

References

  • BenchChem. (2025).[3][4][5] A Technical Guide to the Safe Handling of Cyclobutylmethanesulfonyl Fluoride and Related Sulfonyl Fluorides.[4] Retrieved from 4

  • National Institutes of Health (NIH). (2023). Sulfur fluoride exchange (SuFEx) - Safety Considerations. PubMed Central.[3] Retrieved from 6[3]

  • Sigma-Aldrich. (2025).[7] SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Retrieved from

  • NOAA CAMEO Chemicals. (2024). 1H-Tetrazole Safety Profile: Reactivity and Explosive Hazards. Retrieved from 8[8]

  • TCI Chemicals. (2025).[2][7] Safety Data Sheet: Pyrimidine-2-sulfonyl Fluoride (Analogous Handling). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.